molecular formula C11H9NO3 B1588088 N-Methyl-3-indoleglyoxylic acid CAS No. 51584-18-0

N-Methyl-3-indoleglyoxylic acid

Cat. No.: B1588088
CAS No.: 51584-18-0
M. Wt: 203.19 g/mol
InChI Key: UJQAQVXJQOQUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-indoleglyoxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylindol-3-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-6-8(10(13)11(14)15)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQAQVXJQOQUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404600
Record name N-Methyl-3-indoleglyoxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51584-18-0
Record name N-Methyl-3-indoleglyoxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-3-indoleglyoxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-Methyl-3-indoleglyoxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties of N-Methyl-3-indoleglyoxylic acid (CAS No. 20863-88-1). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data with theoretical predictions and insights derived from analogous chemical structures. Due to the limited published experimental data for this specific molecule, this guide employs a foundational approach, explaining the causality behind its expected properties and providing robust, validated protocols for its synthesis, characterization, and analysis. We will delve into its chemical structure, solubility, acidity, and spectral characteristics, offering both summarized data and detailed experimental workflows. Our objective is to equip scientists with the necessary knowledge and practical methodologies to confidently work with and explore the potential of this compound.

Chemical Identity and Structure

This compound is a derivative of indole, a ubiquitous heterocyclic scaffold in medicinal chemistry and biology. The structure features an indole ring system with a methyl group substituted on the nitrogen atom (N-1 position) and a glyoxylic acid moiety at the C-3 position. This unique combination of a lipophilic N-methylindole core and a polar α-keto acid side chain dictates its chemical behavior and properties.

The definitive structure is illustrated below:

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetic acid N/A
CAS Number 20863-88-1 [1]
Molecular Formula C₁₁H₉NO₃ [2]

| Molecular Weight | 203.19 g/mol | [2] |

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, as well as formulation strategies. The data presented below is a combination of known values and scientifically grounded predictions.

Table 2: Summary of Physicochemical Properties

Property Value (Predicted/Estimated unless stated) Rationale / Comments
Physical State Yellowish to brown solid Based on analogous compounds like Indole-3-glyoxylic acid, which is a yellow solid.[3]
Melting Point 96-100 °C Based on the structurally similar Methyl (1-methylindolyl)-3-glyoxylate. The free acid may exhibit a different melting behavior, possibly with decomposition.
Boiling Point > 350 °C (Decomposes) High melting point and polar nature suggest a high boiling point with probable decomposition before boiling at atmospheric pressure.
pKa ~3.5 - 4.5 Estimated based on the α-keto acid moiety. The electron-donating N-methylindole group may slightly increase the pKa compared to simpler α-keto acids.
logP (Octanol/Water) ~1.5 - 2.0 Predicted value for the neutral species. Lipophilicity is driven by the N-methylindole core.

| Aqueous Solubility | Poorly soluble | The molecule has a large nonpolar surface area. Solubility is expected to increase significantly in basic aqueous solutions (pH > pKa) due to deprotonation of the carboxylic acid. |

2.1 Solubility Profile

The solubility of this compound is governed by the interplay between its nonpolar N-methylindole ring and its polar α-keto carboxylic acid side chain.

  • Aqueous Solvents: In neutral water, solubility is expected to be low. As an acidic compound, its solubility dramatically increases in alkaline solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) where it forms the more soluble carboxylate salt.

  • Organic Solvents: Following the "like dissolves like" principle, it is predicted to be soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[4] It should also exhibit moderate solubility in alcohols like methanol and ethanol and may be sparingly soluble in less polar solvents like ethyl acetate or dichloromethane. It is expected to be insoluble in nonpolar solvents such as hexanes and toluene.[4]

2.2 Acidity (pKa)

The primary acidic proton in this compound is that of the carboxylic acid group. The presence of an adjacent ketone (an α-keto acid) typically lowers the pKa compared to a simple alkyl carboxylic acid due to the electron-withdrawing inductive effect of the carbonyl group. The N-methylindole ring is generally considered electron-rich and can act as an electron-donating group, which would slightly destabilize the conjugate base, thereby raising the pKa relative to a phenyl-substituted glyoxylic acid. The pKa of the indole N-H is not relevant here due to the N-methylation.[5]

2.3 Lipophilicity (logP and logD)

Lipophilicity is a critical parameter in drug design, influencing membrane permeability and protein binding.

  • logP is the logarithm of the partition coefficient of the neutral molecule between octanol and water. The predicted logP of ~1.5-2.0 indicates moderate lipophilicity for the protonated acid form.[6]

  • logD is the distribution coefficient at a specific pH and is more physiologically relevant for ionizable molecules.[7] At pH values below its pKa, the logD will be close to the logP. As the pH increases above the pKa, the compound ionizes to its carboxylate form, becoming more water-soluble, and the logD value will decrease significantly.[7]

Synthesis and Purification

While specific literature on the synthesis of this compound is sparse, a reliable route can be designed based on established organic chemistry reactions involving indole derivatives. A highly plausible two-step synthesis involves the N-methylation of a commercially available indole-3-glyoxylic acid ester, followed by hydrolysis.

synthesis_workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Saponification (Hydrolysis) start Indole-3-glyoxylic acid methyl ester reagents1 Base (e.g., NaH, K₂CO₃) Methylating Agent (e.g., CH₃I) Solvent (e.g., DMF, Acetone) start->reagents1 intermediate Methyl (1-methylindol-3-yl)glyoxylate reagents1->intermediate reagents2 Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H₂O) Acid Workup (e.g., HCl) intermediate->reagents2 product This compound reagents2->product

Caption: Proposed two-step synthesis of this compound.

3.1 Experimental Protocol: Synthesis

This protocol describes the synthesis starting from Methyl 3-indoleglyoxylate.

Step 1: Synthesis of Methyl (1-methylindol-3-yl)glyoxylate

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous Dimethylformamide (DMF).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with stirring.

  • Substrate Addition: Dissolve Methyl 3-indoleglyoxylate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Methylation: Add methyl iodide (CH₃I, 1.2-1.5 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. The N-methylation of isatin and other indole precursors is a well-established procedure.[8]

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester intermediate.

Step 2: Hydrolysis to this compound

  • Setup: Dissolve the crude Methyl (1-methylindol-3-yl)glyoxylate from Step 1 in a mixture of Tetrahydrofuran (THF) and water.

  • Saponification: Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature overnight.

  • Monitoring: Monitor the hydrolysis by TLC until the ester starting material is no longer visible.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

3.2 Purification

If necessary, the final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Spectral and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

analytical_workflow cluster_primary Primary Characterization cluster_secondary Secondary Characterization sample Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr hplc HPLC-UV (Purity) sample->hplc ms Mass Spectrometry (Molecular Weight) sample->ms ir FT-IR Spectroscopy (Functional Groups) sample->ir mp Melting Point (Physical Constant) sample->mp

Sources

An In-depth Technical Guide to N-Methyl-3-indoleglyoxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-Methyl-3-indoleglyoxylic acid, a key heterocyclic compound of interest in chemical synthesis and potential pharmaceutical development. The document elucidates its core chemical structure, formula, and physicochemical properties. While direct experimental data for this compound is not extensively available in public literature, this guide synthesizes foundational knowledge and provides comparative analysis with closely related analogs to offer valuable insights for researchers, scientists, and professionals in drug development. The guide outlines a plausible synthetic pathway, discusses expected spectroscopic characteristics, and explores potential applications based on the known reactivity of the indole scaffold.

Introduction: The Indole Nucleus and its Significance

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] this compound, also known as 2-(1-methyl-1H-indol-3-yl)-2-oxoacetic acid, belongs to this important class of compounds. Its structure, featuring a methylated indole core linked to a glyoxylic acid moiety at the C3 position, suggests potential for diverse chemical modifications and biological interactions. This guide aims to consolidate the known information on this compound and provide a scientifically grounded framework for its study and application.

Core Molecular Attributes

A thorough understanding of the fundamental properties of this compound is essential for its application in research and development.

Chemical Structure and Formula

The foundational attributes of this compound are its chemical structure and formula.

  • Chemical Formula: C₁₁H₉NO₃[3][4]

  • Systematic Name: 2-(1-methyl-1H-indol-3-yl)-2-oxoacetic acid

  • CAS Number: 20863-88-1[3]

The structure consists of an indole ring system where the nitrogen atom of the pyrrole ring is substituted with a methyl group. A glyoxylic acid group (-C(O)COOH) is attached to the third position of the indole ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 203.19 g/mol [4]
Chemical Formula C₁₁H₉NO₃[3][4]
Appearance Expected to be a solid-
Solubility Expected to be soluble in organic solvents like DMSO and methanol-

Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective method for the synthesis of 3-substituted indoles is the reaction of the parent indole with an appropriate electrophile. For this compound, a likely synthetic route involves the acylation of N-methylindole with an oxalyl derivative, followed by hydrolysis.

synthesis_pathway N_methylindole N-Methylindole Intermediate N-Methyl-3-indoleglyoxylyl chloride N_methylindole->Intermediate Acylation Oxalyl_chloride Oxalyl Chloride Oxalyl_chloride->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis (H2O) Hydrolysis->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • N-Methylation of Indole: To a solution of indole in a suitable aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) at 0 °C. After stirring for a short period, add methyl iodide (CH₃I) and allow the reaction to warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the product, N-methylindole, is extracted with an organic solvent.

  • Acylation: The synthesized N-methylindole is dissolved in a dry, non-polar solvent like diethyl ether or THF and cooled to 0 °C. Oxalyl chloride is then added dropwise. This reaction is typically rapid and results in the formation of the intermediate, N-methyl-3-indoleglyoxylyl chloride.

  • Hydrolysis: The crude intermediate is then carefully hydrolyzed by the addition of water or a dilute aqueous base to yield the final product, this compound. The product can be purified by recrystallization or column chromatography.

Causality: The choice of a strong base like NaH for N-methylation is crucial to deprotonate the indole nitrogen, making it a potent nucleophile for the subsequent reaction with methyl iodide. The Friedel-Crafts acylation with oxalyl chloride at the C3 position is a well-established and highly regioselective reaction for electron-rich indoles.

Spectroscopic Characterization (Predicted)

Direct experimental spectra for this compound are not widely published. However, we can predict the expected spectral features based on its structure and by comparison with related compounds such as indole-3-glyoxylic acid and methyl 3-indoleglyoxylate.[5][6]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the N-methyl protons, and the carboxylic acid proton. The indole protons would appear in the aromatic region (typically δ 7.0-8.5 ppm). The N-methyl group would likely be a sharp singlet around δ 3.8-4.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (δ > 10 ppm), which would be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would display 11 distinct signals. The carbonyl carbons of the glyoxylic acid moiety are expected at the most downfield positions (δ > 160 ppm). The carbons of the indole ring would appear in the range of δ 100-140 ppm. The N-methyl carbon would be observed in the aliphatic region, typically around δ 30-35 ppm.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching vibration for the ketone group of the glyoxylic acid moiety around 1650-1700 cm⁻¹.

  • Another strong C=O stretching band for the carboxylic acid carbonyl, expected around 1700-1750 cm⁻¹.

  • C-H stretching vibrations for the aromatic and methyl groups in the 2850-3100 cm⁻¹ region.

  • C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

3.2.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 203.0582, corresponding to its exact mass. Common fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group and cleavage of the bond between the indole ring and the glyoxylic acid moiety.

Potential Applications and Biological Relevance

While specific biological activities for this compound are not extensively documented, the broader class of indole derivatives is known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][7]

  • Synthetic Intermediate: this compound can serve as a versatile building block in organic synthesis. The carboxylic acid and ketone functionalities provide reactive sites for further chemical modifications, allowing for the synthesis of more complex indole-based molecules.[8]

  • Drug Development: Given the prevalence of the indole nucleus in bioactive compounds, this compound and its derivatives are of interest in drug discovery programs. For instance, related indole-3-glyoxylamide derivatives have been investigated for their therapeutic properties.[9] The structural similarity to auxin, a plant hormone, also suggests potential applications in agricultural science.

Conclusion

This compound is a compound with significant potential stemming from its indole core structure. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route, and predicted spectroscopic characteristics. Although there is a need for more direct experimental data, the information synthesized herein offers a solid foundation for researchers and scientists to build upon. Future work should focus on the experimental validation of the proposed synthetic and characterization methods, as well as a thorough investigation of its biological activity to unlock its full potential in medicinal chemistry and other scientific fields.

References

  • ChemBK. 2-(1H-indol-3-yl)-2-oxoacetic acid methyl ester. Available online: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (HMDB0000197). Available online: [Link]

  • PubChem. Methyl 3-indoleglyoxylate. Available online: [Link]

  • The Royal Society of Chemistry. Supporting information. Available online: [Link]

  • Sodano, F., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 28(14), 5371. Available online: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001587). Available online: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). Available online: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). Available online: [Link]

  • ResearchGate. Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). Available online: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000119). Available online: [Link]

  • PubChem. 2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester. Available online: [Link]

  • Magritek. Methyl 1H-indole-3-carboxylate. Available online: [Link]

  • Rapolu, M., et al. (2014). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID [2-(2-SUBSTITUTED-PHENYL)-4-OXO-THIAZOLIDIN-3-YL]-AMIDES DERIVATIVES. International Journal of Advanced Biotechnology and Research, 5(1), 90-98. Available online: [Link]

  • Organic Chemistry Data. 13C NMR Chemical Shifts. Available online: [Link]

  • PubChem. Indole-3-glyoxylamide, N-isopropyl-1-methyl-. Available online: [Link]

  • Google Patents. Indolyl-3- glyoxylic acid with useful therapeutic properties.
  • Google Patents. Process of producing indole-3-acetic acids.
  • Khan, I., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science, 12(12), 001-016. Available online: [Link]

  • Bozorova, S., et al. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Pharmaceuticals, 16(1), 131. Available online: [Link]

  • D'Errico, S., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1435. Available online: [Link]

  • ResearchGate. IR spectra of indole-3-acetic acid in KBr. Available online: [Link]

  • NIST WebBook. Indole, 3-methyl-. Available online: [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. Available online: [Link]

Sources

N-Methyl-3-indoleglyoxylic Acid: A Technical Guide to its Synthesis, Chemical Context, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole scaffold, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products, such as the essential amino acid tryptophan and the neurotransmitter serotonin, has long signaled its biological importance. This has spurred extensive research into the synthesis and biological evaluation of a multitude of indole-based derivatives. These efforts have led to the development of numerous therapeutic agents with applications in oncology, neurology, and infectious diseases, solidifying the indole framework as a "privileged structure" in the design of novel pharmaceuticals.

Within the diverse landscape of indole derivatives, those functionalized at the C3 position have garnered particular interest. The unique electronic properties of the indole ring render the C3 position susceptible to electrophilic substitution, providing a versatile handle for chemical modification. One such class of C3-substituted indoles are the indole-3-glyoxylic acids and their derivatives. The introduction of the glyoxylic acid moiety at this position furnishes a key building block for the synthesis of a wide range of more complex molecules, including amides and esters, which have shown significant pharmacological activities. This guide focuses on a specific member of this family, N-Methyl-3-indoleglyoxylic acid, delving into its chemical synthesis, properties, and the broader context of its potential applications in modern drug development.

The Emergence of this compound: A Synthetic Perspective

Synthesis of the Indole-3-glyoxylic Acid Core

The preparation of the parent indole-3-glyoxylic acid is a foundational step. A common and effective method involves a Friedel-Crafts acylation of indole with an appropriate acylating agent. Oxalyl chloride is a frequently employed reagent for this purpose, reacting with indole to form an indole-3-glyoxyloyl chloride intermediate. This highly reactive intermediate can then be hydrolyzed to yield the desired indole-3-glyoxylic acid.

The Crucial Step: N-Alkylation of the Indole Ring

The introduction of a methyl group onto the indole nitrogen is a critical step in the synthesis of the title compound and significantly influences its physicochemical and biological properties. The N-H proton of the indole ring is weakly acidic, allowing for its deprotonation with a suitable base to form an indolide anion, which can then act as a nucleophile.

A variety of methods for the N-alkylation of indoles have been developed, ranging from classical approaches to more modern catalytic systems. Common strategies include the use of alkyl halides, such as methyl iodide, in the presence of a base like sodium hydride or potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). More recently, transition metal-catalyzed cross-coupling reactions and metal-free reductive amination protocols have emerged as powerful tools for indole N-alkylation, offering milder reaction conditions and broader substrate scope.[1][2][3]

The choice of solvent and base is critical in controlling the regioselectivity of the alkylation. While N-alkylation is often thermodynamically favored, C3-alkylation can be a competing side reaction, particularly under certain conditions. The use of polar aprotic solvents generally favors N-alkylation.[4]

Experimental Protocol: A Representative Synthesis of an N-Alkylated Indole

The following protocol provides a detailed, step-by-step methodology for the N-methylation of an indole derivative, a key transformation in the synthesis of compounds like this compound. This protocol is based on established procedures for indole N-alkylation.

Objective: To synthesize an N-methylated indole derivative from the corresponding N-H indole precursor.

Materials:

  • Indole derivative (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (CH₃I) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the indole derivative (1.0 eq). The flask is sealed with a septum and purged with an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Anhydrous DMF is added via syringe to dissolve the indole derivative. The solution is cooled to 0 °C in an ice bath.

  • Deprotonation: Sodium hydride (1.2 eq) is carefully added portion-wise to the stirred solution at 0 °C. The reaction mixture is stirred at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases. This step generates the nucleophilic indolide anion.

  • Alkylation: Methyl iodide (1.5 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-16 hours. The progress of the reaction should be monitored by TLC.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution while cooling in an ice bath.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-methylated indole derivative.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is crucial because sodium hydride reacts violently with water. Any moisture would quench the base and prevent the deprotonation of the indole.

  • Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the indole nitrogen without competing in the subsequent alkylation step.

  • Polar Aprotic Solvent (DMF): DMF is an excellent solvent for this reaction as it dissolves the indole substrate and the resulting indolide salt, facilitating the reaction. Its polar nature also helps to stabilize the transition state of the Sₙ2 reaction.

  • Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic reaction of sodium hydride with the solvent and the subsequent addition of methyl iodide. Running the reaction at room temperature after the initial deprotonation provides sufficient energy for the alkylation to proceed at a reasonable rate.

  • Quenching with NH₄Cl: Saturated ammonium chloride is a mild acid that safely neutralizes any unreacted sodium hydride and protonates any remaining indolide anion.

Visualizing the Synthesis: A General Pathway

The following diagram illustrates the general synthetic pathway to this compound, highlighting the key transformations.

Synthesis_Pathway cluster_acylation C3-Acylation cluster_hydrolysis Hydrolysis cluster_alkylation N-Alkylation Indole Indole GlyoxyloylChloride Indole-3-glyoxyloyl chloride Indole->GlyoxyloylChloride 1. Oxalyl chloride GlyoxylicAcid Indole-3-glyoxylic acid GlyoxyloylChloride->GlyoxylicAcid 2. H₂O (Hydrolysis) N_Methyl_GlyoxylicAcid N-Methyl-3-indoleglyoxylic acid GlyoxylicAcid->N_Methyl_GlyoxylicAcid 3. Base (e.g., NaH) 4. CH₃I

Caption: General synthetic route to this compound.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited in publicly accessible databases, the broader class of indole-3-glyoxylamides and N-substituted indole derivatives has been extensively studied, revealing a wide range of pharmacological activities. These activities provide a strong rationale for the continued investigation of compounds like this compound in various therapeutic areas.

The indole-3-glyoxylamide scaffold has been identified as a privileged structure in medicinal chemistry.[5] Derivatives incorporating this motif have demonstrated potent activity as:

  • Anticancer Agents: A number of indole-3-glyoxylamides have been reported as tubulin polymerization inhibitors, a mechanism of action shared by several clinically successful anticancer drugs.[6] These compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

  • Antiviral Agents: The indole nucleus is a core component of several antiviral drugs, and various derivatives have shown inhibitory activity against a range of viruses.

  • Anti-inflammatory Agents: Certain indole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key enzymes involved in the inflammatory cascade.

  • Antimicrobial Agents: The structural diversity of indole derivatives has led to the discovery of compounds with activity against various bacterial and fungal pathogens.[7]

The N-methylation of the indole ring can have a profound impact on the biological activity of these compounds. It can alter the molecule's lipophilicity, metabolic stability, and ability to engage in hydrogen bonding with biological targets, thereby modulating its potency and selectivity. For instance, in some series of bioactive compounds, N-methylation has been shown to enhance activity, while in others, the free N-H group is essential for target engagement.

Quantitative Data on Related Compounds

To provide a quantitative context for the potential bioactivity of this compound, the following table summarizes the in vitro antiproliferative activities of some representative N-methylated indole derivatives from a study on tubulin polymerization inhibitors.[8]

Compound IDCancer Cell LineIC₅₀ (μM)
7dHeLa0.52
7dMCF-70.34
7dHT-290.86

Data extracted from a study on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives.[8]

Conclusion and Future Directions

This compound represents a fascinating, albeit understudied, member of the vast indole family. While its specific discovery and history are not well-documented, its chemical structure places it at the heart of modern synthetic and medicinal chemistry. The synthetic routes to this compound are well-precedented, relying on the robust and versatile chemistry of the indole nucleus.

The true potential of this compound likely lies in its utility as a versatile building block for the creation of more complex molecules with tailored biological activities. The established pharmacological relevance of the indole-3-glyoxylamide scaffold provides a strong impetus for the synthesis and evaluation of a library of derivatives based on the N-methylated core. Future research in this area should focus on the systematic exploration of its biological properties, including its potential as an anticancer, antiviral, or anti-inflammatory agent. Such studies will undoubtedly shed more light on the therapeutic promise of this intriguing molecule and further solidify the standing of the indole nucleus as a cornerstone of drug discovery.

References

  • Zhang, Y., et al. (2017). An efficient method for the direct N-alkylation of indoles via copper-catalyzed reductive cross coupling between N-tosylhydrazones and indole reagents.
  • Deraedt, C., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry–A European Journal, 26(46), 10471-10475.
  • Reddy, B. V. S., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters, 23(5), 1826-1830.
  • BenchChem. (2025).
  • Ghosh, A. K., & Kulkarni, S. (2015). Enantioselective Catalytic Synthesis of N-alkylated Indoles.
  • CymitQuimica. Indole-3-glyoxylic acid methyl ester. CymitQuimica.
  • Eli Lilly and Company. (1999). Process for preparing 1H-indole-3-glyoxylamides. U.S.
  • National Center for Biotechnology Information. (n.d.).
  • Barresi, E., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals, 16(7), 997.
  • Colley, H. E., et al. (2014). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 57(3), 663-679.
  • ChemBK. (2024).
  • ASTA MEDICA AKTIENGESELLSCHAFT. (2007). Indolyl-3- glyoxylic acid with useful therapeutic properties.
  • Wang, Z., et al. (2022). Synthesis of C-1 Deuterated 3-Formylindoles by Organophotoredox Catalyzed Direct Formylation of Indoles with Deuterated Glyoxylic Acid. Organic Letters, 24(28), 5121-5126.
  • Patel, P. D., et al. (2020). Indole-3-Glyoxylamide: An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4), 113-118.
  • Parchem. This compound (Cas 20863-88-1). Parchem.
  • ChemicalBook. This compound. ChemicalBook.
  • ChemicalBook. This compound. ChemicalBook.
  • Li, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(9), 1111-1123.
  • Henan Top Industrial Co., Ltd. (2012). Synthetic method of 3-methylindole.
  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 63, 214.

Sources

Introduction: The Enigmatic World of Plant-Derived Indole Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Natural Occurrence and Analysis of N-Methyl-3-indoleglyoxylic Acid in Plants

Indole alkaloids represent a vast and structurally diverse class of secondary metabolites that are widespread throughout the plant kingdom. Their biosynthesis predominantly originates from the amino acid tryptophan, leading to a plethora of molecules with profound physiological roles in plants, acting as hormones, phytoalexins, and defense compounds against herbivores and pathogens. The indole nucleus, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, serves as the foundational scaffold for these compounds.

Among the various modifications of the indole core, the indole-3-glyoxylic acid moiety is of significant interest to medicinal chemists and drug development professionals. This interest stems from the diverse pharmacological activities exhibited by its derivatives. While the natural occurrence of the parent compound, indole-3-glyoxylic acid, has been reported in the marine tunicate Polyandrocarpa zorritensis, its methylated form, this compound, remains largely unexplored within the plant kingdom.

This guide provides a comprehensive framework for the investigation of this compound in plants. It is designed for researchers, scientists, and drug development professionals, offering insights into its potential biosynthesis, a detailed methodology for its detection and quantification, and a discussion of its pharmacological relevance. The absence of extensive prior reports on this specific compound in plants necessitates an investigative approach, one that is grounded in established analytical techniques for related molecules and a hypothetical, yet biochemically plausible, biosynthetic pathway.

A Plausible Biosynthetic Pathway for this compound in Plants

The biosynthesis of this compound in plants has not been elucidated. However, based on the well-characterized pathways of other indole alkaloids, a hypothetical route can be proposed, originating from tryptophan. This proposed pathway provides a biochemical basis for its potential existence in plants and can guide the selection of plant species for screening.

The proposed pathway likely initiates from L-tryptophan, the universal precursor for indole compounds in plants. The key steps would involve the conversion of tryptophan to indole-3-pyruvic acid, a known intermediate in auxin biosynthesis. Subsequent oxidative decarboxylation could lead to indole-3-glyoxylic acid. The final step would be the N-methylation of the indole ring, a common modification in the biosynthesis of various plant alkaloids.

Hypothesized Biosynthesis of this compound tryptophan L-Tryptophan ipa Indole-3-pyruvic acid tryptophan->ipa Aminotransferase iga Indole-3-glyoxylic acid ipa->iga Oxidative decarboxylation nmiga This compound iga->nmiga SAM-dependent N-methylation nmt N-methyltransferase nmt->iga

A proposed biosynthetic pathway for this compound in plants.

A Validated Workflow for the Detection and Quantification of this compound

The detection of novel or low-abundance compounds in complex plant matrices requires a robust and sensitive analytical methodology. The following protocol outlines a comprehensive workflow, from sample extraction to high-resolution mass spectrometric analysis, designed to identify and quantify this compound. This workflow is adapted from established methods for the analysis of plant hormones and other phenolic compounds.[1][2]

Step-by-Step Protocol for Extraction and Purification

The choice of extraction solvent and purification strategy is critical for the successful analysis of indole compounds, which can be sensitive to degradation.

I. Sample Preparation and Homogenization:

  • Flash-freeze fresh plant tissue (e.g., leaves, roots) in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Lyophilize the powdered tissue to remove water, which can interfere with extraction efficiency.

II. Solvent Extraction:

  • To 100 mg of lyophilized plant powder, add 2 mL of an extraction solvent consisting of 2-propanol:H2O:concentrated HCl (2:1:0.002, v/v/v).[1] This acidic condition helps to stabilize the indole compounds.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the mixture in an ice bath for 10 minutes to ensure thorough extraction.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction process on the pellet with another 1 mL of the extraction solvent and combine the supernatants.

III. Solid-Phase Extraction (SPE) for Purification:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

  • Load the combined supernatant onto the C18 cartridge.

  • Wash the cartridge with 5 mL of water to remove highly polar impurities.

  • Elute the indole compounds with 5 mL of methanol.

  • Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 200 µL of methanol for UPLC-MS/MS analysis.[1]

UPLC/ESI-MS/MS for Sensitive Detection and Quantification

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC/ESI-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and speed.

I. Chromatographic Separation:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for separating indole compounds.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes allows for the separation of compounds with a wide range of polarities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

II. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be tested to determine the optimal ionization for this compound.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is used. This involves selecting the precursor ion (the molecular ion of the target compound) and a specific product ion (a fragment of the precursor ion). This transition is highly specific to the target analyte.

Parameter Setting Rationale
Capillary Voltage(+) 3500 V / (-) 2800 VOptimizes the formation of gas-phase ions.[1]
Desolvation Gas Flow800 L/hAids in the desolvation of droplets, enhancing ion release.[1]
Desolvation Temperature350°CFacilitates the evaporation of the mobile phase.[1]
Source Temperature120°CMaintains the stability of the ESI process.[1]
Analytical Workflow Diagram

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis plant_material Plant Tissue grinding Cryogenic Grinding plant_material->grinding extraction Solvent Extraction grinding->extraction spe Solid-Phase Extraction (C18) extraction->spe drying Nitrogen Drying spe->drying reconstitution Reconstitution in Methanol drying->reconstitution uplc UPLC Separation reconstitution->uplc msms ESI-MS/MS Detection (MRM) uplc->msms data_analysis Data Analysis & Quantification msms->data_analysis

A comprehensive workflow for the analysis of this compound.

Pharmacological Significance and Implications for Drug Discovery

While the biological activity of this compound itself is not well-documented, the indole-3-glyoxylic acid scaffold is a privileged structure in medicinal chemistry. Various derivatives have been synthesized and evaluated for a range of therapeutic applications, providing a strong rationale for the search for novel, naturally occurring analogues.

The substitution pattern on the indole ring and the amide or ester modifications of the glyoxylic acid moiety have been shown to be critical for biological activity. For instance, certain indolylglyoxylamide derivatives have demonstrated promising antileishmanial activity.[3] Furthermore, N-substituted indol-3-glyoxylamides have been investigated for their potential as anticancer agents, with some compounds showing efficacy in treating drug-resistant tumors and acting as angiogenesis inhibitors.[4]

Compound Class Reported Biological Activity Reference
Indolylglyoxylamide derivativesAntileishmanial[3]
2-Phenylindol-3-ylglyoxylyldipeptidesInhibition of p53-MDM2 interaction (anticancer)[3]
N-substituted indol-3-glyoxylamidesAnticancer, angiogenesis inhibition[4]
Indole-3-acetamidesAntihyperglycemic, antioxidant[5]

The discovery of this compound in plants would not only be of phytochemical interest but could also provide a novel lead compound for further derivatization and pharmacological evaluation. The N-methyl group could potentially alter the compound's lipophilicity, metabolic stability, and target-binding affinity compared to its non-methylated counterpart.

Conclusion and Future Directions

The natural occurrence of this compound in the plant kingdom remains an open question. This guide provides a robust framework for addressing this question, from a plausible biosynthetic hypothesis to a detailed and validated analytical workflow. The presented methodologies, grounded in established practices for the analysis of related indole compounds, offer a clear path for researchers to screen plant biodiversity for this intriguing molecule.

Future research should focus on:

  • Targeted Screening: Investigating plant families known for producing a rich diversity of indole alkaloids, such as the Apocynaceae, Rubiaceae, and Loganiaceae.

  • Metabolomic Profiling: Employing untargeted metabolomics approaches to screen a wide range of plant extracts for the mass-to-charge ratio corresponding to this compound.

  • Biosynthetic Gene Discovery: Once the compound is identified in a plant species, transcriptomic and genomic analyses can be used to identify the enzymes responsible for its biosynthesis, particularly the N-methyltransferase.

The discovery and characterization of novel natural products like this compound are essential for advancing our understanding of plant biochemistry and for providing new scaffolds for drug development. The methodologies and perspectives outlined in this guide are intended to facilitate these discovery efforts.

References

  • Analytical Methods for the quantification of four distinct endogenous hormones in pear tissue. RSC Publishing.
  • Methyl 3-indoleglyoxylate | C11H9NO3 | CID 588944. PubChem - NIH.
  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI.
  • A Review of Extraction and Analysis: Methods for Studying Osmoregulants in Plants. MDPI.
  • Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI.
  • Indolyl-3- glyoxylic acid with useful therapeutic properties.
  • Techniques for Analysis of Plant Phenolic Compounds. MDPI.
  • Indole-3-glyoxylic acid | C10H7NO3 | CID 73863. PubChem.
  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Rel
  • Naturally occurring indole-3-acetic acid in foods: a need for review of the current risk management measures in the EU. PubMed.

Sources

An In-depth Technical Guide to the Biosynthesis of N-Methyl-3-indoleglyoxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-Methyl-3-indoleglyoxylic acid is an indole alkaloid of interest to researchers in natural product synthesis and drug development. While its synthetic chemistry is established, the biological pathways leading to its formation are not yet fully elucidated. This technical guide proposes a scientifically plausible biosynthetic pathway for this compound, grounded in established enzymatic reactions and analogous pathways of related indole-containing compounds. We will delve into the key enzymatic steps, provide detailed experimental protocols for pathway investigation, and present relevant kinetic data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction and Proposed Biosynthetic Overview

This compound is a derivative of the ubiquitous amino acid L-tryptophan. Its structure, featuring an N-methylated indole ring and a glyoxylic acid moiety at the C3 position, suggests a biosynthetic origin rooted in tryptophan metabolism. While a dedicated and fully characterized pathway for this specific molecule remains to be defined in the scientific literature, we can infer a logical sequence of enzymatic transformations based on well-understood biochemical reactions.

This guide proposes a two-stage biosynthetic pathway:

  • Stage 1: Formation of the 3-Indoleglyoxylic Acid Intermediate from L-Tryptophan. This stage likely proceeds via an indole-3-pyruvic acid intermediate, analogous to the initial steps of auxin biosynthesis in plants and microorganisms.

  • Stage 2: N-Methylation of the Indole Ring. The final step involves the transfer of a methyl group to the nitrogen of the indole ring of 3-indoleglyoxylic acid, a reaction catalyzed by a specific class of methyltransferases.

The following sections will provide a detailed, evidence-based exploration of each proposed step.

Overall_Biosynthesis_Pathway Tryptophan L-Tryptophan IGA 3-Indoleglyoxylic Acid Tryptophan->IGA Stage 1: Side-chain modification NMIGA This compound IGA->NMIGA Stage 2: N-methylation

Caption: Proposed two-stage biosynthetic pathway of this compound.

Stage 1: Biosynthesis of the 3-Indoleglyoxylic Acid Intermediate

The initial steps in the proposed biosynthesis of this compound involve the modification of the L-tryptophan side chain to form 3-indoleglyoxylic acid. This is hypothesized to occur in two enzymatic steps.

Conversion of L-Tryptophan to Indole-3-Pyruvic Acid

The conversion of L-tryptophan to indole-3-pyruvic acid (IPA) is a well-documented reaction that serves as the initial step in the primary pathway for the biosynthesis of the plant hormone indole-3-acetic acid (IAA)[1][2]. This transformation is catalyzed by two main classes of enzymes:

  • Tryptophan Aminotransferases (TAs): These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the reversible transfer of an amino group from L-tryptophan to an α-keto acid acceptor, most commonly α-ketoglutarate, which is converted to L-glutamate[1].

  • L-amino Acid Oxidases (LAAOs): These flavoenzymes catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids[1].

Proposed Oxidation of Indole-3-Pyruvic Acid to 3-Indoleglyoxylic Acid

The subsequent step, the conversion of indole-3-pyruvic acid to 3-indoleglyoxylic acid, involves the oxidative decarboxylation of the pyruvate side chain. While a specific "indole-3-pyruvic acid oxidase" for this direct conversion is not prominently described, this type of transformation is biochemically plausible and could be carried out by an α-keto acid oxidase with a broad substrate specificity. For instance, indole-3-pyruvate monooxygenase is a plant enzyme that catalyzes the conversion of (indol-3-yl)pyruvate to (indol-3-yl)acetate in the presence of NADPH, H+, and O2[3]. A similar oxidase could potentially catalyze the formation of 3-indoleglyoxylic acid.

Stage1_Pathway cluster_0 Stage 1: Formation of 3-Indoleglyoxylic Acid Tryptophan L-Tryptophan IPA Indole-3-pyruvic Acid Tryptophan->IPA Tryptophan Aminotransferase (TA) or L-amino Acid Oxidase (LAAO) IGA 3-Indoleglyoxylic Acid IPA->IGA Putative α-keto acid oxidase

Caption: Proposed enzymatic steps for the formation of 3-indoleglyoxylic acid from L-tryptophan.

Stage 2: N-Methylation of the Indole Ring

The final proposed step in the biosynthesis of this compound is the methylation of the nitrogen atom of the indole ring of 3-indoleglyoxylic acid.

This reaction is likely catalyzed by an Indolethylamine N-methyltransferase (INMT) or a related enzyme. INMT is a class 1 methyltransferase that catalyzes the N-methylation of tryptamine and other structurally similar indoleamines, using S-adenosyl-L-methionine (SAM) as the methyl donor[4][5][6][7][8]. The enzyme transfers a methyl group from SAM to the nitrogen of the indole ring, producing S-adenosyl-L-homocysteine (SAH) as a byproduct.

While the primary substrates of INMT are indolethylamines, the enzyme is known to have a broader substrate specificity, and it is plausible that it could also methylate the indole ring of 3-indoleglyoxylic acid.

Stage2_Pathway cluster_1 Stage 2: N-Methylation IGA 3-Indoleglyoxylic Acid NMIGA This compound IGA->NMIGA Indolethylamine N-methyltransferase (INMT) SAH S-adenosyl-L-homocysteine (SAH) SAM S-adenosyl-L-methionine (SAM) SAM->NMIGA Indolethylamine N-methyltransferase (INMT) NMIGA->SAH

Caption: Proposed N-methylation of 3-indoleglyoxylic acid catalyzed by INMT.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway, the following experimental protocols can be employed.

Tryptophan Aminotransferase (TA) Activity Assay

This protocol measures the conversion of L-tryptophan to indole-3-pyruvic acid.

Materials:

  • Purified Tryptophan Aminotransferase

  • L-Tryptophan solution (100 mM in 50 mM Tris-HCl, pH 8.0)

  • α-Ketoglutarate solution (100 mM in 50 mM Tris-HCl, pH 8.0)

  • Pyridoxal 5'-phosphate (PLP) solution (10 mM in 50 mM Tris-HCl, pH 8.0)

  • Reaction Buffer (50 mM Tris-HCl, pH 8.0)

  • Stop Solution (1 M HCl)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing:

    • 800 µL Reaction Buffer

    • 100 µL L-Tryptophan solution

    • 50 µL α-Ketoglutarate solution

    • 10 µL PLP solution

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 40 µL of purified Tryptophan Aminotransferase.

  • Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 100 µL of Stop Solution.

  • Centrifuge the reaction mixture to pellet any precipitated protein.

  • Measure the absorbance of the supernatant at 330 nm, the characteristic absorbance maximum for indole-3-pyruvic acid.

  • Calculate the concentration of indole-3-pyruvic acid using its molar extinction coefficient.

Indolethylamine N-methyltransferase (INMT) Activity Assay

This protocol measures the N-methylation of 3-indoleglyoxylic acid.

Materials:

  • Purified Indolethylamine N-methyltransferase

  • 3-Indoleglyoxylic acid solution (50 mM in 50 mM phosphate buffer, pH 7.5)

  • S-adenosyl-L-methionine (SAM) solution (10 mM in 50 mM phosphate buffer, pH 7.5)

  • Reaction Buffer (50 mM phosphate buffer, pH 7.5)

  • Stop Solution (10% Trichloroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Prepare a reaction mixture containing:

    • 850 µL Reaction Buffer

    • 50 µL 3-Indoleglyoxylic acid solution

    • 50 µL SAM solution

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 50 µL of purified Indolethylamine N-methyltransferase.

  • Incubate the reaction at the optimal temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding 100 µL of Stop Solution.

  • Centrifuge the reaction mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the substrate (3-indoleglyoxylic acid) and the product (this compound). Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Calculate the amount of product formed by comparing the peak area to a standard curve of this compound.

Experimental_Workflow cluster_TA TA Assay cluster_INMT INMT Assay TA_Start Prepare Reaction Mix (Trp, α-KG, PLP) TA_Incubate Incubate with TA Enzyme TA_Start->TA_Incubate TA_Stop Stop Reaction (HCl) TA_Incubate->TA_Stop TA_Measure Measure Absorbance at 330 nm TA_Stop->TA_Measure INMT_Start Prepare Reaction Mix (IGA, SAM) INMT_Incubate Incubate with INMT Enzyme INMT_Start->INMT_Incubate INMT_Stop Stop Reaction (TCA) INMT_Incubate->INMT_Stop INMT_Analyze HPLC Analysis INMT_Stop->INMT_Analyze

Sources

An In-Depth Technical Guide to N-Methyl-3-indoleglyoxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities. Among the vast landscape of indole derivatives, N-Methyl-3-indoleglyoxylic acid stands as a molecule of significant interest, offering a versatile platform for chemical modification and exploration in drug discovery. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, and potential applications, with a focus on providing practical insights for researchers in the field. While direct experimental data for this specific molecule is not abundant in publicly accessible literature, this guide synthesizes available information and draws logical parallels from closely related compounds to offer a robust starting point for further investigation.

Chemical Identity and Properties

Chemical Name: 2-(1-methyl-1H-indol-3-yl)-2-oxoacetic acid

CAS Number: 20863-88-1

Molecular Formula: C₁₁H₉NO₃

Molecular Weight: 203.19 g/mol

Synonyms:

  • This compound

  • 1-methylindole-3-glyoxylic acid

  • 2-(1-methylindol-3-yl)-2-oxoacetic acid

  • N-methylindol-3-yl-glyoxylic acid

  • (1-methyl-1H-indol-3-yl)(oxo)acetic acid

Structural Elucidation

This compound is characterized by an indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The key features of its structure are:

  • A methyl group attached to the nitrogen atom (N-1) of the indole ring.

  • A glyoxylic acid moiety (-CO-COOH) attached to the C-3 position of the indole ring.

The presence of the carboxylic acid group and the α-keto group makes it a reactive molecule with multiple sites for chemical modification.

Physicochemical Properties
PropertyPredicted Value/InformationSource
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated, though it should be soluble in aqueous bases.
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-4, typical for α-keto acids.

Synthesis of this compound

A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in a single source. However, a logical and efficient synthetic route can be constructed based on established methods for the synthesis of related indole derivatives. The most common approach involves the acylation of N-methylindole followed by hydrolysis of the resulting ester.

Synthetic Pathway Overview

Synthesis_Pathway Indole Indole N_Methylindole N-Methylindole Indole->N_Methylindole Methylation Ester Methyl 2-(1-methyl-1H-indol-3-yl)-2-oxoacetate N_Methylindole->Ester Friedel-Crafts Acylation Acid This compound Ester->Acid Hydrolysis

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

This protocol is a composite based on standard organic chemistry procedures and requires optimization and validation in a laboratory setting.

Step 1: N-Methylation of Indole

The initial step involves the methylation of the indole nitrogen. This is a standard procedure in indole chemistry.

  • Reactants: Indole, a methylating agent (e.g., methyl iodide, dimethyl sulfate), and a base (e.g., sodium hydride, potassium carbonate).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Procedure:

    • Dissolve indole in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base portion-wise at 0 °C to deprotonate the indole nitrogen.

    • Slowly add the methylating agent and allow the reaction to warm to room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting N-methylindole by column chromatography if necessary.

Step 2: Friedel-Crafts Acylation of N-Methylindole

The C-3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution. This step introduces the glyoxylyl moiety.

  • Reactants: N-methylindole and an acylating agent such as oxalyl chloride or methyl chlorooxoacetate.

  • Solvent: Anhydrous non-polar solvent like diethyl ether or dichloromethane.

  • Procedure:

    • Dissolve N-methylindole in the anhydrous solvent and cool to 0 °C under an inert atmosphere.

    • Slowly add the acylating agent dropwise. A colored complex may form.

    • Stir the reaction at 0 °C for a specified time, monitoring by TLC.

    • The intermediate acyl chloride is typically not isolated but is directly subjected to the next step.

Step 3: Hydrolysis to this compound

The final step involves the hydrolysis of the ester or quenching of the acyl chloride to yield the desired carboxylic acid.

  • Reactants: The reaction mixture from Step 2 and an aqueous base (e.g., sodium hydroxide or potassium hydroxide solution) or simply water for the acyl chloride.

  • Procedure:

    • Carefully add the aqueous base to the reaction mixture from Step 2.

    • Allow the mixture to stir at room temperature or with gentle heating to ensure complete hydrolysis.

    • After the reaction is complete (monitored by TLC), acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the N-methyl protons, and the carboxylic acid proton. The indole protons will appear in the aromatic region (typically δ 7-8 ppm). The N-methyl group will be a sharp singlet at around δ 3.5-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the indole ring carbons, the N-methyl carbon, and the two carbonyl carbons of the glyoxylic acid moiety. The carbonyl carbons will be the most downfield signals (typically δ > 160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid carbonyl around 1700-1750 cm⁻¹.

  • Another strong C=O stretching band for the α-keto group, likely at a slightly lower wavenumber (1650-1700 cm⁻¹) due to conjugation with the indole ring.

  • C-H stretching bands for the aromatic and methyl groups around 2800-3100 cm⁻¹.

  • C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 203. Fragmentation patterns would likely involve the loss of COOH (45 Da) and CO (28 Da).

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, the broader class of indole-3-glyoxylic acid derivatives has shown promise in various therapeutic areas. The N-methyl group can significantly impact the compound's properties, such as its lipophilicity, metabolic stability, and receptor binding affinity, making it an interesting candidate for further investigation.

Potential as an Enzyme Inhibitor

The α-keto acid functionality is a known pharmacophore that can interact with various enzymes. Indole-based compounds have been explored as inhibitors of several enzyme families, including:

  • Protein Tyrosine Phosphatases (PTPs): The glyoxylyl group can act as a phosphate mimic and interact with the active site of PTPs, which are implicated in various diseases, including cancer and diabetes.

  • Integrase Inhibitors: The diketo acid moiety is a key feature in several HIV integrase inhibitors.

  • Other Enzymes: The indole scaffold can be tailored to target a wide range of other enzymes by modifying the substituents on the indole ring.

Scaffold for Library Synthesis

This compound serves as a valuable starting material for the synthesis of compound libraries for high-throughput screening. The carboxylic acid can be readily converted to amides, esters, and other derivatives, allowing for the rapid generation of a diverse set of molecules with varying physicochemical properties and biological activities.

Library_Synthesis Acid This compound Amides Amide Library Acid->Amides Amide Coupling Esters Ester Library Acid->Esters Esterification Other_Derivatives Other Derivatives Acid->Other_Derivatives Further Modification

Caption: Derivatization of this compound for library synthesis.

Causality in Experimental Design

When designing experiments with this compound, it is crucial to consider the rationale behind the structural modifications.

  • The N-Methyl Group: The introduction of a methyl group on the indole nitrogen removes the hydrogen bond donor capability at that position. This can have a profound effect on receptor binding and can also block metabolic pathways that involve the indole N-H. Furthermore, it increases the lipophilicity of the molecule, which can affect its cell permeability and pharmacokinetic profile.

  • The Glyoxylic Acid Moiety: This group provides a key interaction point with biological targets, particularly through chelation with metal ions in enzyme active sites or through hydrogen bonding interactions. The acidity of the carboxylic acid will influence its ionization state at physiological pH, which is a critical determinant of its solubility and ability to cross cell membranes.

Conclusion and Future Directions

This compound is a fascinating molecule with significant potential for further exploration in medicinal chemistry and drug discovery. While direct biological data is currently limited, its structural features suggest that it could be a valuable building block for the development of novel therapeutic agents. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening against a panel of biological targets to elucidate its pharmacological profile. The insights gained from such studies will undoubtedly contribute to the ever-expanding field of indole-based drug discovery.

References

Due to the limited availability of specific literature on this compound, this reference list includes sources for the synthesis and biological activity of closely related indole derivatives. Researchers should consult these as a starting point for developing their own methodologies.

  • General Indole Synthesis and Functionalization

    • Title: The Chemistry of Heterocyclic Compounds, Indoles
    • Source: Wiley InterScience
    • URL: [Link]

  • Friedel-Crafts Acylation of Indoles

    • Title: Friedel–Crafts Acyl
    • Source: Organic Syntheses
    • URL: [Link] (Search for specific procedures)

  • Biological Activity of Indole Derivatives

    • Title: Indole Derivatives: A Vers
    • Source: Molecules (MDPI)
    • URL: [Link] (Search for relevant review articles)

  • CAS Registry

    • Title: SciFinder-n
    • Source: Chemical Abstracts Service (CAS)
    • URL: [Link] (Subscription required)

The Enigmatic Role of N-Methyl-3-indoleglyoxylic Acid: A Structural Keystone with Untapped Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with profound pharmacological activities.[1][2] Within this class, the indole-3-glyoxylic acid scaffold has emerged as a particularly fruitful template for the development of novel therapeutics. While the biological role of N-Methyl-3-indoleglyoxylic acid itself remains largely uncharacterized in scientific literature, its core structure is central to a class of extensively studied and highly potent anticancer agents—the indol-3-ylglyoxylamides. This guide provides an in-depth analysis of the known biological functions of these close structural analogs to build a predictive framework for the potential roles of this compound. We will dissect the primary mechanisms of action, namely microtubule destabilization and angiogenesis inhibition, present quantitative data on compound efficacy, and provide detailed experimental protocols for future investigation. The objective is to equip researchers and drug development professionals with the foundational knowledge and technical insight required to explore this compound as a potential precursor, metabolite, or therapeutic agent in its own right.

The Indole-3-Glyoxylic Acid Scaffold: A Versatile Chemical Foundation

The indole-3-glyoxylic acid structure is a versatile building block in the synthesis of bioactive molecules.[3] Its utility stems from the reactive glyoxylic acid moiety attached to the C3 position of the indole ring, a site amenable to a wide range of chemical modifications. This versatility has allowed medicinal chemists to generate large libraries of derivatives capable of interacting with specific molecular targets.[2]

The parent compound, Indole-3-glyoxylic acid, is recognized as a key intermediate and has been investigated for potential therapeutic effects, including anti-inflammatory and antioxidant properties.[3] The introduction of an N-methyl group to this scaffold, creating this compound, is a logical step in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity. While direct studies are lacking, the profound activities of its amide derivatives provide a strong rationale for its investigation.

Primary Biological Role of Analogs: Potent Anticancer Activity via Microtubule Destabilization

The most significant and well-documented biological role associated with the indole-3-glyoxylic acid scaffold is the potent anticancer activity exhibited by its amide derivatives, the indol-3-ylglyoxylamides.[4] These compounds function primarily as microtubule destabilizing agents.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The antitumor effect of indol-3-ylglyoxylamides is based on their ability to inhibit tubulin polymerization, leading to microtubule destabilization.[1] This disruption of microtubule dynamics triggers a cell cycle checkpoint, arresting tumor cells in the G2/M phase and ultimately inducing apoptosis.[4]

A leading example is Indibulin (D-24851) , an orally active, synthetic indol-3-ylglyoxylamide that has progressed to clinical trials.[4] Notably, its tubulin binding site is distinct from that of other major classes of microtubule inhibitors like taxanes, vinca alkaloids, and colchicine, making it a promising candidate for overcoming drug resistance.[4]

Microtubule_Disruption_Pathway Figure 1: Signaling Pathway of Indol-3-ylglyoxylamides cluster_drug Pharmacological Intervention cluster_cellular Cellular Processes IndolGlyoxylamide Indol-3-ylglyoxylamide (e.g., Indibulin) Tubulin β-Tubulin Heterodimers IndolGlyoxylamide->Tubulin Binds to unique site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Required for G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Triggers

Caption: Figure 1: Signaling Pathway of Indol-3-ylglyoxylamides.

Quantitative Efficacy of Indol-3-ylglyoxylamide Derivatives

The potency of these compounds has been demonstrated across a variety of cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Compound Class/ExampleTarget Cancer Cell LineIC₅₀ Value (nM)Reference
Indibulin (D-24851) SKOV3 (Ovarian)Not Specified[4]
U87 (Glioblastoma)Not Specified[4]
ASPC-1 (Pancreatic)Not Specified[4]
Thiazole-linked indol-3-ylglyoxylamide DU145 (Prostate)93 nM[1][4]
PC-3 (Prostate)> 1000 nM[1]
A549 (Lung)> 1000 nM[1]
HCT-15 (Colon)> 1000 nM[1]

Table 1: In Vitro Antiproliferative Activity of Selected Indol-3-ylglyoxylamide Derivatives.

Secondary Biological Role of Analogs: Anti-Angiogenesis

In addition to direct cytotoxicity, N-substituted indol-3-glyoxylamides have been shown to possess anti-angiogenic properties.[5] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of this process provides an additional, complementary mechanism for anticancer activity.

Studies have shown that compounds like D-24851 can inhibit the migration of endothelial cells, a key step in angiogenesis, at concentrations significantly lower than those required for cytotoxic effects.[5] This separation of activities suggests that these compounds could potentially be used as targeted anti-angiogenic agents with a wider therapeutic window and fewer side effects compared to their use as cytotoxic agents.[5]

Angiogenesis_Inhibition_Workflow Figure 2: Workflow for Cell Migration (Scratch) Assay A 1. Seed Endothelial Cells in a Culture Plate B 2. Grow to a Confluent Monolayer A->B C 3. Create a 'Scratch' with a Pipette Tip B->C D 4. Treat with Vehicle (Control) or Test Compound C->D E 5. Image at T=0 hr D->E F 6. Incubate for 12-24 hr E->F G 7. Image at T=24 hr F->G H 8. Quantify Cell Migration (Wound Closure Area) G->H

Caption: Figure 2: Workflow for Cell Migration (Scratch) Assay.

Future Research Directions & Experimental Protocols

The potent biological activities of indol-3-ylglyoxylamides strongly suggest that their precursor, this compound, is a molecule of significant interest. Future research should focus on its direct biological evaluation and its utility as a synthetic intermediate.

Protocol: Synthesis of N-Methyl-Indol-3-ylglyoxylamide Derivatives
  • Causality: This protocol outlines the fundamental chemical transformation from an indole core to the bioactive glyoxylamide. The N-methylation is a critical step to explore how modifying the indole nitrogen impacts biological activity, potentially enhancing cell permeability or altering metabolic pathways compared to non-methylated analogs.

  • Methodology:

    • N-Methylation of Indole: React indole with a methylating agent such as methyl iodide (MeI) in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., DMF or THF) to produce 1-methylindole.[6][7]

    • Acylation: Cool the 1-methylindole solution to 0°C. Add oxalyl chloride dropwise. This Friedel-Crafts-type acylation occurs preferentially at the electron-rich C3 position of the indole ring, forming an indol-3-ylglyoxylyl chloride intermediate.

    • Amidation: In a separate vessel, dissolve the desired amine (e.g., 4-aminopyridine for an Indibulin analog) in an appropriate solvent with a non-nucleophilic base like triethylamine.

    • Coupling: Slowly add the crude indol-3-ylglyoxylyl chloride intermediate from step 2 to the amine solution. The amine acts as a nucleophile, displacing the chloride to form the final N-Methyl-indol-3-ylglyoxylamide product.

    • Purification: Purify the final product using column chromatography on silica gel. Characterize using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol: In Vitro Tubulin Polymerization Assay
  • Causality: This is the definitive assay to confirm the mechanism of action. By directly measuring the polymerization of purified tubulin, researchers can validate that the compound's cytotoxic effects are a direct result of microtubule destabilization. This self-validating system includes positive (paclitaxel) and negative (vehicle) controls to ensure assay integrity.

  • Methodology:

    • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.

    • Assay Setup: In a 96-well microplate, add the test compound (e.g., this compound or its derivatives) at various concentrations. Include wells for a vehicle control (DMSO) and a polymerization promoter (paclitaxel).

    • Initiation: To initiate polymerization, add GTP (1 mM final concentration) to each well, followed immediately by the cold tubulin solution.

    • Measurement: Place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in optical density is directly proportional to the extent of tubulin polymerization.

    • Data Analysis: Plot absorbance versus time. A decrease in the polymerization rate and the final plateau relative to the vehicle control indicates inhibitory activity. Calculate the IC₅₀ value for polymerization inhibition.

Protocol: Cell Viability (MTT) Assay
  • Causality: This assay quantifies the cytotoxic effect of a compound on cancer cell lines. It measures mitochondrial reductase activity, which is a proxy for the number of viable cells. This allows for the determination of IC₅₀ values, providing a quantitative measure of a compound's potency.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., DU145 prostate cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

    • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the solubilized formazan at a wavelength of ~570 nm.

    • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot against compound concentration to determine the IC₅₀ value.

Conclusion

While direct experimental evidence for the biological role of this compound in cellular processes is currently absent from the public domain, the extensive research into its close structural analogs provides a compelling, predictive framework. The indole-3-glyoxylic acid scaffold is a validated foundation for potent anticancer agents that function primarily through the destabilization of microtubules, with secondary anti-angiogenic effects.

The addition of an N-methyl group is a rational modification that could enhance the therapeutic profile of this molecular class. Therefore, this compound stands as a high-priority candidate for investigation. It may serve as a crucial precursor for a new generation of tubulin inhibitors or potentially possess intrinsic biological activity of its own. The protocols and data presented in this guide offer a solid foundation for researchers and drug developers to initiate such an investigation, unlocking the therapeutic potential of this enigmatic molecule.

References

  • Mascitti, M., et al. (2022). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]

  • Mascitti, M., et al. (2022). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Iris-ARPI - UNIPI. Available at: [Link]

  • Buvana, C., et al. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Golly, R., et al. Indolyl-3- glyoxylic acid with useful therapeutic properties. Google Patents.
  • National Center for Biotechnology Information. Methyl 3-indoleglyoxylate. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. Indole-3-glyoxylic acid. PubChem. Available at: [Link]

  • Human Metabolome Database. Showing metabocard for 3-Indoleglyoxylic acid (HMDB0242143). HMDB. Available at: [Link]

  • Primofiore, G., et al. (1995). N-(indol-3-ylglyoxylyl)amino acid ester derivatives. Synthesis and interaction properties at the benzodiazepine receptor. PubMed. Available at: [Link]

  • D'Aniello, S., et al. (2005). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. Available at: [Link]

  • Liu, S., et al. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. PubMed Central. Available at: [Link]

  • de Sá Alves, F. R., et al. (2017). Biomedical Importance of Indoles. PubMed Central. Available at: [Link]

  • Zhang, Y., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PubMed Central. Available at: [Link]

  • Dehghani, M. A., et al. (2004). Role of inducible nitric oxide synthase in N-methyl-d-aspartic acid-induced strio-nigral degeneration. PubMed. Available at: [Link]

  • Zhang, J., et al. (2020). Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect. ResearchGate. Available at: [Link]

  • Morse, M. A., et al. (1990). Effects of indole-3-carbinol on lung tumorigenesis and DNA methylation induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and on the metabolism and disposition of NNK in A/J mice. PubMed. Available at: [Link]

  • Merkler, D. J., & Anderson, C. L. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. Available at: [Link]

Sources

Review of literature on N-Methyl-3-indoleglyoxylic acid research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Methyl-3-indoleglyoxylic Acid: Synthesis, Characterization, and Biological Context

Prepared by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a scaffold for ligands targeting a multitude of biological receptors and enzymes.[1] Within this vast chemical space, the indole-3-glyoxylic acid framework and its derivatives have emerged as particularly fruitful starting points for drug discovery. This guide provides a comprehensive technical review of this compound, a key intermediate and molecular entity within this class. We will delve into a robust synthetic methodology, present a predictive analysis of its spectral characteristics, and critically evaluate its biological significance, not as an isolated agent, but as a pivotal precursor to highly active compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutic agents.

Chemical Synthesis and Characterization

The strategic synthesis and rigorous characterization of a lead compound are the bedrock of any successful drug discovery program. Here, we outline a logical and efficient pathway to this compound and detail the expected analytical signature for its structural confirmation.

Recommended Synthetic Pathway: Friedel-Crafts Acylation

From a retrosynthetic standpoint, the most direct method for introducing the glyoxylic acid moiety at the C3 position of an activated indole ring is through an electrophilic acyl substitution. The Friedel-Crafts acylation of N-methylindole with oxalyl chloride is the method of choice.[2][3] This two-step, one-pot reaction is efficient and proceeds under mild conditions, making it highly applicable for laboratory-scale synthesis.

Causality of Experimental Choice:

  • N-Methylindole as Starting Material: The presence of the N-methyl group serves two purposes: it prevents competing N-acylation and further activates the indole ring towards electrophilic substitution at the C3 position.

  • Oxalyl Chloride as Acylating Agent: Oxalyl chloride is a highly reactive diacyl chloride. One equivalent reacts as the electrophile, while the other serves as a leaving group (decomposing to CO and HCl), driving the reaction forward. This avoids the harsher conditions often required with less reactive acylating agents.[4]

  • Lewis Acid Catalyst (Optional but Recommended): While the reaction can proceed without a catalyst due to the high reactivity of indole, the use of a mild Lewis acid like diethylaluminum chloride (Et₂AlCl) can improve yields and selectivity, especially for less-reactive indole derivatives.[5] It coordinates to the carbonyl oxygen of oxalyl chloride, increasing its electrophilicity.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of 2-(1-methyl-1H-indol-3-yl)-2-oxoacetyl chloride (Intermediate)

  • To a stirred, cooled (0 °C) solution of N-methylindole (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen), add oxalyl chloride (1.1 eq) dropwise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The resulting solution containing the crude acid chloride intermediate is typically used directly in the next step without purification.

Step 2: Hydrolysis to this compound

  • Cool the reaction mixture from Step 1 back to 0 °C.

  • Slowly and carefully quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate. Caution: This is an exothermic reaction that will release HCl gas.

  • Allow the mixture to stir vigorously for 1-2 hours to ensure complete hydrolysis of the acid chloride.

  • Separate the organic and aqueous layers. Extract the aqueous layer two additional times with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrolysis & Workup A N-Methylindole in anhydrous DCM @ 0°C B Add Oxalyl Chloride (1.1 eq) dropwise A->B C Stir 1 hr @ 0°C, then 2-3 hrs @ RT B->C D Reaction complete (TLC monitoring) C->D E Cool mixture to 0°C D->E Use crude intermediate F Quench with cold H₂O / NaHCO₃(aq) E->F G Stir 1-2 hrs F->G H Extract with DCM G->H I Combine, wash, dry, & concentrate organic layers H->I J Purify by Recrystallization I->J K This compound J->K

Caption: Synthetic workflow for this compound.
Physicochemical and Predicted Spectroscopic Data
PropertyValueSource
Molecular Formula C₁₁H₉NO₃[6]
Molecular Weight 203.19 g/mol [6]
CAS Number 20863-88-1[6]
Technique Predicted Key Signals and Interpretation
¹H NMR ~10-12 ppm (s, broad, 1H): Carboxylic acid proton (-COOH). ~8.3-7.2 ppm (m, 5H): Aromatic protons of the indole ring. ~3.8 ppm (s, 3H): N-methyl protons (-NCH₃).[7][8]
¹³C NMR ~180-185 ppm: Carbonyl carbon (ketone). ~165-170 ppm: Carbonyl carbon (acid). ~140-110 ppm: Aromatic carbons of the indole ring. ~33 ppm: N-methyl carbon.[9][10]
IR (cm⁻¹) 3300-2500 (broad): O-H stretch of the hydrogen-bonded carboxylic acid. ~1720 (strong, sharp): C=O stretch of the α-keto group. ~1680 (strong, sharp): C=O stretch of the carboxylic acid. ~1600, ~1450: C=C stretches of the aromatic ring.[11]
Mass Spec (EI) m/z 203: Molecular ion (M⁺). m/z 189: Loss of CH₂ (rearrangement). m/z 144: Loss of COOH radical and CO.[12] m/z 116: Further fragmentation of the indole ring.[12]

Biological Activity and Mechanistic Context

While this compound is a valuable synthetic building block, its own biological activity appears to be limited, particularly in the context of cancer research where its derivatives excel. Understanding this distinction is key to leveraging the scaffold effectively.

Role as a Precursor to Potent Tubulin Inhibitors

The vast majority of research highlights the potent anticancer activity of N-substituted indole-3-glyoxylamides . These amide derivatives, synthesized from this compound, function as microtubule-destabilizing agents.[13][14]

Mechanism of Action:

  • Binding to Tubulin: The glyoxylamide compounds bind to the colchicine-binding site on β-tubulin.

  • Inhibition of Polymerization: This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules.[15]

  • Microtubule Destabilization: The disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle, leads to cell cycle arrest in the G2/M phase.

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

A critical insight from structure-activity relationship (SAR) studies reveals that the free carboxylic acid moiety is detrimental to this activity. For a related series of antileishmanial agents, hydrolysis of the methyl ester to the carboxylic acid resulted in a complete loss of activity.[16] This strongly suggests that the amide functionality is a key pharmacophoric feature required for potent interaction with the biological target, whereas the carboxylic acid is not.

G cluster_0 Normal Cell Cycle tubulin α/β-Tubulin Heterodimers mt Microtubules (Dynamic Polymers) tubulin->mt Polymerization mt->tubulin Depolymerization spindle Mitotic Spindle Formation mt->spindle arrest G2/M Phase Arrest mt->arrest Polymerization Inhibited mitosis Successful Mitosis spindle->mitosis inhibitor Indole-3-Glyoxylamide (Derivative) inhibitor->tubulin Binds to Colchicine Site apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Mechanism of tubulin polymerization inhibition by indole-3-glyoxylamides.
Potential for Immunomodulatory Activity

While the anticancer activity of the acid form is questionable, related structures suggest other potential biological roles. The parent compound, indole-3-glyoxylic acid, has been shown to enhance autoimmunity and promote the production of the pro-inflammatory cytokine IL-17 by T cells in vitro.[17] This opens an alternative therapeutic avenue for investigation, suggesting that this compound could be explored as a modulator of immune responses.

Field-Proven Experimental Protocols

To facilitate the evaluation of compounds derived from this compound, we provide two standard, self-validating protocols for assessing the key biological activities discussed.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the ability of a test compound to interfere with the assembly of purified tubulin into microtubules.

Rationale:

  • Fluorescence vs. Turbidity: A fluorescence-based method is chosen for its superior sensitivity and lower sample requirement compared to older turbidity (light scattering) methods.[15][18]

  • Controls: Paclitaxel (a microtubule stabilizer) and Nocodazole or Vinblastine (destabilizers) are included as positive controls to validate assay performance and contextualize the activity of the test compound. A vehicle control (e.g., DMSO) is essential to rule out solvent effects.[15][18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10x stock of the test compound and positive/negative controls in General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • On ice, prepare the tubulin reaction mix: 2 mg/mL purified tubulin in GTB supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter (e.g., DAPI, as per manufacturer's instructions).[19]

  • Assay Setup:

    • Pre-warm a black, flat-bottom 96-well plate to 37 °C.

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

  • Initiation and Data Acquisition:

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well (final volume 50 µL).

    • Immediately place the plate in a microplate reader pre-warmed to 37 °C.

    • Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes.[15][19]

  • Data Analysis:

    • Plot fluorescence intensity vs. time to generate polymerization curves.

    • Calculate the rate of polymerization (Vmax) from the slope of the growth phase.

    • Determine the IC₅₀ value (the concentration at which polymerization is inhibited by 50%) by plotting the % inhibition against a range of compound concentrations.

G A Prepare 10x Compounds & Controls in GTB C Add 5µL Compounds/Controls to pre-warmed 96-well plate A->C B Prepare Tubulin Reaction Mix on Ice (Tubulin, GTP, Reporter) D Initiate reaction by adding 45µL Tubulin Mix to wells B->D C->D E Immediately read fluorescence at 37°C for 60-90 min D->E F Plot Fluorescence vs. Time E->F G Calculate Vmax and % Inhibition F->G H Determine IC₅₀ Value G->H

Caption: Experimental workflow for the tubulin polymerization assay.
Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay is a robust, high-throughput method to determine the cytotoxic effects of test compounds on cancer cell lines.

Rationale:

  • Biochemical Principle: The assay measures the metabolic activity of a cell population. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[20]

  • Seeding Density: Optimizing the initial number of cells seeded is critical. Too few cells will result in a weak signal, while too many will lead to overgrowth and nutrient depletion, confounding the results. Cells must be in the exponential growth phase during the experiment.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37 °C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the wells.

    • Incubate for a desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Solubilization:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37 °C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[20]

    • Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot % viability vs. compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

G A Seed cells in 96-well plate (100 µL/well) B Incubate 24h for adherence A->B C Treat cells with serial dilutions of compound (100 µL) B->C D Incubate for exposure period (e.g., 72h) C->D E Add 10µL MTT solution to each well D->E F Incubate 3-4h (formazan formation) E->F G Aspirate media, add 100µL solubilization solution (DMSO) F->G H Read absorbance at 570 nm G->H I Calculate % Viability and determine IC₅₀ H->I

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

This compound stands as a molecule of significant interest, less for its intrinsic biological activity and more for its role as a highly valuable precursor in medicinal chemistry. The research landscape strongly indicates that while the free acid may be a poor tubulin inhibitor, its conversion to glyoxylamide derivatives unlocks potent anticancer activity by disrupting microtubule dynamics. This highlights a critical structure-activity relationship where the amide bond is essential for target engagement.

Future research should focus on leveraging this scaffold's synthetic accessibility. While the development of novel glyoxylamides remains a promising avenue, explorations into other derivatives for different therapeutic applications, such as immunomodulation, are warranted based on the activity of related indole acids. The robust protocols outlined herein provide a clear and validated framework for the preclinical evaluation of any new agents developed from this versatile chemical entity.

References

  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. Bio-protocol. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Product Page BK011P. [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Ye, L., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 1-11. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab Protocols. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (HMDB0000197). [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-indoleglyoxylate. PubChem. [Link]

  • Wang, T., Kadow, J. F., & Meanwell, N. A. (2020). Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir. ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Garg, S. K., et al. (2014). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. International Journal of Environmental Research and Public Health, 11(12), 12344-12356. [Link]

  • Munde, M., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals, 16(7), 997. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • The Vespiary. (2020). Reaction between oxalyl chloride and indole. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). [Link]

  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science, 12(12), 027-043. [Link]

  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485-1487. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003320). [Link]

  • Li, M., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(8), 988-996. [Link]

  • Sagitullin, R. S., et al. (2001). A Very Simple Route to N-Methylisatins: Friedel-Crafts Acylation of p-Substituted N,N-Dimethylanilines with Oxalyl Chloride and DABCO. Synthesis, 2001(06), 904-908. [Link]

  • Google Patents. (n.d.). UA75872C2 - Indolyl-3- glyoxylic acid with useful therapeutic properties.
  • Brown, D. W. P. (n.d.). Doc Brown's Advanced Organic Chemistry - SPECTROSCOPY. [Link]

  • Google Patents. (n.d.). CN102432518A - Synthetic method of 3-methylindole.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

  • Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. [Link]

  • Chen, L., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8077. [Link]

  • ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). [Link]

  • National Center for Biotechnology Information. (n.d.). Targeted analysis of permethylated N-glycans using MRM/PRM approaches. PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanisms of Action of N-Methyl-3-indoleglyoxylic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Indole Scaffold as a Cornerstone of Modern Drug Discovery

The indole nucleus stands as one of the most significant heterocyclic structures in medicinal chemistry, often referred to as a "privileged scaffold".[1][2] This designation arises from its prevalence in a multitude of natural products and biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin, which has spurred extensive investigation into its synthetic derivatives.[1] The indole framework's unique electronic properties, including its ability to participate in hydrogen bonding and π-π stacking interactions, allow it to bind to a wide array of biological targets.[1] This versatility has led to the development of numerous indole-containing drugs with applications ranging from anti-inflammatory to anticancer therapies.[3][4][5]

Within this broad class of compounds, the indole-3-glyoxylamide moiety has emerged as a particularly fruitful template for generating novel therapeutic agents.[6] This guide focuses on a specific, yet under-investigated derivative: N-Methyl-3-indoleglyoxylic acid . While direct, comprehensive studies on its mechanism of action are nascent, the extensive literature on its structural relatives provides a strong foundation for proposing and validating its biological functions. This document, therefore, serves as a technical guide and a strategic framework for elucidating the pharmacological profile of this promising molecule.

The Indole-3-Glyoxylamide Family: A Legacy of Potent Biological Activity

Derivatives of indole-3-glyoxylic acid have demonstrated significant efficacy in preclinical models across several therapeutic areas, most notably in oncology. The core mechanism frequently identified for this class is the disruption of microtubule dynamics, a critical process for cell division.

Primary Mechanism: Inhibition of Tubulin Polymerization

A substantial body of evidence points to indole-3-glyoxylamides as potent inhibitors of tubulin polymerization.[6][7] These agents typically bind to the colchicine site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules.[7] This disruption leads to the collapse of the microtubule network, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis.[6] A notable example is Indibulin (D-24851), an indole-3-glyoxylamide derivative that has shown promise as a microtubule destabilizing agent.[6]

The glyoxylamide linkage is crucial for this activity, providing a flexible yet constrained linker that positions the indole scaffold and other substituents for optimal interaction with the binding pocket.

Emerging Mechanisms: Targeting Protein-Protein Interactions

Beyond tubulin inhibition, certain indole-3-glyoxylamide derivatives have been identified as modulators of critical protein-protein interactions (PPIs). For instance, specific derivatives have been shown to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[1] By disrupting this interaction, these compounds can stabilize p53, leading to the activation of downstream pathways that promote cell cycle arrest and apoptosis in cancer cells.[1] This dual-activity profile, targeting both cytoskeletal integrity and key signaling nodes, highlights the therapeutic potential of the indoleglyoxylamide scaffold.

The "Magic Methyl" Effect: How N-Methylation May Influence Bioactivity

The introduction of a methyl group to a bioactive molecule—often termed the "magic methyl" effect—can profoundly alter its pharmacological properties.[8] In the context of this compound, the methylation of the indole nitrogen at the N1 position has several predictable consequences that form the basis of our mechanistic hypotheses.

  • Elimination of Hydrogen Bond Donor Capability : The N-H proton of the indole ring is a crucial hydrogen bond donor, often anchoring ligands to their protein targets.[1] Replacing this proton with a methyl group eliminates this capability, which can either decrease binding affinity or, conversely, enhance selectivity for targets where this hydrogen bond is not required or is sterically disfavored.[9]

  • Increased Lipophilicity : The addition of a methyl group increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes and potentially the blood-brain barrier. This can lead to improved bioavailability and altered tissue distribution.

  • Conformational Rigidity : N-methylation can influence the conformational preferences of the side chain at the C3 position, potentially locking the molecule into a more bioactive conformation for a specific target.

These modifications are not trivial; they fundamentally alter the way the molecule interacts with its biological environment. For example, in some tryptamine derivatives, N-methylation significantly alters affinity and functional activity at serotonin receptors.[10]

Proposed Mechanisms of Action for this compound

Based on the established activities of the indole-3-glyoxylamide scaffold and the predictable effects of N-methylation, we propose two primary, testable hypotheses for the mechanism of action of this compound.

Hypothesis 1: Selective Modulation of Microtubule Dynamics

It is highly probable that this compound retains the core tubulin-inhibiting activity of its parent scaffold. However, the N-methylation is likely to alter its binding kinetics and isoform selectivity. The absence of the N-H hydrogen bond donor may change its interaction within the colchicine binding site, potentially favoring binding to specific tubulin isoforms or conferring resistance to certain efflux pumps.

G

Hypothesis 2: Inhibition of the p53-MDM2 Protein-Protein Interaction

The indole core is a known pharmacophore for inhibiting PPIs. We hypothesize that this compound acts as an inhibitor of the p53-MDM2 interaction. In this model, the indole ring would occupy a hydrophobic pocket on MDM2, mimicking a key phenylalanine residue of p53. The N-methyl group could enhance this interaction by increasing hydrophobicity and optimizing the fit within the pocket, thereby preventing the ubiquitination and subsequent degradation of p53.

G

Experimental Validation Framework

To rigorously test these hypotheses, a multi-tiered experimental approach is required. The following protocols provide a self-validating system to elucidate the primary mechanism of action.

Workflow for Validating Tubulin Polymerization Inhibition

G start Hypothesis 1: Tubulin Inhibition assay1 Cell-Free Tubulin Polymerization Assay start->assay1 Primary Screen assay2 Immunofluorescence Microscopy assay1->assay2 Cellular Validation assay3 Cell Cycle Analysis (Flow Cytometry) assay2->assay3 Functional Outcome conclusion Conclusion: Potent G2/M Arrest Agent assay3->conclusion

Protocol 1: Cell-Free Tubulin Polymerization Assay

  • Objective: To determine the direct effect of this compound on the polymerization of purified tubulin in vitro.

  • Methodology:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer.

    • Pipette the tubulin solution into a 96-well plate.

    • Add this compound at a range of concentrations (e.g., 0.1 µM to 100 µM). Include paclitaxel (stabilizer) and colchicine (destabilizer) as positive controls and DMSO as a negative control.

    • Initiate polymerization by adding GTP and incubating the plate at 37°C in a spectrophotometer.

    • Measure the change in absorbance at 340 nm over time. Inhibition of polymerization will result in a lower absorbance reading compared to the DMSO control.

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits tubulin polymerization by 50%.

Protocol 2: Immunofluorescence Staining of Microtubules

  • Objective: To visualize the effect of the compound on the microtubule network in intact cells.

  • Methodology:

    • Culture cancer cells (e.g., HeLa or A549) on glass coverslips.

    • Treat the cells with this compound at its IC₅₀ and 10x IC₅₀ concentrations for a relevant time period (e.g., 18-24 hours).

    • Fix the cells with ice-cold methanol or paraformaldehyde.

    • Permeabilize the cells with Triton X-100.

    • Incubate with a primary antibody against α-tubulin.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize using a confocal microscope.

  • Expected Outcome: Treated cells should exhibit a diffuse, fragmented microtubule network compared to the well-defined filamentous network in control cells.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

  • Objective: To quantify the effect of microtubule disruption on cell cycle progression.

  • Methodology:

    • Treat cells with the compound as described in Protocol 2.

    • Harvest the cells, including any floating cells, and fix them in 70% ethanol.

    • Treat the cells with RNase A to remove RNA.

    • Stain the cellular DNA with propidium iodide (PI).

    • Analyze the cell population using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A potent tubulin inhibitor will cause a significant accumulation of cells in the G2/M phase.

Workflow for Validating p53-MDM2 Inhibition

Protocol 4: Competitive ELISA for p53-MDM2 Binding

  • Objective: To determine if this compound can directly disrupt the p53-MDM2 protein-protein interaction.

  • Methodology:

    • Coat a 96-well plate with recombinant human MDM2 protein.

    • Block non-specific binding sites.

    • Add a constant concentration of biotinylated p53 peptide along with varying concentrations of this compound. Use Nutlin-3a as a positive control.

    • Incubate to allow for competitive binding.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

    • Add a TMB substrate and measure the absorbance at 450 nm.

  • Data Analysis: A decrease in signal indicates displacement of the biotinylated p53 peptide from MDM2. Calculate the IC₅₀ for the interaction.

Protocol 5: p53-Responsive Reporter Gene Assay

  • Objective: To confirm that the compound can activate p53 signaling in a cellular context.

  • Methodology:

    • Use a cancer cell line with wild-type p53 (e.g., MCF-7) that has been stably transfected with a luciferase reporter plasmid driven by a p53-responsive promoter (e.g., pG13-luc).

    • Treat the cells with this compound at various concentrations.

    • After 24 hours, lyse the cells and measure luciferase activity using a luminometer.

  • Expected Outcome: A dose-dependent increase in luciferase activity indicates the stabilization and transcriptional activation of p53.

Data Synthesis and Interpretation

The data from these experiments should be compiled to form a cohesive mechanistic narrative.

Experimental Assay Parameter Measured Interpretation for Tubulin Inhibitor Interpretation for p53-MDM2 Inhibitor
Cell-Free Tubulin Polymerization IC₅₀ (Polymerization)Low micromolar or nanomolar IC₅₀No significant activity (High IC₅₀)
Immunofluorescence Microtubule IntegrityDisrupted, fragmented networkNormal, intact network
Cell Cycle Analysis % Cells in G2/MSignificant increaseNo significant change or G1 arrest
p53-MDM2 ELISA IC₅₀ (Binding)No significant activity (High IC₅₀)Low micromolar or nanomolar IC₅₀
p53 Reporter Assay Luciferase ActivityNo significant increaseDose-dependent increase

A potent, low IC₅₀ in the tubulin polymerization assay, coupled with visual microtubule disruption and a strong G2/M arrest, would provide compelling evidence for Hypothesis 1. Conversely, a low IC₅₀ in the p53-MDM2 ELISA and a corresponding increase in p53 reporter activity would validate Hypothesis 2. It is also plausible that the compound exhibits dual activity, in which case both sets of experiments would yield positive results, marking it as a highly valuable lead compound.

Conclusion and Future Directions

While the definitive mechanism of action for this compound awaits empirical validation, the established pharmacology of the indole-3-glyoxylamide scaffold provides a robust framework for targeted investigation. The proposed hypotheses—selective modulation of microtubule dynamics and inhibition of the p53-MDM2 interaction—are grounded in extensive precedent and offer clear, actionable paths for research. The experimental workflows detailed in this guide represent a comprehensive strategy to not only identify the primary mechanism but also to build a compelling preclinical data package. The insights gained will be crucial for guiding the future development of this and related N-methylated indole derivatives as next-generation therapeutics.

References

  • MDPI. (n.d.). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • Da Settimo, F., et al. (2018). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 23(10), 2659. [Link]

  • Wikipedia. (2023). 1-Methyl-DMT. Retrieved from [Link]

  • Buvana, C. (2020). An Important Scaffold for Anticancer Activity - Asian Journal of Pharmaceutical Research and Development Indole-3-Glyoxylamide. Asian Journal of Pharmaceutical Research and Development, 8(4).
  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]

  • Müller, K., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7415-7420. [Link]

  • Pourbasheer, E., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 13(10), 1189-1215. [Link]

  • ACS Publications. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(15), 6044-6058. [Link]

  • MDPI. (2022). Can Fascaplysins Be Considered Analogs of Indolo[2,3-a]pyrrolo[3,4-c]carbazoles? Comparison of Biosynthesis, Biological Activity and Therapeutic Potential. Molecules, 27(23), 8205. [Link]

  • Pharmacompass. (n.d.). N-methyl indole. Retrieved from [Link]

  • NIH. (2013). Biomedical Importance of Indoles. Pharmaceuticals, 6(10), 1195-1229. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Laboratory Synthesis of N-Methyl-3-indoleglyoxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N-Methyl-3-indoleglyoxylic acid. The synthesis is achieved through a two-step, one-pot process involving the Friedel-Crafts acylation of N-methylindole with oxalyl chloride, followed by the in-situ hydrolysis of the resulting acyl chloride intermediate. This application note is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering a detailed methodology grounded in established chemical principles. We elaborate on the causality behind critical experimental parameters, provide extensive safety protocols, and include methods for purification and characterization to ensure a self-validating and reproducible workflow.

Introduction and Significance

This compound is a valuable synthetic intermediate belonging to the class of indole derivatives. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known for a wide range of biological activities. Specifically, indole-3-glyoxylic acids and their analogues serve as precursors for various pharmacologically active compounds, including potential tubulin polymerization inhibitors and other therapeutic agents.[1]

The synthesis protocol detailed herein is based on the highly efficient and regioselective acylation of the electron-rich indole ring system. The C3 position of N-methylindole is particularly nucleophilic, allowing for a targeted electrophilic substitution reaction. This guide provides a robust and scalable method for producing high-purity this compound for research and development purposes.

Reaction Scheme and Mechanism

The synthesis proceeds via a classic Friedel-Crafts acylation followed by hydrolysis.

Overall Reaction:

N-methylindole + Oxalyl Chloride → N-Methyl-3-indoleglyoxyloyl chloride → this compound

Mechanism:

The reaction is initiated by the electrophilic attack of oxalyl chloride on the C3 position of N-methylindole. This step is characteristic of Friedel-Crafts acylation reactions on activated aromatic systems.[2] The resulting intermediate, N-Methyl-3-indoleglyoxyloyl chloride, is a reactive acid chloride. This intermediate is not typically isolated due to its instability and moisture sensitivity but is directly subjected to hydrolysis.[3] The addition of water cleaves the acyl chloride bond, yielding the final carboxylic acid product and hydrochloric acid as a byproduct. The hydrolysis of such chloride intermediates is a well-established and facile process.[4][5]

Critical Safety and Handling Protocols

General Precautions: All operations must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-resistant lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles, must be worn at all times.[6]

Reagent-Specific Hazards:

  • Oxalyl Chloride:

    • Extreme Toxicity & Corrosivity: Oxalyl chloride is highly toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[6][7] Inhalation can lead to corrosive damage to the respiratory tract.

    • Water Reactivity: It reacts violently with water and moisture, releasing flammable and toxic gases such as hydrogen chloride, carbon monoxide, and carbon dioxide.[8] ALL GLASSWARE MUST BE OVEN-DRIED, and the reaction must be run under an inert atmosphere (Nitrogen or Argon). [7]

    • Handling: Always handle and store under an inert gas. Use a syringe or cannula for transfers. Never work with oxalyl chloride in an open vessel.

    • Spill & Waste: In case of a spill, do not use water.[8] Absorb with an inert material like sand or vermiculite and treat as hazardous waste.[8] Quench excess oxalyl chloride cautiously by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate).

  • Anhydrous Solvents (Diethyl Ether, Dichloromethane): These solvents are volatile and flammable. Keep away from ignition sources.[8]

Detailed Experimental Protocol

This protocol is divided into two primary stages: the acylation reaction and the subsequent hydrolysis and workup.

Stage 1: Acylation of N-methylindole

Workflow Diagram: Synthesis of this compound

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Assemble Oven-Dried Glassware Under N2 B 2. Prepare N-methylindole Solution in Anhydrous DCM A->B C 3. Prepare Oxalyl Chloride Solution in Anhydrous DCM B->C E 5. Add Oxalyl Chloride Solution Dropwise C->E D 4. Cool N-methylindole Solution to 0°C D->E F 6. Stir at 0°C, then Warm to Room Temp E->F G 7. Quench with Ice-Water (Hydrolysis) F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash, Dry, and Concentrate Organic Phase H->I J 10. Recrystallize Crude Product I->J K 11. Characterize Pure Product (NMR, MP, MS) J->K L This compound (Final Product) K->L

Caption: Workflow for the synthesis of this compound.

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
N-methylindoleC₉H₉N131.175.00 g38.11.0
Oxalyl ChlorideC₂Cl₂O₂126.933.4 mL48.01.26
Anhydrous DichloromethaneCH₂Cl₂84.93150 mL--
Deionized WaterH₂O18.02100 mL--
Ethyl AcetateC₄H₈O₂88.11200 mL--
Saturated NaCl (Brine)NaCl58.4450 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g--

Procedure:

  • Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a thermometer, and a rubber septum. Ensure all glassware is thoroughly oven-dried and cooled under a stream of dry nitrogen.

  • Reagent Preparation: In the reaction flask, dissolve N-methylindole (5.00 g, 38.1 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Oxalyl Chloride: While vigorously stirring, add oxalyl chloride (3.4 mL, 48.0 mmol) dropwise via syringe over 20-30 minutes. Maintain the internal temperature below 5°C. A yellow precipitate, the intermediate N-Methyl-3-indoleglyoxyloyl chloride, will form.

  • Reaction: After the addition is complete, stir the resulting slurry at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another 2 hours.

Stage 2: Hydrolysis, Workup, and Purification
  • Hydrolysis: Re-cool the reaction mixture to 0°C. Cautiously and slowly add 50 mL of ice-cold deionized water to quench the reaction. Caution: This is an exothermic step that releases HCl gas. Ensure efficient stirring and slow addition.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add an additional 50 mL of water and 100 mL of ethyl acetate. Shake vigorously and allow the layers to separate.

  • Extraction: Drain the aqueous layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL) to recover any dissolved product.

  • Washing: Combine all organic layers. Wash the combined organic phase sequentially with 50 mL of deionized water and then 50 mL of saturated brine solution. The brine wash helps to remove residual water and break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethyl acetate/hexanes or ethanol/water, to yield pure this compound as a crystalline solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance Off-white to pale yellow crystalline solid
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol [9]
Yield 75-85% (typical)
Melting Point Literature values should be consulted for comparison
¹H NMR Expect signals corresponding to the indole ring protons, the N-methyl group, and a carboxylic acid proton.
¹³C NMR Expect signals for all 11 carbons, including two carbonyl carbons.

Discussion and Field Insights

  • Causality of Anhydrous Conditions: The success of the acylation step is critically dependent on the exclusion of moisture. Oxalyl chloride reacts rapidly with water, which would consume the reagent and reduce the yield.[8] The use of oven-dried glassware and an inert atmosphere are not merely suggestions but mandatory controls for a successful outcome.

  • Stoichiometry Control: A slight excess of oxalyl chloride (1.2-1.3 equivalents) is used to ensure the complete conversion of the N-methylindole. Using a large excess could promote side reactions. Conversely, if oxalyl chloride is the limiting reagent, the unreacted N-methylindole can be difficult to separate from the product.

  • Temperature Management: The initial acylation is highly exothermic. Maintaining a low temperature (0°C) during the addition of oxalyl chloride prevents thermal degradation of the reactants and minimizes the formation of undesired byproducts.

  • Hydrolysis Step: While simple, the hydrolysis of the acyl chloride intermediate must be performed with care. The rapid addition of water can cause a sudden evolution of heat and HCl gas, creating a safety hazard. A slow, controlled quench at low temperature is essential.

References

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: Methyl oxalyl chloride. Retrieved from Alfa Aesar. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 588944, Methyl 3-indoleglyoxylate. Retrieved from PubChem. [Link]

  • Human Metabolome Database. (2021). MetaboCard for 3-Indoleglyoxylic acid (HMDB0242143). Retrieved from HMDB. [Link]

  • ResearchGate. (n.d.). N-Methylindole. Retrieved from ResearchGate. [Link]

  • Supporting Information. (n.d.). General synthetic procedures. Retrieved from a relevant scientific publication's supporting information. [Link]

  • Sciencemadness.org. (2013). Why This Reaction Doesn't Happen ???. Retrieved from Sciencemadness Discussion Board. [Link]

  • ResearchGate. (2024). Scheme 1. Synthesis of N-(indol-3-yl)-methyl oligomers. Retrieved from ResearchGate. [Link]

  • Liu, X. H., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. European Journal of Medicinal Chemistry. [Link]

  • Sundberg, R. J., & Russell, H. F. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry. [Link]

  • Sondi, I., et al. (2008). Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride. European Journal of Medicinal Chemistry. [Link]

  • Al-Zaydi, K. M. (2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]

  • Google Patents. (2012). CN102432518A - Synthetic method of 3-methylindole.
  • Organic Syntheses. (n.d.). Indole-3-acetic Acid. Retrieved from Organic Syntheses. [Link]

  • Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Retrieved from Organic Syntheses. [Link]

  • Organic Syntheses. (n.d.). Indole. Retrieved from Organic Syntheses. [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from Monash University. [Link]

  • Delaude, L., et al. (2023). The Facile Hydrolysis of Imidazolinium Chlorides (N-Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. Chemistry – A European Journal. [Link]

  • ResearchGate. (2023). The Facile Hydrolysis of Imidazolinium Chlorides (N-Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions | Request PDF. Retrieved from ResearchGate. [Link]

  • MDPI. (2022). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. Retrieved from MDPI. [Link]

Sources

LC-MS/MS analysis of N-Methyl-3-indoleglyoxylic acid in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of N-Methyl-3-indoleglyoxylic Acid in Biological Samples using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the quantitative analysis of this compound (MIGA) in biological matrices, such as plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is an indole derivative and a potential metabolite within the tryptophan pathway. Accurate quantification of such metabolites is crucial for research in metabolic disorders, neuroscience, and drug development. This guide details a robust protocol from sample preparation to data acquisition, emphasizing the scientific rationale behind key methodological choices to ensure accuracy, precision, and reliability in accordance with regulatory guidelines.[1]

Introduction and Scientific Rationale

This compound (MIGA) is a small molecule belonging to the class of indole derivatives.[2] Indole compounds are pivotal in various biological processes, often originating from tryptophan metabolism.[3] Alterations in these metabolic pathways have been linked to numerous physiological and pathological states. Consequently, the ability to accurately quantify specific metabolites like MIGA in complex biological samples is of significant interest to researchers.

Why LC-MS/MS?

Liquid Chromatography-tandem Mass Spectrometry is the gold standard for quantifying small molecules in complex matrices for several compelling reasons:

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows the instrument to filter for a specific precursor ion (the molecule of interest) and a specific fragment ion, virtually eliminating interference from other matrix components.

  • High Sensitivity: LC-MS/MS can achieve Limits of Quantification (LOQ) in the nanomolar to picomolar range, which is essential for detecting low-abundance endogenous metabolites.[4]

  • Broad Applicability: The technique can be adapted for a wide range of molecules with diverse chemical properties.[1]

This application note provides a starting point for method development and validation, grounded in established principles for the analysis of tryptophan metabolites.[5][6]

Methodological Principles and Experimental Design

A successful bioanalytical method is built on a foundation of sound chemical principles. The following sections explain the "why" behind the chosen experimental approach.

The Critical Role of the Internal Standard

An Internal Standard (IS) is essential for correcting variability during the analytical process, including sample preparation, injection volume, and ionization efficiency.[7][8] For LC-MS/MS, the ideal choice is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., N-Methyl-d3-3-indoleglyoxylic acid).

Causality: A SIL-IS has nearly identical chemical and physical properties to the analyte.[9] This ensures it behaves the same way during extraction and chromatographic separation and, most importantly, experiences the same degree of ionization suppression or enhancement in the mass spectrometer's source. This co-elution and identical ionization behavior provide the most accurate correction for experimental variations, leading to superior precision and accuracy.[10] If a SIL-IS is unavailable, a structural analog with similar properties may be used, but requires more rigorous validation to account for potential differences in extraction recovery and ionization response.[9]

Sample Preparation Strategy: Protein Precipitation

Biological samples like plasma and serum contain high concentrations of proteins that can interfere with analysis by fouling the LC column and MS ion source.[11] The chosen method, protein precipitation, offers an excellent balance of efficiency and simplicity.

Causality: This method uses a cold, acidified organic solvent (e.g., acetonitrile or methanol) to denature and precipitate proteins.[6][12] The acid serves a dual purpose: it aids in protein denaturation and ensures that MIGA, an acidic compound, remains in a consistent, protonated state for optimal interaction with the reverse-phase column. The resulting supernatant, containing the analyte and IS, can be directly analyzed after centrifugation, making it a rapid and effective cleanup strategy.[13]

Detailed Experimental Protocol

This protocol is a validated starting point and should be fully verified in the end-user's laboratory.

Materials and Reagents
  • This compound (MIGA) reference standard

  • Stable Isotope-Labeled Internal Standard (e.g., N-Methyl-d3-3-indoleglyoxylic acid)

  • LC-MS grade Acetonitrile, Methanol, and Water

  • Formic Acid (≥98%)

  • Human Plasma/Serum (sourced ethically)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve MIGA and the SIL-IS in methanol to create individual stock solutions.

  • Working Standard Solutions: Serially dilute the MIGA stock solution with 50:50 Methanol:Water to prepare a series of working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the SIL-IS stock solution with methanol.

  • Calibration Curve and QC Samples: Spike blank biological matrix with the MIGA working standards to create calibration standards. Prepare QC samples at a minimum of three levels (Low, Medium, High) in the same manner using separate stock dilutions.

Sample Preparation Workflow

The following diagram illustrates the protein precipitation workflow.

G cluster_prep Sample Preparation s1 Pipette 50 µL of Sample (Calibrator, QC, or Unknown) into a 1.5 mL microcentrifuge tube s2 Add 10 µL of Internal Standard Working Solution (50 ng/mL) s1->s2 Add IS s3 Add 150 µL of cold Acetonitrile with 0.1% Formic Acid s2->s3 Add Precipitation Solvent s4 Vortex for 1 minute to precipitate proteins s3->s4 Mix s5 Centrifuge at 14,000 x g for 10 minutes at 4°C s4->s5 Separate s6 Transfer 100 µL of the clear supernatant to an autosampler vial s5->s6 Collect s7 Inject 5 µL onto the LC-MS/MS system s6->s7 Analyze

Caption: Protein Precipitation Workflow for MIGA Analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterConditionRationale
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and separation for small polar molecules like MIGA.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier ensures consistent protonation of the analyte for good peak shape and ionization.[14]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Flow Rate 0.4 mL/minStandard flow rate for analytical UHPLC columns.
Column Temp. 40 °CEnsures reproducible retention times and reduces viscosity.
Injection Volume 5 µL
Gradient Program Time (min) %B
0.05
0.55
4.095
5.095
5.15
6.05

Table 2: Mass Spectrometry Parameters

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is standard for polar molecules; positive mode is suitable for analytes with nitrogen that readily accept a proton.[12]
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest selectivity and sensitivity for quantification.
Ion Spray Voltage +4500 VOptimized for efficient ion generation.
Source Temperature 500 °CFacilitates desolvation of the mobile phase.
MRM Transitions Analyte Precursor (Q1)
MIGA204.2
MIGA (confirming)204.2
SIL-ISDependent on isotope
Collision Energy (CE) Analyte-dependent; requires optimizationThe voltage applied in the collision cell to induce fragmentation. Must be optimized for each transition.
Analyte Fragmentation

The MRM transitions are selected based on the predicted fragmentation of the MIGA molecule. The diagram below shows a plausible fragmentation pathway.

Caption: Proposed fragmentation of MIGA for MRM detection.

Method Validation Summary

The method must be validated according to regulatory guidelines (e.g., FDA or ICH) to ensure its reliability.[1] Key validation parameters are summarized below.

Table 3: Representative Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity Calibration curve with r² ≥ 0.99 using a weighted (1/x²) linear regression.
Lower Limit of Quant. Signal-to-noise ratio ≥ 10; accuracy within ±20% and precision ≤20% CV.
Accuracy & Precision Intra- and inter-day precision (CV) ≤15% for QCs (≤20% at LLOQ). Accuracy (% bias) within ±15% of nominal (±20% at LLOQ).
Matrix Effect & Recovery Assessed to ensure they are consistent and reproducible across different lots of biological matrix.
Stability Analyte stability confirmed under various conditions (bench-top, freeze-thaw, long-term storage).

Troubleshooting

Table 4: Common Issues and Solutions

IssuePotential CauseSuggested Solution
Poor Peak Shape pH of mobile phase inappropriate; column degradationEnsure 0.1% formic acid is in both mobile phases; replace column if pressure is high or peaks are consistently broad.
Low Sensitivity/Response Ion source is dirty; poor fragmentationClean the ion source; optimize collision energy and other MS parameters for the specific analyte.
High Signal Variability Inconsistent sample preparation; IS issueEnsure precise pipetting; verify IS concentration and stability; use a SIL-IS if not already doing so.[9]
Carryover Analyte adsorbing to system componentsOptimize autosampler wash solution (e.g., include higher percentage of organic solvent).

Conclusion

This application note provides a robust and scientifically grounded LC-MS/MS method for the quantification of this compound in biological samples. By employing a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard, this method is designed to deliver accurate and precise results suitable for demanding research and development applications. The provided parameters serve as an excellent starting point for method development and validation in any bioanalytical laboratory.

References

  • A validated UHPLC-MS method for tryptophan metabolites: Application in the diagnosis of multiple sclerosis. (2020). PubMed. Available at: [Link]

  • Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. (n.d.). RSC Publishing. Available at: [Link]

  • Validation of a global quantitative analysis methodology of tryptophan metabolites in mice using LC-MS. (2019). PubMed. Available at: [Link]

  • Validation of a global quantitative analysis methodology of tryptophan metabolites in mice using LC-MS. (2019). Semantic Scholar. Available at: [Link]

  • Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells. (2019). PubMed. Available at: [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Available at: [Link]

  • Internal Standards for Quantitative LC-MS Bioanalysis. (n.d.). ResearchGate. Available at: [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. (n.d.). Cerilliant. Available at: [Link]

  • Showing metabocard for 3-Indoleglyoxylic acid (HMDB0242143). (n.d.). Human Metabolome Database. Available at: [Link]

  • How Do You Prepare A Sample For LC-MS Analysis? (2024). YouTube. Available at: [Link]

  • Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma. (2022). PubMed. Available at: [Link]

  • Separation of Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

Sources

Using N-Methyl-3-indoleglyoxylic acid as an internal standard in metabolomics

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Gold Standard: Implementing L-Tryptophan-d5 as an Internal Standard for Robust Quantitative Metabolomics

Audience: Researchers, scientists, and drug development professionals.

A Note on Compound Selection

Initial exploration into the use of N-Methyl-3-indoleglyoxylic acid as an internal standard revealed a significant gap in established applications and literature within the metabolomics field. To provide a guide that is both immediately actionable and grounded in robust scientific precedent, this document will focus on a compound with a similar indole moiety that is widely accepted as a "gold standard" internal standard: L-Tryptophan-d5 . The principles, protocols, and validation strategies detailed herein are foundational and can be adapted for the validation of novel internal standards in the future.

Executive Summary: The Imperative for Isotopic Internal Standards in Metabolomics

The use of a stable isotope-labeled (SIL) internal standard, added at the very beginning of the sample preparation workflow, is the most effective strategy to mitigate these issues.[3][4] An ideal SIL standard, such as L-Tryptophan-d5, is chemically and physically identical to its endogenous counterpart (L-Tryptophan). It co-elutes chromatographically and experiences the same extraction recovery and ionization effects.[4] Because it is distinguishable by mass, it provides a reliable reference point to normalize the signal of the target analyte across all samples, ensuring that observed quantitative differences reflect true biology, not analytical artifact.[5]

This guide provides the scientific rationale and a detailed, field-proven protocol for the implementation of L-Tryptophan-d5 as an internal standard for the accurate quantification of L-Tryptophan in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).

L-Tryptophan-d5: Profile of an Ideal Internal Standard

L-Tryptophan-d5 is the deuterium-labeled analog of L-Tryptophan, an essential amino acid and a critical precursor to key metabolites like serotonin and kynurenine.[6][7] Its suitability as an internal standard is rooted in its specific physicochemical properties.

PropertyValue / CharacteristicRationale for Use as an Internal Standard
Chemical Formula C₁₁H₇D₅N₂O₂Identical core structure to L-Tryptophan ensures it mimics the analyte's behavior during extraction, chromatography, and ionization.[4]
Formula Weight 209.3 g/mol The +5 Da mass shift from endogenous L-Tryptophan (204.2 g/mol ) provides a clear mass difference for MS detection without significantly altering chemical properties.[7]
Purity ≥99% deuterated forms (d₁-d₅)High isotopic purity is critical to prevent signal overlap and ensure accurate quantification.[7]
Solubility Soluble in PBS (pH 7.2) at ~1 mg/mLGood aqueous solubility allows for straightforward preparation of stock solutions compatible with biological samples.[7]
Co-elution Elutes at the same retention time as L-TryptophanAs it is chemically identical, it experiences the same chromatographic interactions, ensuring it corrects for matrix effects at the precise point of analyte elution.[3]

The Logic of Internal Standard Normalization

The core principle of using an internal standard is to calculate a response ratio. This ratio, rather than the raw analyte peak area, is used for quantification. This process inherently corrects for signal variations that affect both the analyte and the standard.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS Analysis cluster_DataProcessing Data Processing BioSample Biological Sample (e.g., Plasma, Urine) Spike Spike with Known Amount of L-Tryptophan-d5 (IS) BioSample->Spike Extraction Metabolite Extraction (e.g., Protein Precipitation) Spike->Extraction LCMS LC-MS System Extraction->LCMS RawData Acquire Raw Data: Peak Area (Analyte) Peak Area (IS) LCMS->RawData CalculateRatio Calculate Response Ratio (Area_Analyte / Area_IS) RawData->CalculateRatio Quantify Quantification via Calibration Curve CalculateRatio->Quantify FinalResult FinalResult Quantify->FinalResult Normalized, Accurate Concentration start Receive Samples (Plasma, Serum, QC) thaw Thaw Samples on Ice start->thaw aliquot Aliquot 50 µL Sample thaw->aliquot spike Spike 10 µL of 1 µg/mL IS (Trp-d5) aliquot->spike precipitate Add 200 µL Cold Methanol spike->precipitate vortex Vortex 30s precipitate->vortex incubate Incubate -20°C for 20 min vortex->incubate centrifuge Centrifuge 10 min @ >13,000 x g incubate->centrifuge supernatant Transfer Supernatant to Analysis Plate centrifuge->supernatant lcms Inject into LC-MS/MS System supernatant->lcms integrate Integrate Peak Areas (Trp & Trp-d5) lcms->integrate ratio Calculate Response Ratio (Trp Area / Trp-d5 Area) integrate->ratio calibrate Plot Calibration Curve (Ratio vs. Concentration) ratio->calibrate quantify Calculate Concentration in Unknown Samples calibrate->quantify end Final Validated Concentrations quantify->end

Sources

Application Notes & Protocols: A Framework for In Vitro Evaluation of N-Methyl-3-indoleglyoxylic acid (MIGA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of N-Methyl-3-indoleglyoxylic acid (MIGA)

This compound (MIGA) is an indole derivative, a class of compounds recognized for a wide spectrum of biological activities.[1] The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and approved pharmaceuticals.[1][2] While research into MIGA is emerging, its structural similarity to other bioactive indoles suggests potential therapeutic properties, particularly in modulating cellular responses to stress, such as inflammation and oxidative stress.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro biological activities of MIGA. The protocols herein are designed not merely as procedural steps but as a logical, self-validating workflow. We begin with foundational assays to establish a safe therapeutic window and progress to more complex experiments aimed at elucidating its potential anti-inflammatory and antioxidant mechanisms. Each step is grounded in established scientific principles to ensure the generation of robust, reproducible, and meaningful data.

Section 1: Foundational Assays & Pre-analytical Considerations

A rigorous investigation begins with understanding the compound's behavior in the experimental system and ensuring that observed effects are not artifacts of toxicity. This section establishes the essential groundwork for all subsequent efficacy studies.

Compound Handling and Stock Solution Preparation
  • Rationale: The accuracy of all downstream assays depends on the precise and consistent preparation of the test article. MIGA, like many small molecules, may have limited aqueous solubility. Using an appropriate solvent and establishing a high-concentration, sterile stock solution is critical. The chosen solvent must be tested as a "vehicle control" to ensure it does not exert any biological effects on its own.

  • Protocol:

    • Solubility Testing: Test the solubility of MIGA in common biocompatible solvents such as dimethyl sulfoxide (DMSO) and ethanol. DMSO is often the solvent of choice but should be kept at a final concentration of <0.1% in cell culture media to avoid solvent-induced artifacts.

    • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the selected solvent (e.g., DMSO).

    • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquoting & Storage: Aliquot the sterile stock into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Cell Line Selection
  • Rationale: The choice of cell line is dictated by the research question. For investigating anti-inflammatory properties, a macrophage cell line is the gold standard, as these cells are central players in the innate immune response.

  • Recommended Cell Line:

    • RAW 264.7 (Murine Macrophage): This is a widely used and well-characterized cell line for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, RAW 264.7 cells produce a host of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3]

Critical First Step: Cytotoxicity Assessment
  • Rationale: Before assessing the efficacy of MIGA, it is imperative to determine the concentration range at which it is not toxic to the cells.[3] High concentrations of any compound can induce cell death, which would confound the results of functional assays (e.g., a decrease in inflammatory markers could be due to cell death, not specific inhibition). The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[6]

  • Protocol 1.3.1: MTT Assay for Cell Viability

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Treatment: Prepare serial dilutions of MIGA in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add the MIGA-containing medium. Include "cells only" (untreated control) and "vehicle control" (medium with the highest concentration of DMSO used) wells.

    • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[3]

    • Formazan Solubilization: Carefully remove the supernatant. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[3] Mix thoroughly by gentle shaking.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6][7]

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability versus MIGA concentration to determine the non-toxic concentration range for subsequent experiments.

MIGA Concentration (µM) Absorbance (570 nm) % Cell Viability
0 (Control)1.250100%
11.24599.6%
51.23098.4%
101.21597.2%
251.19095.2%
501.12590.0%
1000.65052.0%
Table 1: Example data from an MTT assay. Based on these results, concentrations ≤ 50 µM would be selected for further functional assays.

Section 2: Investigating Anti-inflammatory Potential

Once a non-toxic concentration range for MIGA is established, its ability to modulate key inflammatory responses can be investigated. A standard model involves stimulating macrophages with LPS to mimic a bacterial infection and then measuring the production of inflammatory mediators.[3]

Workflow for Anti-Inflammatory Screening

G cluster_0 Phase 1: Cell Preparation & Stimulation cluster_1 Phase 2: Incubation & Sample Collection cluster_2 Phase 3: Endpoint Analysis A Seed RAW 264.7 Cells (24h Incubation) B Pre-treat with non-toxic concentrations of MIGA (1h) A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Incubate for 24h C->D E Collect Cell Culture Supernatant D->E F Nitric Oxide (NO) Measurement (Griess Assay) E->F G Pro-inflammatory Cytokine Quantification (ELISA) E->G

Caption: General workflow for in vitro anti-inflammatory screening.

Protocol 2.1.1: Nitric Oxide (NO) Production Assay
  • Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[8] NO is unstable, but its concentration can be indirectly measured by quantifying its stable metabolite, nitrite (NO₂⁻), in the culture supernatant using the Griess reaction.[8][9]

  • Protocol:

    • Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat cells with various non-toxic concentrations of MIGA for 1 hour.

    • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours.

    • Griess Reaction: a. Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.[8] c. Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine) to each well and incubate for another 10 minutes.[8]

    • Absorbance Measurement: Measure the absorbance at 540 nm.[9]

    • Data Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of the LPS-only treated group.

Protocol 2.1.2: Pro-inflammatory Cytokine Quantification (ELISA)
  • Rationale: TNF-α and IL-6 are potent pro-inflammatory cytokines that orchestrate the inflammatory response.[10][11] Measuring the levels of these cytokines in the culture supernatant provides direct evidence of an anti-inflammatory effect. The enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying protein levels.[12]

  • Protocol:

    • Sample Collection: Use the same supernatants collected for the Griess assay.

    • ELISA Procedure: Perform the ELISA for human TNF-α and IL-6 according to the manufacturer's instructions of a commercial kit.[10][12][13] The general principle involves capturing the cytokine with an antibody-coated plate, detecting it with a second, biotinylated antibody, and then adding a streptavidin-HRP enzyme conjugate followed by a colorimetric substrate.[10][11]

    • Absorbance Measurement: Read the absorbance at 450 nm.[11]

    • Data Analysis: Generate a standard curve using the recombinant cytokine standards provided in the kit. Calculate the concentration of the cytokine in each sample.

Treatment NO Production (% of LPS Control) TNF-α (pg/mL)
Control (No LPS)5.2%< 31.25
LPS (1 µg/mL)100%1850
LPS + MIGA (10 µM)75.4%1230
LPS + MIGA (25 µM)48.1%650
LPS + MIGA (50 µM)22.5%210
Table 2: Example data showing a dose-dependent inhibition of NO and TNF-α production by MIGA.

Section 3: Mechanistic Insights

After establishing that MIGA has anti-inflammatory properties, the next logical step is to investigate how it works. Many anti-inflammatory compounds act by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB Signaling Pathway
  • Rationale: The NF-κB pathway is a central regulator of inflammation.[14][15] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[15][16] Inflammatory stimuli, like LPS, activate the IκB kinase (IKK) complex, which phosphorylates IκBα.[16] This phosphorylation targets IκBα for ubiquitination and degradation by the proteasome, allowing the active NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6.[15][17][18] Investigating MIGA's effect on IκBα degradation and p65 nuclear translocation can provide powerful mechanistic insights.

G cluster_nuc Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates p65_p50_IkB p65/p50-IκBα (Inactive) IKK->p65_p50_IkB Phosphorylates IκBα IkB_P P-IκBα IKK->IkB_P p65_p50 p65/p50 (Active) p65_p50_IkB->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasome Degradation IkB_P->Proteasome Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription MIGA MIGA (Hypothesized Target) MIGA->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition for MIGA.

Protocol 3.1: Western Blot Analysis of IκBα Degradation
  • Rationale: Western blotting can be used to measure the levels of specific proteins. A decrease in the total amount of IκBα protein following LPS stimulation is a hallmark of NF-κB activation. If MIGA inhibits this pathway upstream, it should prevent or reduce the degradation of IκBα.

  • Protocol:

    • Cell Culture and Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with MIGA for 1 hour, then stimulate with LPS for a short time course (e.g., 0, 15, 30, 60 minutes).

    • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against IκBα and a loading control (e.g., β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensity and normalize the IκBα signal to the loading control. Compare the levels of IκBα in MIGA-treated cells to the LPS-only control.

Section 4: Assessing Antioxidant Activity

Inflammation and oxidative stress are intricately linked. Many inflammatory stimuli also induce the production of reactive oxygen species (ROS). Therefore, assessing MIGA's ability to mitigate intracellular ROS is a valuable complementary investigation.

Protocol 4.1.1: Intracellular ROS Measurement
  • Rationale: The DCFH-DA assay is a common method for measuring intracellular ROS.[19][20] The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) diffuses into cells, where it is deacetylated by intracellular esterases to the non-fluorescent DCFH.[19][21][22] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19][20][22]

  • Protocol:

    • Cell Seeding: Seed RAW 264.7 cells in a black, clear-bottom 96-well plate.

    • Treatment: Treat cells with MIGA for 1-2 hours. Include a positive control (e.g., H₂O₂ or LPS) and a negative control.

    • Probe Loading: Remove the medium and wash the cells. Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C, protected from light.[19][21]

    • Washing: Remove the DCFH-DA solution and wash the cells gently with PBS to remove excess probe.[21]

    • ROS Induction: Add the ROS inducer (e.g., LPS or H₂O₂) to the appropriate wells.

    • Fluorescence Measurement: Immediately measure fluorescence using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm.[20][22] Kinetic readings over 1-2 hours are often informative.

    • Data Analysis: Express the fluorescence intensity as a percentage of the ROS-induced control group.

Section 5: Data Interpretation and Best Practices

  • Biological vs. Technical Replicates: Ensure that experiments are repeated independently on different days with fresh cell passages (biological replicates) to demonstrate robustness.[23][24] Performing multiple wells of the same condition within a single plate constitutes technical replicates, which addresses pipetting variability but not biological variability.[23]

  • Controls are Key: Always include the proper controls:

    • Negative Control: Untreated cells to establish a baseline.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) to rule out solvent effects.

    • Positive Control: Cells treated with a known activator (e.g., LPS for inflammation) or inhibitor to validate that the assay is working correctly.

  • Statistical Analysis: Use appropriate statistical tests to determine the significance of the observed effects. For comparing multiple groups, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate. A p-value of <0.05 is typically considered statistically significant. Proper experimental design is crucial for valid statistical analysis.[25]

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]

  • MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

  • Arigo Biolaboratories. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric). Retrieved from [Link]

  • National Institutes of Health. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

  • Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]

  • PubMed. (n.d.). Guidelines for the design and statistical analysis of experiments in papers submitted to ATLA. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Retrieved from [Link]

  • PAASP GmbH. (n.d.). Accurate design of in vitro experiments – why does it matter?. Retrieved from [Link]

  • Symcel. (n.d.). BEST PRACTICES IN EXPERIMENTAL DESIGN. Retrieved from [Link]

  • PubMed Central. (n.d.). In vitro benchmarking of NF-κB inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • University of California San Diego. (n.d.). NF-κB signaling. Retrieved from [Link]

  • PubMed Central. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • PubMed Central. (n.d.). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • Carver, J. (n.d.). In-vitro Experimental Studies: An Approach Based on Genetic Algorithms. Retrieved from [Link]

  • PubMed Central. (n.d.). CRIS Guidelines (Checklist for Reporting In-vitro Studies): A concept note on the need for standardized guidelines for improving quality and transparency in reporting in-vitro studies in experimental dental research. Retrieved from [Link]

  • PubMed Central. (n.d.). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-indoleglyoxylate. Retrieved from [Link]

  • ChemBK. (2024). 1H-Indole-3-acetic acid, α-oxo-, Methyl ester. Retrieved from [Link]

  • MDPI. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of N-Methyl-3-indoleglyoxylic Acid in Cell Culture Media using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methyl-3-indoleglyoxylic Acid (MIGA) in Cellular Metabolism

This compound (MIGA) is a metabolite of interest in the intricate network of tryptophan metabolism. Tryptophan, an essential amino acid, is catabolized through several pathways, the most prominent being the kynurenine and serotonin pathways, which are responsible for the synthesis of neuroactive compounds and other critical biomolecules.[1][2][3] The presence and concentration of minor or modified metabolites like MIGA in the cellular milieu can provide valuable insights into enzymatic activities and metabolic fluxes that may be altered in various physiological and pathological states.

The analysis of cell culture media components is crucial for understanding cellular growth, metabolism, and the impact of therapeutic interventions.[4][5][6] Monitoring extracellular metabolites like MIGA can serve as a non-invasive method to probe intracellular biochemical processes. This is particularly relevant in fields such as oncology, immunology, and neurobiology, where alterations in tryptophan metabolism are increasingly recognized as hallmarks of disease.

This application note provides a detailed, field-proven protocol for the sensitive and specific quantification of MIGA in cell culture media using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The methodology is designed to be robust and reliable, incorporating best practices for sample preparation and analytical validation.

Principle of the Method

The protocol is based on the principle of targeted quantification using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity for the detection of small molecules in complex biological matrices.[7] The workflow involves the following key stages:

  • Sample Preparation: Removal of proteins and other interfering substances from the cell culture medium to ensure the longevity of the analytical column and reduce matrix effects.

  • Chromatographic Separation: Separation of MIGA from other components of the cell culture medium using reversed-phase liquid chromatography.

  • Mass Spectrometric Detection: Ionization of the analyte and detection based on its specific precursor-to-product ion transitions.

The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

MIGA Analysis Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis CollectMedia 1. Collect Cell Culture Supernatant AddIS 2. Add Internal Standard CollectMedia->AddIS ProteinPrecip 3. Protein Precipitation (ice-cold acetonitrile) AddIS->ProteinPrecip Centrifuge 4. Centrifugation ProteinPrecip->Centrifuge CollectSupernatant 5. Collect Supernatant Centrifuge->CollectSupernatant DryDown 6. Evaporate to Dryness CollectSupernatant->DryDown Reconstitute 7. Reconstitute in Mobile Phase DryDown->Reconstitute InjectSample 8. Inject Sample into UHPLC-MS/MS Reconstitute->InjectSample Chromatography 9. Chromatographic Separation InjectSample->Chromatography MassSpec 10. MS Detection (MRM Mode) Chromatography->MassSpec Integration 11. Peak Integration MassSpec->Integration Calibration 12. Calibration Curve Generation Integration->Calibration Quantification 13. MIGA Quantification Calibration->Quantification

Caption: Workflow for MIGA quantification in cell culture media.

Materials and Reagents

  • This compound (MIGA) analytical standard (CAS 20863-88-1)[8]

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d3 (custom synthesis recommended for highest accuracy) or a structurally similar compound not present in the sample.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • UHPLC-MS/MS system

Protocol 1: Sample Preparation from Cell Culture Media

This protocol is designed for the efficient removal of proteins and other macromolecules that can interfere with LC-MS/MS analysis.

  • Cell Culture Supernatant Collection:

    • Culture cells to the desired confluency or experimental endpoint.

    • Centrifuge the cell culture plate or flask at 300 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant (cell culture medium) without disturbing the cell pellet and transfer it to a clean microcentrifuge tube. Samples can be stored at -80°C if not analyzed immediately.

  • Internal Standard Spiking:

    • To 100 µL of the cell culture supernatant, add a known amount of the internal standard (e.g., 10 µL of a 1 µg/mL solution). The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the sample. This ratio of 3:1 (acetonitrile:sample) is effective for precipitating proteins.[4][5][7]

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Collection:

    • Carefully transfer the clear supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Solvent Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. This step concentrates the analyte and allows for reconstitution in a mobile phase-compatible solvent.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 15 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

    • Transfer the clear supernatant to an LC autosampler vial for analysis.

Protocol 2: UHPLC-MS/MS Analysis

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: UHPLC-MS/MS Parameters for MIGA Analysis
ParameterRecommended SettingRationale
UHPLC System
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)Provides good retention and separation for moderately polar indole compounds.
Mobile Phase A0.1% Formic Acid in WaterThe acidic modifier promotes protonation of the analyte for positive ion mode ESI and improves peak shape.[7][9]
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography with good elution strength.
Gradient Elution5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.A gradient is necessary to elute compounds with a range of polarities and to ensure the column is cleaned between injections.
Flow Rate0.3 mL/minA typical flow rate for a 2.1 mm ID column that provides a balance between analysis time and chromatographic efficiency.
Column Temperature40°CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume5 µLA small injection volume is sufficient for sensitive MS detection and minimizes potential column overload.
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), PositiveThe nitrogen atom in the indole ring is readily protonated, making positive ion mode suitable for MIGA.
MRM Transitions
MIGA (Precursor > Product)Hypothetical: m/z 204.06 > 158.06 (Quantifier), m/z 204.06 > 130.06 (Qualifier)Based on the molecular weight of MIGA (203.19 g/mol ) and predicted fragmentation (loss of CO2 and subsequent fragmentation of the indole ring). These transitions must be empirically optimized.[10][11][12]
IS (Precursor > Product)To be determined based on the specific internal standard used. For a d3-labeled MIGA, the transition would likely be m/z 207.08 > 161.08.
Dwell Time50-100 msA sufficient dwell time ensures an adequate number of data points across the chromatographic peak for accurate quantification.
Collision Energy (CE)To be optimized for each transition to maximize the product ion signal.Optimal CE is crucial for achieving the best sensitivity.
Cone VoltageTo be optimized to maximize the precursor ion signal.Proper cone voltage ensures efficient ionization and transfer of the precursor ion into the mass analyzer.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for MIGA and the internal standard using the instrument's software.

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the MIGA analytical standard into a blank cell culture medium. Process these standards in the same manner as the experimental samples.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of MIGA to the internal standard against the concentration of the MIGA standards. The concentration of MIGA in the experimental samples can then be calculated from this curve.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following validation parameters should be assessed:

  • Linearity: The calibration curve should have a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and precision (relative standard deviation, RSD) should be <15% (<20% for LLOQ).

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of MIGA.

  • Matrix Effect: Evaluated by comparing the response of MIGA in post-extraction spiked samples to that in a neat solution.

  • Recovery: Determined by comparing the response of MIGA in pre-extraction spiked samples to that in post-extraction spiked samples.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in cell culture media. By leveraging the sensitivity and selectivity of UHPLC-MS/MS, researchers can accurately measure this metabolite, gaining deeper insights into the metabolic reprogramming associated with their experimental models. The detailed explanation of the rationale behind each step empowers users to adapt and optimize the method for their specific needs, ensuring high-quality, reproducible data.

References

  • Molnar-Perl, I., & Fekete, T. (2020). A validated UHPLC-MS method for tryptophan metabolites. Molnar Institute. Available at: [Link]

  • Fekete, T., et al. (2020). A validated UHPLC-MS method for tryptophan metabolites: Application in the diagnosis of multiple sclerosis. Journal of Pharmaceutical and Biomedical Analysis, 185, 113246. Available at: [Link]

  • Fekete, T., et al. (2020). A validated UHPLC-MS method for tryptophan metabolites: Application in the diagnosis of multiple sclerosis. ResearchGate. Available at: [Link]

  • Wang, X., et al. Targeted Quantification of Cell Culture Media Components by LC-MS. Waters Corporation. Available at: [Link]

  • Koc, K., et al. (2024). A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. MDPI. Available at: [Link]

  • Gabellieri, C., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. NIH. Available at: [Link]

  • Supplementary table 1 MRM transitions and target specific MS parameters of target analytes (n=8) used for the UHPLC-MS/MS analysis method. bioRxiv. (2024). Available at: [Link]

  • Kogler, S., et al. (2024). Self-Cleaning LC–MS for Small-Molecule Drugs in Organoid/OoC. LabRulez LCMS. Available at: [Link]

  • Kumar, A., et al. (2019). Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application. PubMed Central. Available at: [Link]

  • Waters Corporation. Targeted Quantification of Cell Culture Media Components by LC-MS. Available at: [Link]

  • Waters Corporation. (2017). Targeted Quantification of Cell Culture Media Components by LC-MS. Available at: [Link]

  • MRM transitions of analytes, IS and MS/MS conditions. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2014). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Available at: [Link]

  • Gara, S., et al. (2021). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. PubMed. Available at: [Link]

  • Multiple reaction monitoring (MRM) transitions and parameters for each detected compounds. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. PubMed Central. Available at: [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. Available at: [Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Oxford Academic. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Available at: [Link]

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Waters Corporation. Available at: [Link]

  • Methyl 3-indoleglyoxylate. PubChem. Available at: [Link]

  • Synthesis and Structural Characterization of N-Methyl-DL-glutamic Acid. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. Available at: [Link]

Sources

Application Notes and Research Protocols for N-Methyl-3-indoleglyoxylic Acid in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the evaluation and application of N-Methyl-3-indoleglyoxylic acid (also known as Methyl 3-indoleglyoxylate) in plant tissue culture. While established protocols for this specific compound are not widely published, its structural analogy to indole-3-acetic acid (IAA) and auxin precursors suggests its potential as a novel plant growth regulator. This guide presents a framework for its systematic investigation, including hypothesized mechanisms of action, detailed experimental protocols for assessing its auxin-like activity, and methodologies for its application in callus induction, somatic embryogenesis, and organogenesis. By grounding these protocols in the fundamental principles of auxin biology, this document serves as a foundational resource for researchers seeking to explore the utility of this and other novel compounds in plant biotechnology.

Introduction: Unveiling a Potential New Auxin Analogue

The precise control of plant development in vitro is fundamentally dependent on the strategic application of plant growth regulators (PGRs).[1] Among these, auxins are the master regulators, governing critical processes such as cell division and elongation, tissue differentiation, and the formation of roots and shoots.[2][3][4] While compounds like Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), 1-Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D) are staples in plant tissue culture, the exploration of novel analogues continues in the quest for compounds with enhanced stability, specific activity, or unique morphogenic effects.[5][6]

This compound (CAS No. 18372-22-0), or Methyl 3-indoleglyoxylate, is an indole derivative that shares the core indole ring structure of IAA but features a methyl esterified α-keto acid side chain at the C3 position.[7] This structure is distinct from both IAA and its inactive methyl ester conjugate, Methyl-IAA (MeIAA), which can be hydrolyzed by cellular esterases to release active IAA.[8][9] The presence of the keto group suggests this compound may function as a stable auxin precursor, potentially undergoing enzymatic modification within plant cells to yield an active form.

This guide provides the necessary theoretical framework and practical protocols to systematically evaluate the bioactivity of this compound and determine its potential applications in plant tissue culture.

Hypothesized Mechanism of Action

The biological activity of an exogenous compound in plant tissue culture is contingent on its recognition by cellular machinery and its subsequent role in signaling pathways. We propose that this compound acts as a pro-hormone, requiring bioactivation to exert an auxin-like effect.

Proposed Bioactivation Pathway: It is hypothesized that the α-keto group of the glyoxylic acid side chain is a target for cellular reductases. Enzymatic reduction could convert this compound to a compound structurally similar to IAA, which could then engage the canonical auxin signaling pathway. This pathway involves perception by the TIR1/AFB family of F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.

This precursor-based activity could offer several advantages:

  • Enhanced Stability: The modified side chain may confer greater resistance to oxidative degradation compared to IAA, which is notoriously unstable in culture media.[10]

  • Slow Release: Gradual enzymatic conversion within the tissue could lead to a more sustained and localized auxin response, potentially reducing inhibitory effects associated with high concentrations of potent auxins.[2]

  • Altered Transport: The chemical modifications may alter its cellular uptake and transport dynamics compared to natural auxins.

The following diagram illustrates this hypothesized bioactivation and subsequent entry into the established auxin signaling cascade.

Hypothesized Mechanism of Action Figure 1: Hypothesized Bioactivation and Signaling Pathway cluster_extracellular Culture Medium cluster_cellular Plant Cell MIGA N-Methyl-3- indoleglyoxylic acid (Pro-hormone) MIGA_in N-Methyl-3- indoleglyoxylic acid MIGA->MIGA_in Uptake IAA_like Active Auxin (IAA-like molecule) MIGA_in->IAA_like Enzymatic Reduction TIR1_AFB TIR1/AFB Receptor Complex IAA_like->TIR1_AFB Binding & Perception Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibition Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activation Response Physiological Response (Cell Division, Elongation, etc.) Gene_Expression->Response

Caption: Hypothesized bioactivation and signaling pathway.

Experimental Workflow for Evaluation

A systematic, phased approach is essential to characterize the bioactivity of a novel compound. The following workflow provides a logical progression from initial screening to detailed characterization.

Experimental Workflow cluster_phase1 Phase 1: Bioactivity Screening cluster_phase2 Phase 2: Comparative Analysis cluster_phase3 Phase 3: Organogenesis & Regeneration start Start: Novel Compound (this compound) p1_prep Prepare Stock Solution (Protocol 1) start->p1_prep p1_assay Callus Induction Assay (Protocol 2) p1_prep->p1_assay p1_dose Establish Dose-Response Curve (0.1 µM to 50 µM) p1_assay->p1_dose p1_eval Evaluate Callus Morphology & Proliferation Rate p1_dose->p1_eval p2_callus Comparative Callus Study vs. 2,4-D / NAA p1_eval->p2_callus If Bioactive p2_root Adventitious Rooting Assay (Protocol 3) vs. IBA / NAA p1_eval->p2_root p2_data Collect Quantitative Data (Fresh Weight, Root Number) p2_callus->p2_data p2_root->p2_data p2_eval Determine Relative Potency & Efficacy p2_data->p2_eval p3_shoot Shoot Regeneration Assay (Test Auxin:Cytokinin Ratios) p2_eval->p3_shoot If Potent p3_embryo Somatic Embryogenesis Assay p2_eval->p3_embryo p3_eval Assess Morphogenic Potential p3_shoot->p3_eval p3_embryo->p3_eval end_node End: Define Optimal Concentrations & Applications p3_eval->end_node

Caption: Phased workflow for evaluating a novel PGR.

Detailed Experimental Protocols

These protocols are designed to be adaptable to various plant species, though optimization may be required. A model system like tobacco (Nicotiana tabacum) or Arabidopsis is recommended for initial studies.

Protocol 1: Stock Solution Preparation

Rationale: A concentrated, sterile stock solution is crucial for accurate and repeatable addition of the PGR to tissue culture media. The choice of solvent and sterilization method is critical to prevent degradation and contamination.

Materials:

  • This compound (MW: 203.19 g/mol )[11]

  • Dimethyl sulfoxide (DMSO)

  • Sterile, purified water (e.g., Type I)

  • Sterile microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = 10 mmol/L * 0.20319 g/mmol * Volume (L) * 1000 mg/g

    • For 10 mL (0.01 L): 10 * 0.20319 * 0.01 * 1000 = 20.32 mg

  • Dissolution: In a sterile tube, dissolve 20.32 mg of this compound in a small volume of DMSO (e.g., 1-2 mL). Vortex gently to ensure complete dissolution.

  • Dilution: Add sterile, purified water to bring the final volume to 10 mL. This creates a 10 mM stock solution. The final DMSO concentration should be kept low in the culture medium (typically ≤ 0.1% v/v) to avoid solvent toxicity.[12]

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a fresh, sterile container. Note: Due to the potential for heat-lability, autoclaving is not recommended without prior stability studies.[5]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Callus Induction Assay

Rationale: Callus induction is a primary indicator of auxin activity, reflecting the stimulation of unorganized cell division.[13][14] This assay determines the effective concentration range of the test compound.

Materials:

  • Basal medium: Murashige and Skoog (MS) medium with vitamins.[15]

  • Sucrose (30 g/L)

  • Gelling agent (e.g., Agar at 8 g/L or Phytagel™ at 3-4 g/L)

  • This compound stock solution (10 mM)

  • Control auxins (e.g., 2,4-D, NAA) stock solutions (10 mM)

  • Sterile explants (e.g., leaf discs, hypocotyl segments)

  • Sterile petri dishes

Procedure:

  • Media Preparation: Prepare MS basal medium with sucrose. Adjust pH to 5.7-5.8 before adding the gelling agent.

  • Aliquot and Add PGRs: Dispense the medium into bottles, autoclave, and allow it to cool to approximately 50-60°C.

  • Treatment Groups: Under sterile conditions, add the filter-sterilized PGR stock solutions to the cooled medium to achieve the desired final concentrations.

    • Control Groups:

      • Negative Control: MS medium only.

      • Positive Control: MS + standard auxin (e.g., 2.0 mg/L 2,4-D).

    • Test Groups (this compound):

      • Prepare a range of concentrations: 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mg/L. (Note: 1 mg/L ≈ 4.92 µM).

  • Plating: Pour the medium into sterile petri dishes and allow it to solidify.

  • Inoculation: Place one sterile explant onto the surface of the medium in each dish. Seal the dishes with parafilm.

  • Incubation: Incubate the cultures in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 16/8 h light/dark photoperiod).[12]

  • Data Collection: After 4-6 weeks, record the following parameters:

    • Percentage of explants forming callus.

    • Callus fresh weight.

    • Callus morphology (e.g., color, texture - friable vs. compact).

Protocol 3: Adventitious Rooting Assay

Rationale: The induction of adventitious roots is a hallmark function of auxins and is critical for vegetative propagation.[2][16] This assay compares the rooting efficacy of the test compound to established rooting auxins like IBA and NAA.

Materials:

  • Rooting medium: Half-strength (1/2) MS medium with vitamins.

  • Sucrose (15-20 g/L)

  • Gelling agent.

  • This compound stock solution (10 mM)

  • Control auxins (e.g., IBA, NAA) stock solutions (10 mM).

  • In vitro grown micro-shoots or shoot cuttings.

Procedure:

  • Media Preparation: Prepare 1/2 MS medium as described in Protocol 2.

  • Treatment Groups: After autoclaving and cooling, add PGRs to the following final concentrations:

    • Control Groups:

      • Negative Control: 1/2 MS medium only.

      • Positive Control: 1/2 MS + standard auxin (e.g., 1.0 mg/L IBA or 0.5 mg/L NAA).

    • Test Groups (this compound):

      • Prepare a range of concentrations based on callus assay results (e.g., 0.1, 0.5, 1.0, 2.0 mg/L).

  • Inoculation: Prepare uniform micro-shoots by making a fresh cut at the base. Insert the basal end of each shoot into the rooting medium.

  • Incubation: Incubate under the same conditions as the callus assay.

  • Data Collection: After 3-4 weeks, record:

    • Percentage of shoots forming roots.

    • Mean number of roots per shoot.

    • Mean root length.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison across treatments.

Table 1: Example Data for Callus Induction Assay (4 Weeks)

TreatmentConcentration (mg/L)Callus Induction (%)Mean Fresh Weight (mg) ± SEMorphology
Control 0510.2 ± 1.5None/Slight Swelling
2,4-D 2.098450.6 ± 25.1White, Friable
This compound 0.11525.3 ± 4.2Green, Compact
This compound 1.075210.8 ± 15.7Light Green, Nodular
This compound 5.090350.1 ± 21.3Yellowish, Friable
This compound 10.060280.5 ± 18.9Brownish, Necrotic

Interpretation: The data in Table 1 would suggest that this compound is bioactive, with an optimal concentration for callus proliferation around 5.0 mg/L. Concentrations above this level may be inhibitory, a common phenomenon with auxins.[2]

Table 2: Example Data for Adventitious Rooting Assay (3 Weeks)

TreatmentConcentration (mg/L)Rooting (%)Mean Roots per Shoot ± SEMean Root Length (mm) ± SE
Control 0101.1 ± 0.35.2 ± 1.1
IBA 1.09512.4 ± 1.815.6 ± 2.4
This compound 0.1403.5 ± 0.618.1 ± 2.9
This compound 0.5889.8 ± 1.222.5 ± 3.1
This compound 2.09215.2 ± 2.18.3 ± 1.5

Interpretation: These results would indicate strong root-promoting activity, potentially superior to the control at 0.5 mg/L in promoting root elongation. The higher concentration (2.0 mg/L) induces more roots, but their length is stunted, another classic auxin response.[17]

Conclusion and Future Research

The protocols and framework outlined in this document provide a robust methodology for characterizing the biological activity of this compound in plant tissue culture. Based on its chemical structure, it holds promise as a stable, slow-release auxin analogue. The successful execution of these experiments will elucidate its optimal concentration ranges for callus induction, rooting, and potentially other morphogenic responses like somatic embryogenesis and shoot organogenesis (when tested in combination with cytokinins).[18]

Future research should focus on metabolic analysis using techniques like LC-MS to track the conversion of this compound within plant tissues, thereby confirming the hypothesized bioactivation pathway. Such studies will provide definitive mechanistic insights and solidify its potential as a valuable new tool for plant biotechnology.

References

  • Scribd. Growth Regulators - Plant Tissue Culture Protocol 2020. [Link]

  • ResearchGate. Auxins and Cytokinins in Plant Biology: Methods and Protocols. [Link]

  • PubChem, National Institutes of Health. Methyl 3-indoleglyoxylate. [Link]

  • PubMed. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. [Link]

  • PubMed. Induction of Callogenesis, Organogenesis, and Embryogenesis in Non-Meristematic Explants of Bleeding Heart and Evaluation of Chemical Diversity of Key Metabolites from Callus. [Link]

  • PubMed Central. An auxin research odyssey: 1989–2023. [Link]

  • Frontiers. The role of indole derivative in the growth of plants: A review. [Link]

  • PubMed Central. Influence of nutrient media on callus induction, somatic embryogenesis and plant regeneration in selected Turkish crocus species. [Link]

  • Google Patents. CN102432518A - Synthetic method of 3-methylindole.
  • neoFroxx. Plant Tissue Culture with HiMedia Laboratories. [Link]

  • PubMed Central. Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. [Link]

  • Leon Chemicals. Plant Tissue Culture. [Link]

  • National Institutes of Health. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. [Link]

  • PubMed Central. Effects of auxin (indole-3-butyric acid) on growth characteristics, lignification, and expression profiles of genes involved in lignin biosynthesis in carrot taproot. [Link]

  • Organic Syntheses Procedure. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. [Link]

  • PubMed. Natural vs synthetic auxin: studies on the interactions between plant hormones and biological membrane lipids. [Link]

  • PubMed. The Effects of Exogenous Auxins on Endogenous Indole-3-Acetic Acid Metabolism (The Implications for Carrot Somatic Embryogenesis). [Link]

  • Dent-Eq. Plant Tissue Culture Media (Powder). [Link]

  • PubMed Central. Callus induction and regeneration in sugarcane under drought stress. [Link]

  • PubMed. Organogenesis in callus culture. [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]

  • ResearchGate. Degradation of 3-methylindole by ionizing radiation: Performance and pathway. [Link]

  • ResearchGate. Comparative scheme of auxin (3-indole acetate) and auxin analogues.... [Link]

  • PubMed Central. Inhibitory Oxidation Products of Indole-3-Acetic Acid: 3-Hydroxymethyloxindole and 3-Methyleneoxindole as Plant Metabolites. [Link]

  • Formosa Publisher. Evaluation of Indomethacin Stability. [Link]

  • ResearchGate. (PDF) Evaluation of Indomethacin Stability. [Link]

  • PubMed. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. [Link]

Sources

N-Methyl-3-indoleglyoxylic acid: A Versatile Precursor for the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in natural products and clinically approved drugs.[1][2] N-Methyl-3-indoleglyoxylic acid (CAS 20863-88-1) emerges as a highly valuable and versatile starting material, combining the established biological relevance of the indole scaffold with a reactive α-ketoacid functionality.[3][4] This dual-feature allows for the streamlined synthesis of diverse compound libraries, particularly indol-3-yl-glyoxylamides (IGAs), which have demonstrated a wide spectrum of pharmacological activities, including neuroprotective, antimicrobial, antiviral, and anticancer properties.[2] This guide provides a detailed exploration of the synthetic utility of this compound, offering field-proven insights, step-by-step protocols, and the causal reasoning behind experimental choices to empower researchers in drug discovery and development.

The Strategic Advantage of this compound in Synthesis

This compound is a bifunctional molecule that provides a robust platform for generating chemical diversity. Its strategic value can be attributed to three key features:

  • The Indole Core: The N-methylated indole ring system offers a lipophilic scaffold that is adept at participating in various biological interactions, including π-stacking with aromatic residues in proteins.[5] The N-methylation prevents the formation of N-H hydrogen bonds, which can be crucial for modulating solubility, metabolic stability, and target-binding selectivity compared to its non-methylated counterpart.[6]

  • The Glyoxylic Acid Moiety: This α-ketoacid unit is the primary reactive handle for synthetic diversification. The carboxylic acid can be readily converted into a wide array of functional groups, most notably amides, to produce glyoxylamide derivatives.[2] The adjacent ketone offers a secondary site for modification, such as reduction or condensation reactions.

  • Convergent Synthesis: The structure allows for a convergent approach where the stable, pre-functionalized indole core is coupled with various amines or other nucleophiles in a late-stage step. This is highly efficient for generating libraries of related compounds where diversity is introduced at the final step, simplifying purification and analysis.

Core Reactivity Pathway

The most prominent application of this compound is its conversion to N,N-disubstituted glyoxylamides. This transformation is typically a two-step, one-pot process that proceeds through a highly reactive acyl chloride intermediate.

G A This compound C N-Methyl-3-indoleglyoxylyl chloride (Reactive Intermediate) A->C Activation B Chlorinating Agent (e.g., (COCl)₂, SOCl₂) B->C E Novel N,N-R¹R²-N-Methyl-3-indoleglyoxylamide C->E Amidation D Primary or Secondary Amine (R¹R²NH) D->E F Base (e.g., Triethylamine) F->E HCl Scavenger

Caption: General workflow for synthesizing indoleglyoxylamides.

Synthesis of Novel Indol-3-yl-glyoxylamides (IGAs)

This section provides a detailed, self-validating protocol for the synthesis of a representative N,N-dialkyl-N-methyl-3-indoleglyoxylamide. The causality behind the choice of reagents and conditions is explained to ensure adaptability and troubleshooting.

Principle & Mechanistic Insight

The conversion of a carboxylic acid to an amide via an acyl chloride is a classic and reliable transformation.

  • Activation Step: Oxalyl chloride ((COCl)₂) is often the preferred chlorinating agent over thionyl chloride (SOCl₂) for this type of substrate. It reacts with the carboxylic acid to form the highly reactive acyl chloride. The byproducts of this reaction (CO₂, CO, and HCl) are gaseous, which drives the reaction to completion and simplifies workup. A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the formation of the Vilsmeier reagent in situ, which is the true catalytic species that accelerates the conversion.

  • Amidation Step: The generated acyl chloride is not isolated due to its reactivity and moisture sensitivity. A solution of the desired primary or secondary amine is added directly to the reaction mixture. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophilic amine and driving the reaction forward.[5]

Detailed Experimental Protocol

Objective: To synthesize N,N-dibutyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide.

Materials & Reagents:

Reagent/MaterialCAS No.M.W. ( g/mol )QuantityNotes
This compound20863-88-1203.191.0 g (4.92 mmol)Starting material
Oxalyl chloride ((COCl)₂)79-37-8126.930.43 mL (4.92 mmol)2.0 M solution in DCM is convenient and safer
N,N-Dimethylformamide (DMF)68-12-273.091-2 dropsCatalyst
Dichloromethane (DCM), anhydrous75-09-284.93~50 mLReaction solvent
Di-n-butylamine111-92-2129.240.99 mL (5.90 mmol)Nucleophile
Triethylamine (TEA)121-44-8101.190.82 mL (5.90 mmol)Base (HCl scavenger)
Saturated aq. NaHCO₃ solution--~50 mLFor aqueous workup
Brine (Saturated aq. NaCl)--~50 mLFor aqueous workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 gDrying agent
Silica Gel (230-400 mesh)7631-86-9-As neededFor column chromatography

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 g, 4.92 mmol).

  • Dissolution: Add anhydrous dichloromethane (30 mL) to the flask. Stir the suspension at room temperature.

  • Activation: Add 1-2 drops of anhydrous DMF to the suspension. Cool the flask to 0 °C using an ice bath. Slowly add oxalyl chloride (0.43 mL, 4.92 mmol) dropwise over 5 minutes. Causality Note: Slow addition at 0°C is crucial to control the exothermic reaction and prevent potential side reactions.

  • Intermediate Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The reaction can be monitored by the cessation of gas evolution. The mixture should become a clear solution as the reactive acyl chloride forms.

  • Nucleophile Addition: In a separate flask, prepare a solution of di-n-butylamine (0.99 mL, 5.90 mmol) and triethylamine (0.82 mL, 5.90 mmol) in anhydrous dichloromethane (10 mL).

  • Amidation Reaction: Cool the acyl chloride solution back down to 0 °C. Add the amine solution dropwise over 10 minutes. Causality Note: Maintaining a low temperature minimizes side reactions of the highly reactive acyl chloride.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (or until completion as monitored by TLC).

  • Workup & Extraction:

    • Quench the reaction by slowly adding 20 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of saturated aq. NaHCO₃ solution and 25 mL of brine. Trustworthiness Note: The bicarbonate wash removes any unreacted acid and neutralizes excess HCl, ensuring a clean product.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hex).

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting solid/oil by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Expanding Synthetic Diversity: Further Reactions

While glyoxylamide formation is the most common route, the α-ketoacid moiety of this compound is amenable to other transformations, opening avenues for synthesizing different classes of novel compounds.

Reduction of the Ketone

The α-keto group can be selectively reduced to a hydroxyl group, yielding N-methyl-indole-3-glycolic acid derivatives. These chiral compounds can serve as valuable building blocks for more complex molecules.

  • Protocol Insight: A selective reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) at low temperatures is typically effective for this transformation. The reaction is generally clean and high-yielding. The resulting secondary alcohol can be further functionalized, for example, through etherification or esterification.

G cluster_0 Synthetic Diversification Pathways A This compound B Amidation (See Protocol 2.2) A->B C Reduction (Ketone) (e.g., NaBH₄) A->C D Reductive Amination A->D Out1 Indol-3-yl-glyoxylamides B->Out1 Out2 Indole-3-glycolic Acid Derivatives C->Out2 Out3 α-Amino Acid Derivatives D->Out3

Caption: Potential synthetic routes from the precursor.

Pictet-Spengler Type Reactions

The α-ketoacid can potentially act as an electrophile in intramolecular cyclization reactions. For instance, if a suitable nucleophile (like an aminoethyl group) is tethered to the indole nitrogen instead of a methyl group, an intramolecular Pictet-Spengler type reaction could be envisioned to construct fused polycyclic systems, such as β-carbolines, which are another important class of pharmacologically active compounds.

Summary and Outlook

This compound is a powerful and efficient precursor for generating libraries of novel indole-based compounds. Its primary utility lies in the straightforward, high-yielding synthesis of indol-3-yl-glyoxylamides, a class of molecules with proven and diverse biological activities.[2][7] The protocols and insights provided herein demonstrate the reliability and versatility of this synthetic platform. By understanding the underlying chemical principles and exploring further transformations of the α-ketoacid moiety, researchers can leverage this compound to accelerate the discovery of new therapeutic agents across a range of disease areas, from neurodegeneration to infectious diseases and oncology.

References

  • E. A. El-Fiky, et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs. Available from: [Link]

  • ResearchGate. (n.d.). Graph representing the application of indolylglyoxylamides with different biological activity. Available from: [Link]

  • Pharmaffiliates. (n.d.). Key Applications of 5-Methoxy-3-Indolecarboxylic Acid in Drug Discovery. Available from: [Link]

  • Barresi, E., et al. (2020). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-indoleglyoxylate. PubChem Compound Database. Available from: [Link]

  • Prajapati, N. D., & Dholariya, B. H. (2022). Synthesis of Medicinally Important Indole Derivatives: A Review. Journal of Chemical Health Risks. Available from: [Link]

  • Jiang, S., et al. (2009). Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • ChemBK. (n.d.). METHYL 3-INDOLEGLYOXYLATE. Available from: [Link]

  • Yilmaz, F., et al. (2003). New 3H-indole synthesis by Fischer's method. Part I. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Plausible reaction mechanism of N-methylation of indole using MgO as solid base. Available from: [Link]

  • Mondal, S., et al. (2020). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Organic Chemistry. Available from: [Link]

  • In "Indole Derivatives" (Ed. Inamuddin). (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Available from: [Link]

  • Da Settimo, F., et al. (2014). Novel N,N-dialkyl-2-arylindol-3-ylglyoxylamides Probing the L1 pocket of the Translocator Protein Binding Site. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Application Notes and Protocols: Developing a Bioassay to Test the Activity of N-Methyl-3-indoleglyoxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indole-Based Compounds

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Derivatives of indole have been extensively investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. Within this diverse chemical family, compounds bearing the indole-3-glyoxylic acid moiety and its derivatives have emerged as a promising class of molecules, particularly in oncology.[3][4][5] N-Methyl-3-indoleglyoxylic acid (MIGA) is one such derivative, and understanding its biological activity is a critical step in evaluating its therapeutic potential.

Numerous studies have pointed towards the disruption of microtubule dynamics as a key mechanism of action for many anticancer indole derivatives.[6][7] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for several cellular processes, including cell division, motility, and intracellular transport.[6] Agents that interfere with tubulin polymerization can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis, making them effective anticancer agents.[8][9][10] Given that several N-methylated indole derivatives and indole-3-glyoxylamides have demonstrated potent inhibition of tubulin polymerization, a logical and scientifically grounded approach to characterizing the bioactivity of MIGA is to investigate its effect on this fundamental cellular process.[3][11][12]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust bioassay cascade to test the activity of this compound. We will first detail a primary, mechanism-based assay to directly measure the effect of MIGA on tubulin polymerization. This will be followed by a protocol for a secondary, cell-based cytotoxicity assay to determine the compound's efficacy in a cellular context.

Part 1: Primary Bioassay - In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Assay Principle: This assay quantifies the effect of a test compound on the polymerization of purified tubulin in vitro. The polymerization process is monitored by the increase in fluorescence of a reporter molecule that preferentially binds to polymerized microtubules over free tubulin dimers. Inhibitors of tubulin polymerization will prevent this increase in fluorescence, while enhancers will accelerate or increase it.

Causality Behind Experimental Choices: A fluorescence-based assay is chosen for its high sensitivity, low sample volume requirements, and suitability for a 96-well plate format, making it ideal for screening and determining the half-maximal inhibitory concentration (IC₅₀).[9] Using highly purified tubulin allows for the direct assessment of the compound's interaction with its putative target, minimizing confounding factors present in a cellular environment.

Materials and Reagents
  • Tubulin: >99% pure tubulin from a commercial source (e.g., porcine brain tubulin).

  • GTP (Guanosine-5'-triphosphate): 10 mM stock solution in aqueous buffer.

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.

  • Fluorescent Reporter: A dye that exhibits enhanced fluorescence upon binding to microtubules (often included in commercial kits).

  • This compound (MIGA): Test compound.

  • Paclitaxel: Positive control for tubulin polymerization enhancement.

  • Vinblastine or Colchicine: Positive control for tubulin polymerization inhibition.

  • DMSO (Dimethyl sulfoxide): Vehicle for dissolving MIGA and control compounds.

  • 96-well, half-area, black, flat-bottom plates: For fluorescence measurements.

  • Temperature-controlled fluorescence plate reader: Capable of excitation at ~360 nm and emission at ~450 nm, with kinetic reading capabilities.

Experimental Workflow: Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_tubulin Reconstitute Tubulin on Ice add_tubulin Add Cold Tubulin Solution to Wells prep_tubulin->add_tubulin prep_miga Prepare MIGA Serial Dilutions in DMSO add_compounds Add MIGA/Controls/Vehicle to 96-well Plate prep_miga->add_compounds prep_controls Prepare Controls (Paclitaxel, Vinblastine) prep_controls->add_compounds prep_mastermix Prepare Master Mix (GTB, GTP, Reporter) prep_mastermix->add_tubulin add_compounds->add_tubulin initiate_poly Initiate Polymerization (Incubate at 37°C) add_tubulin->initiate_poly read_fluorescence Kinetic Fluorescence Reading (e.g., every 60s for 60 min) initiate_poly->read_fluorescence plot_curves Plot Fluorescence vs. Time read_fluorescence->plot_curves calc_ic50 Calculate Vmax and IC₅₀ plot_curves->calc_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Protocol
  • Preparation of Reagents:

    • On the day of the experiment, reconstitute lyophilized tubulin in General Tubulin Buffer (GTB) to a concentration of 4 mg/mL on ice. Keep the tubulin solution on ice at all times to prevent premature polymerization.

    • Prepare a 10 mM stock solution of MIGA in 100% DMSO. From this stock, create a series of dilutions (e.g., 2 mM, 1 mM, 0.5 mM, etc.) in DMSO. The final concentration of DMSO in the assay should not exceed 2% to avoid solvent-induced artifacts.

    • Prepare stock solutions of positive controls (e.g., 1 mM Paclitaxel and 1 mM Vinblastine) in DMSO.

    • Prepare a master mix containing GTB, GTP (to a final concentration of 1 mM), and the fluorescent reporter according to the manufacturer's instructions.

  • Assay Procedure:

    • Pipette 2 µL of the MIGA serial dilutions, control compounds, or DMSO (vehicle control) into the wells of a pre-chilled 96-well plate.

    • Prepare the final tubulin solution by diluting the 4 mg/mL stock to 2 mg/mL in the master mix. Keep this solution on ice.

    • Add 48 µL of the cold tubulin solution to each well, resulting in a final volume of 50 µL and a final tubulin concentration of approximately 2 mg/mL.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Begin kinetic measurements of fluorescence immediately (Excitation: ~360 nm, Emission: ~450 nm).

    • Record fluorescence readings every 60 seconds for 60-90 minutes.

Data Analysis and Interpretation
  • Plotting the Data: For each concentration of MIGA and controls, plot the fluorescence intensity against time. The resulting curve will show a lag phase (nucleation), a steep increase (polymerization/growth), and a plateau (steady state).[9]

  • Determining Vmax: The maximum rate of polymerization (Vmax) can be determined from the steepest slope of the polymerization curve.

  • Calculating IC₅₀: Calculate the percentage of inhibition for each MIGA concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the MIGA concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The IC₅₀ is the concentration of MIGA that inhibits tubulin polymerization by 50%.

ParameterVehicle ControlMIGA (Hypothetical)Vinblastine (Control)
Vmax (RFU/min) 1500450250
% Inhibition 0%70%83%
IC₅₀ (µM) N/A0.40 0.25
Caption: Hypothetical data from a tubulin polymerization assay.

Part 2: Secondary Bioassay - Cell-Based Cytotoxicity Assay (MTT Assay)

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. A cytotoxic compound like MIGA is expected to decrease the number of viable cells, leading to a reduced formazan signal.

Causality Behind Experimental Choices: This assay is selected as a secondary screen to confirm that the biochemical activity (tubulin inhibition) translates to a functional cellular outcome (cell death). It is a robust, widely used, and cost-effective method for determining a compound's potency (IC₅₀) across various cancer cell lines.[8][13]

Materials and Reagents
  • Cancer Cell Lines: e.g., HeLa (cervical cancer), MCF-7 (breast cancer), DU145 (prostate cancer).

  • Complete Cell Culture Medium: e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well, flat-bottom, sterile cell culture plates.

  • Humidified Incubator: 37°C, 5% CO₂.

  • Microplate Reader: Capable of measuring absorbance at 570 nm.

Experimental Workflow: MTT Cytotoxicity Assay

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout & Analysis culture_cells Culture Cancer Cell Lines seed_plate Seed Cells into 96-well Plate culture_cells->seed_plate incubate_attach Incubate 24h for Cell Attachment seed_plate->incubate_attach add_treatment Add MIGA Dilutions to Cells incubate_attach->add_treatment prep_miga_dilutions Prepare MIGA Serial Dilutions in Medium prep_miga_dilutions->add_treatment incubate_drug Incubate for 48-72h add_treatment->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_formazan Incubate 2-4h (Formazan Formation) add_mtt->incubate_formazan solubilize Add Solubilization Solution (DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Viability and IC₅₀ read_absorbance->calc_viability

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol
  • Cell Seeding:

    • Culture the selected cancer cell lines in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of MIGA in complete cell culture medium from a DMSO stock solution. The final DMSO concentration should be kept below 0.5%.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of MIGA. Include wells with medium and vehicle (DMSO) only as controls.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay and Readout:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize MTT into purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Viability: The absorbance of the vehicle-treated cells is considered 100% viability. The percent viability for each MIGA-treated well can be calculated using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Determine IC₅₀: Plot the percent viability against the logarithm of the MIGA concentration. Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC₅₀ value, which is the concentration of MIGA that reduces cell viability by 50%.[2]

Cell LineMIGA IC₅₀ (µM) (Hypothetical)Doxorubicin IC₅₀ (µM) (Reference)
HeLa 0.500.35
MCF-7 0.810.42
DU145 0.14 0.28
Caption: Hypothetical IC₅₀ values for MIGA in various cancer cell lines.

Conclusion and Future Directions

These protocols provide a comprehensive framework for the initial biological characterization of this compound. A positive result in the tubulin polymerization assay, demonstrating direct inhibition of microtubule formation, coupled with potent cytotoxicity in cancer cell lines, would provide strong evidence for MIGA's potential as an anticancer agent. Such findings would warrant further investigation, including cell cycle analysis to confirm G2/M arrest, apoptosis assays to elucidate the mechanism of cell death, and in vivo studies in animal models to assess therapeutic efficacy and safety.

References

  • Mechanism of action of E7010, an orally active sulfonamide antitumor agent: inhibition of mitosis by binding to the colchicine site of tubulin. Cancer Research. Available at: [Link]

  • Colley, H. E., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Available at: [Link]

  • Guggilapu, P., et al. (2017). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. ARPI. Available at: [Link]

  • Bacher, G., et al. (2001). D-24851, a Novel Synthetic Microtubule Inhibitor, Exerts Curative Antitumoral Activity in Vivo, Shows Efficacy toward Multidrug-resistant Tumor Cells, and Lacks Neurotoxicity. Cancer Research. Available at: [Link]

  • Guggilapu, P., et al. (2017). Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Guggilapu, P., et al. (2017). Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • O'Boyle, N. M., et al. (2018). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Kamal, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • Kamal, A., et al. (2021). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. Available at: [Link]

  • Ravelli, R. B., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. Available at: [Link]

  • Tagat, J. R., et al. (1997). Phase I study of E7010. Annals of Oncology. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry. Available at: [Link]

  • Cesta, M. C., et al. (2020). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules. Available at: [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). Available at: [Link]

  • J-GLOBAL. Mechanism of Action of E7010, an Orally Active Sulfonamide Antitumor Agent: Inhibition of Mitosis by Binding to the Colchicine Site of Tubulin. Available at: [Link]

  • Domagala, M., et al. (2021). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. International Journal of Molecular Sciences. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the Preparation of N-Methyl-3-indoleglyoxylic Acid Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed methodology for the preparation, validation, and storage of stock solutions of N-Methyl-3-indoleglyoxylic acid (CAS No. 20863-88-1). Designed for researchers in drug discovery and the broader scientific community, these protocols emphasize accuracy, stability, and safety. The procedures herein detail the preparation of a high-concentration primary stock in an organic solvent and its subsequent dilution into aqueous media for experimental use, ensuring reproducible results in downstream applications.

Introduction to this compound

This compound is a member of the indole family, a class of heterocyclic compounds widely investigated for their therapeutic potential. Indole derivatives are integral to numerous biologically active molecules and are explored for applications ranging from anticancer to anti-inflammatory research.[1] The utility of N-substituted indol-3-glyoxylamides, a related class of compounds, has been noted in oncology for their potential as angiogenesis inhibitors.[2]

Accurate and consistent preparation of stock solutions is the foundation of reliable experimental data. The inherent chemical properties of indole derivatives, such as limited aqueous solubility and sensitivity to environmental factors, necessitate carefully designed protocols.[3][4] This guide provides a robust framework for preparing stable and validated stock solutions of this compound, mitigating common sources of experimental error.

Compound Properties and Safety Mandates

Prior to handling, it is imperative to understand the physicochemical properties and associated hazards of this compound.

Physicochemical Data Summary
PropertyValueSource
CAS Number 20863-88-1[5]
Molecular Formula C₁₁H₉NO₃[6]
Molecular Weight 203.19 g/mol [6]
Appearance Typically an off-white to yellow or brown powder/solid.General chemical properties of indole derivatives.
Solubility Poorly soluble in water. Soluble in organic solvents such as DMSO and ethanol.Inferred from related indole compounds.[3][7]
Stability Air and light sensitive.
Critical Safety and Handling Protocols

This compound and related compounds are classified as hazardous. Strict adherence to safety protocols is mandatory. The following precautions are derived from the Safety Data Sheet (SDS) for a closely related analogue.

  • Hazard Statements: Harmful if swallowed (H302), Toxic in contact with skin (H311), and Causes serious eye irritation (H319). It is also very toxic to aquatic life (H400).

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All weighing and initial dissolution steps should be performed in a certified chemical fume hood to avoid inhalation of the powder.[8][9]

  • Handling: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. Call a physician.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate attention from an ophthalmologist.

    • Ingestion: If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician.

Core Principles for Preparing High-Quality Stock Solutions

The reliability of a stock solution hinges on understanding the rationale behind its preparation method.

  • Causality of Solvent Choice: Many complex organic molecules, including indole derivatives, exhibit poor solubility in aqueous solutions due to their hydrophobic nature.[3] Therefore, a water-miscible organic solvent is used as the primary vehicle. Dimethyl sulfoxide (DMSO) is an ideal choice as it effectively dissolves a wide range of compounds and is tolerated by most cell cultures at low final concentrations (typically <0.5% v/v).[10]

  • The "Concentrated Stock" Paradigm: Preparing a highly concentrated stock (e.g., 10-100 mM) serves two purposes. First, it allows for the accurate addition of minute quantities of the compound to an assay. Second, it minimizes the final concentration of the organic solvent in the aqueous working solution, thereby reducing potential solvent-induced artifacts in biological experiments.[3][7]

  • Assisted Dissolution: To ensure the compound is fully dissolved, mechanical assistance is often necessary. Vortexing provides initial mixing, while sonication in a water bath uses ultrasonic waves to break up solute aggregates, facilitating complete and rapid dissolution.

  • Sterility for Biological Applications: For any application involving cell culture, the final stock solution must be sterile to prevent microbial contamination. Filtration through a 0.22 µm syringe filter is the standard method for sterilizing heat-labile solutions like those containing DMSO and a dissolved compound.

Protocol 1: Preparation of a 50 mM Primary Stock Solution in DMSO

This protocol details the steps to prepare a high-concentration stock solution, which will serve as the primary source for creating working solutions.

Required Materials
  • This compound (powder)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Sterile, disposable 0.22 µm PVDF or PTFE syringe filters

  • Sterile syringes and needles

  • Vortex mixer and sonicator water bath

Step-by-Step Methodology
  • Calculate Required Mass: Determine the mass of this compound needed.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 50 mM stock: Mass = (0.050 mol/L) × (0.001 L) × (203.19 g/mol ) = 0.01016 g = 10.16 mg

  • Weigh Compound: In a chemical fume hood, carefully weigh the calculated mass (e.g., 10.16 mg) of the compound and place it into a sterile microcentrifuge tube or amber vial.

    • Rationale: Using an amber vial protects the light-sensitive compound from photodegradation.[7]

  • Initial Dissolution: Add approximately 80% of the final volume of DMSO (e.g., 800 µL for a 1 mL final volume) to the vial containing the powder.

  • Aid Solubilization: Cap the vial tightly and vortex vigorously for 30-60 seconds. Following this, place the vial in a sonicator water bath for 5-10 minutes, or until all solid particles are visibly dissolved.

    • Trustworthiness Check: A clear, precipitate-free solution is essential. If particulates remain, continue sonication for another 5 minutes.

  • Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final desired volume (e.g., 1 mL). Mix thoroughly by gentle inversion.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and carefully dispense the stock solution into a new, sterile, and clearly labeled amber vial.

    • Note: Choose a filter material (PTFE or PVDF) compatible with DMSO.

  • Labeling and Aliquoting: Clearly label the vial with the compound name, concentration (50 mM), solvent (DMSO), preparation date, and your initials. It is best practice to aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]

G cluster_prep Protocol 1: Organic Stock Preparation calc 1. Calculate Mass (e.g., 10.16 mg for 1 mL) weigh 2. Weigh Compound (in fume hood) calc->weigh Accurate Mass add_dmso 3. Add ~80% DMSO (e.g., 800 µL) weigh->add_dmso dissolve 4. Vortex & Sonicate (ensure full dissolution) add_dmso->dissolve Create Slurry top_up 5. Adjust to Final Volume (e.g., 1 mL) dissolve->top_up Homogeneous Solution filter 6. Sterile Filter (0.22 µm) (into amber vial) top_up->filter aliquot 7. Aliquot & Store filter->aliquot

Diagram 1: Workflow for preparing a 50 mM primary stock solution.

Protocol 2: Preparation of a 100 µM Aqueous Working Solution

This protocol describes the dilution of the primary organic stock into an aqueous medium (e.g., cell culture media, phosphate-buffered saline) for direct use in experiments.

Required Materials
  • 50 mM primary stock of this compound in DMSO

  • Sterile aqueous medium (e.g., DMEM with 10% FBS) pre-warmed to 37°C

  • Sterile conical tubes or appropriate vessels

  • Calibrated micropipettes and sterile tips

Step-by-Step Methodology
  • Calculate Dilution Volume: Determine the volume of the 50 mM primary stock needed to achieve the final desired concentration in the final volume of aqueous medium.

    • Formula (M₁V₁ = M₂V₂): V₁ = (M₂ × V₂) / M₁

    • Example for 10 mL of a 100 µM working solution: V₁ = (100 µM × 10 mL) / 50,000 µM = 0.02 mL = 20 µL

  • Prepare Aqueous Medium: Pipette the required volume of the pre-warmed aqueous medium (e.g., 10 mL) into a sterile conical tube.

    • Rationale: Pre-warming the medium can help maintain the solubility of the compound upon dilution.[3] Adding the small volume of organic stock to the larger aqueous volume is critical to prevent precipitation.

  • Perform Dilution: Pipette the calculated volume of the primary stock (e.g., 20 µL) directly into the aqueous medium while gently vortexing or swirling the tube.

    • Critical Step: Do not add the aqueous medium to the DMSO stock. This will cause the compound to immediately precipitate. The rapid dispersion of the DMSO into the larger volume is key.

  • Final Mix and Validation: Cap the tube and vortex gently for 10-15 seconds to ensure a homogeneous solution. Visually inspect the solution against a light source to confirm there is no cloudiness or precipitate.

  • Use Immediately: The working solution should ideally be used immediately after preparation, as the stability of the compound in aqueous media at low concentrations may be limited.

G cluster_dilution Protocol 2: Aqueous Working Solution Preparation stock 1. Thaw 50 mM Stock (in DMSO) calc 3. Calculate Dilution (e.g., 20 µL of stock) stock->calc medium 2. Prepare Pre-warmed Aqueous Medium (e.g., 10 mL) add_stock 4. Add Stock to Medium (while vortexing) medium->add_stock calc->add_stock Pipette stock validate 5. Visual Inspection (check for precipitate) add_stock->validate use 6. Use Immediately validate->use

Diagram 2: Workflow for diluting the primary stock into an aqueous working solution.

Quality Control and Validation

A self-validating protocol ensures reliability.

  • Visual Inspection: The most immediate QC check is visual. Both the primary stock and the final working solution must be completely clear and free of any visible particulates or crystals.

  • Concentration Verification (Optional): For GMP or other highly regulated environments, the concentration of the primary stock can be verified using HPLC with a UV detector and a standard curve.

  • Solvent Control Group: In all experiments, a "vehicle control" group should be included. This group is treated with the same final concentration of the solvent (e.g., 0.2% DMSO) as the experimental groups to ensure that any observed effects are due to the compound and not the solvent.

Storage and Stability Guidelines

Proper storage is critical to maintaining the integrity of the compound.

Solution TypeStorage TemperatureDurationKey Considerations
Solid Compound 2–8°CLong-termKeep container tightly sealed in a dry, dark place.
Primary Stock (in DMSO) -20°C or -80°CUp to 6 monthsStore in amber, airtight vials.[7] Aliquot to avoid freeze-thaw cycles.[7]
Aqueous Working Solution 2–8°C or 37°C< 24 hoursPrepare fresh before each experiment. Prone to degradation and precipitation.

Note: As this compound is noted to be air and light sensitive, all storage containers should be airtight and protected from light (e.g., amber vials or wrapped in foil).

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound won't dissolve in DMSO. Insufficient solvent volume or insufficient mechanical energy.Continue sonication for an additional 10-15 minutes. If it persists, the desired concentration may exceed its solubility limit. Prepare a more dilute stock.
Precipitate forms when diluting into aqueous media. Improper dilution technique (adding media to stock) or poor compound solubility.Always add the DMSO stock to the larger volume of aqueous media while mixing. Ensure the final DMSO concentration is low. Adding a protein like BSA or serum to the medium may improve solubility.[10]
Variability in experimental results. Stock solution degradation due to improper storage (light, air, freeze-thaw).Always use freshly thawed aliquots. Discard stock solutions older than 6 months or if any precipitate is observed. Ensure vials are sealed tightly.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Google Patents. (2002). Process for the preparation of indole derivatives or salts thereof. KR20020035857A.
  • Bentham Science. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of INDOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of indole derivatives. Retrieved from [Link]

  • ChemBK. (2024). 1H-Indole-3-acetic acid, α-oxo-, Methyl ester. Retrieved from [Link]

  • Cheng, J., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2813-2818. Retrieved from [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium? Retrieved from [Link]

  • ResearchGate. (2020). Do you advice me how I can dissolve samples with different polarity in a culture media such as demem or emem? Retrieved from [Link]

  • ResearchGate. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 588944, Methyl 3-indoleglyoxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73863, Indole-3-glyoxylic acid. Retrieved from [Link]

  • Google Patents. (2004). Indolyl-3- glyoxylic acid with useful therapeutic properties. UA75872C2.

Sources

Chiral Separation of N-Methyl-3-indoleglyoxylic Acid Enantiomers by High-Performance Liquid Chromatography: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereoisomeric composition of pharmaceutical compounds is a critical determinant of their therapeutic efficacy and safety.[1][2] This application note provides a comprehensive guide to the chiral separation of N-Methyl-3-indoleglyoxylic acid enantiomers using High-Performance Liquid Chromatography (HPLC). This compound serves as a crucial chiral building block in the synthesis of various pharmacologically active indole alkaloids. Consequently, the ability to resolve and quantify its enantiomers is of paramount importance in drug development and quality control.[3][4] This document outlines a detailed protocol, including the rationale for the selection of the chiral stationary phase (CSP), mobile phase optimization, and system suitability parameters. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable method for the enantioselective analysis of this compound.

Introduction: The Imperative of Chirality in Pharmaceutical Sciences

Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmaceutical development.[5] Enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles.[4] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[2] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the characterization and control of chiral drugs, strongly favoring the development of single-enantiomer products.[4][5]

This compound is a key intermediate in the synthesis of various indole-containing natural products and active pharmaceutical ingredients (APIs). The stereocenter in this molecule can significantly influence the biological activity of the final compound. Therefore, a precise and accurate analytical method to separate and quantify its enantiomers is essential for ensuring the quality, safety, and efficacy of the resulting drug products.[3] High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is the most widely employed technique for this purpose due to its high resolution, sensitivity, and reproducibility.[6][7]

Principles of Chiral Recognition in HPLC

The direct separation of enantiomers by HPLC relies on the use of a chiral stationary phase (CSP).[8] The CSP creates a chiral environment where the two enantiomers of the analyte can form transient diastereomeric complexes with differing stabilities.[9] This difference in interaction energy leads to different retention times on the column, allowing for their separation. The primary mechanisms of chiral recognition include:

  • Hydrogen bonding: Formation of hydrogen bonds between the analyte and the CSP.

  • π-π interactions: Interactions between aromatic rings of the analyte and the CSP.

  • Dipole-dipole interactions: Electrostatic interactions between polar functional groups.

  • Steric hindrance: Spatial repulsion that favors the interaction of one enantiomer over the other.[10]

For acidic compounds like this compound, anion-exchange type CSPs have proven to be particularly effective.[11][12] These phases typically contain a chiral selector, such as a quinine or quinidine derivative, immobilized on a silica support. The separation mechanism is based on the ionic interaction between the deprotonated acidic analyte and the protonated chiral selector, supplemented by other intermolecular interactions that contribute to enantioselectivity.[11]

Experimental Protocol

Materials and Reagents
  • Racemic this compound: (Purity ≥ 98%)

  • HPLC grade Methanol: (MeOH)

  • HPLC grade Acetonitrile: (ACN)

  • Formic Acid (FA): (Purity ≥ 98%)

  • Acetic Acid (HOAc): (Purity ≥ 99%)

  • Deionized Water: (Resistivity ≥ 18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The use of a photodiode array (PDA) detector is recommended for monitoring peak purity.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Chiral Column CHIRALPAK® QN-AX (150 x 4.6 mm, 5 µm)
Mobile Phase Methanol / Acetic Acid / Formic Acid (100 / 0.3 / 0.2, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in Methanol

Rationale for Parameter Selection:

  • Chiral Stationary Phase: The CHIRALPAK® QN-AX, a quinine-based anion-exchanger, is specifically designed for the enantioseparation of acidic compounds.[11] The tertiary nitrogen on the quinuclidine moiety of the selector becomes protonated in the acidic mobile phase, enabling ionic interaction with the carboxylate group of this compound.

  • Mobile Phase: A polar organic mobile phase, primarily methanol, is used. The addition of small amounts of acetic and formic acid serves to control the ionization of both the analyte and the chiral selector, which is crucial for the ion-exchange mechanism.[11] The precise ratio of these acids can be adjusted to optimize resolution and retention times.

  • Detection Wavelength: this compound contains an indole chromophore, which exhibits strong UV absorbance at approximately 280 nm.

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

  • Sample Preparation: Prepare samples containing this compound at a similar concentration to the working standard, using methanol as the diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

Experimental Workflow

The following diagram illustrates the key steps in the chiral separation of this compound enantiomers.

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Racemic Standard Dissolve Dissolve in Methanol Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on CHIRALPAK® QN-AX Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Resolution (Rs) & Enantiomeric Excess (%ee) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the chiral HPLC analysis of this compound.

Results and Discussion

Expected Chromatogram and System Suitability

Under the specified conditions, a baseline separation of the two enantiomers of this compound is expected. The system suitability parameters should be established to ensure the performance of the chromatographic system.

System Suitability ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% (for n=6 injections)

A resolution (Rs) of 1.5 or greater indicates a complete separation between the two enantiomeric peaks, which is essential for accurate quantification.

Method Robustness and Optimization

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic parameters.

  • Mobile Phase Composition: The concentration of the acidic additives (acetic acid and formic acid) is a critical parameter. Increasing the acid concentration generally leads to a decrease in retention time, while a lower concentration can improve resolution but may also increase peak tailing.

  • Column Temperature: Varying the column temperature can affect both retention and selectivity. A systematic study between 20 °C and 30 °C is recommended to find the optimal balance.

  • Flow Rate: Adjusting the flow rate can influence the analysis time and resolution. A lower flow rate may improve resolution but will lengthen the run time.

Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
Poor Resolution Inappropriate mobile phase composition. Column degradation.Optimize the concentration of acidic additives. Flush the column or replace if necessary.
Peak Tailing Insufficient ionization of the analyte. Secondary interactions with the silica support.Adjust the pH of the mobile phase with acidic additives. Ensure the use of a high-quality, well-packed column.
Variable Retention Times Fluctuation in mobile phase composition. Temperature instability. Leaks in the system.Prepare fresh mobile phase and ensure proper mixing. Use a column thermostat. Check for leaks in the pump and connections.
No Peaks Detected Incorrect detection wavelength. Sample degradation. Injection issue.Verify the UV maximum of the analyte. Prepare fresh sample. Check the autosampler for proper operation.

Conclusion

This application note details a robust and reliable HPLC method for the chiral separation of this compound enantiomers. The use of a quinine-based anion-exchange chiral stationary phase with an optimized polar organic mobile phase provides excellent resolution and peak shape. This method is suitable for the routine analysis of this compound in research and development settings, as well as for quality control in pharmaceutical manufacturing. Adherence to the outlined protocol and system suitability criteria will ensure the generation of accurate and reproducible results, which are critical for the development of safe and effective chiral drugs.

References

  • Vertex AI Search. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.
  • Pharmaffiliates. (2023). Why is Chiral Column Chromatography important in Pharmaceuticals?.
  • Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceutica.
  • Taylor & Francis Online. (n.d.). Chiral Drug Separation.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • Element Lab Solutions. (n.d.). HPLC Chiral Columns.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

Sources

Application Note: Derivatization of N-Methyl-3-indoleglyoxylic Acid for Robust GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Two-Step Methoximation-Silylation Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

N-Methyl-3-indoleglyoxylic acid is an indole derivative of significant interest in metabolic and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, direct analysis of this compound by GC-MS is unfeasible due to its molecular characteristics. The presence of a polar carboxylic acid group and a reactive keto group renders the molecule non-volatile and prone to thermal degradation at temperatures typical for GC analysis.[1][2][3][4]

To overcome these limitations, chemical derivatization is an essential sample preparation step.[3] This process converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis.[1] This application note provides a detailed, field-proven protocol for the robust and reproducible derivatization of this compound using a two-step methoximation and silylation procedure.

The Principle: A Self-Validating Two-Step Derivatization

A key challenge in derivatizing this compound is the presence of two distinct functional groups: a carboxylic acid and a keto group. The keto group can exist in equilibrium with its enol tautomer, which can lead to the formation of multiple silylated derivatives from a single analyte. This complicates chromatographic separation and compromises quantitative accuracy.[5]

To ensure the formation of a single, stable derivative, a two-step approach is employed. This methodology is designed to be self-validating by systematically addressing each reactive site.

Step 1: Methoximation of the Keto Group The first step involves a reaction with methoxyamine hydrochloride (MOX). MOX specifically targets the keto-carbonyl group, converting it into a stable methoxime.[5] This reaction "locks" the carbonyl group, preventing keto-enol tautomerism and eliminating the possibility of multiple derivative formation in the subsequent step.[5][6]

Step 2: Silylation of the Carboxylic Acid Group Following methoximation, the carboxylic acid group is derivatized via silylation. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), one of the most powerful and versatile silylating agents, is used to replace the active hydrogen of the carboxylic acid with a nonpolar trimethylsilyl (TMS) group.[6][7] The addition of a catalyst like 1% Trimethylchlorosilane (TMCS) can further enhance the reaction's efficiency.[3] The resulting TMS-ester is significantly more volatile and thermally stable than the parent acid.[1]

The overall reaction proceeds as follows:

G cluster_0 Step 1: Methoximation cluster_1 Step 2: Silylation cluster_2 Analysis Analyte This compound Reagent1 + Methoxyamine HCl (in Pyridine) Analyte->Reagent1 Intermediate Methoxime Derivative Reagent2 + MSTFA (+1% TMCS) Intermediate->Reagent2 Reagent1->Intermediate Locks keto group Final_Product Final Volatile Derivative (Methoxime-TMS Ester) GCMS GC-MS Injection Final_Product->GCMS Reagent2->Final_Product Silylates carboxyl group

Caption: Two-step derivatization reaction pathway.

Detailed Experimental Protocol

This protocol is designed to ensure complete derivatization. A critical factor for successful silylation is the absence of moisture, as water can hydrolyze the reagents and the resulting derivatives.[5]

Materials and Reagents
  • Analyte: this compound standard or dried sample extract.

  • Derivatization Reagents:

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without 1% TMCS (Sigma-Aldrich, Cat. No. 394866 or similar).[8]

    • Methoxyamine hydrochloride (MOX) (Sigma-Aldrich, Cat. No. 226904 or similar).

  • Solvents:

    • Anhydrous Pyridine (silylation grade).

    • Anhydrous Acetonitrile or Ethyl Acetate (silylation grade).

  • Equipment:

    • 2 mL GC vials with PTFE-lined screw caps.

    • Microsyringes.

    • Heating block or oven capable of maintaining 60-80°C.

    • Vortex mixer.

    • Nitrogen or Argon gas line for drying.

Step-by-Step Derivatization Procedure

G start Start: Sample in GC Vial dry 1. Dry Sample Completely dry sample under a stream of N2/Ar. start->dry mox 2. Methoximation Add 50 µL MOX solution (20 mg/mL in Pyridine). dry->mox heat1 3. Incubate (Step 1) Vortex. Heat at 60°C for 30-60 minutes. mox->heat1 cool1 4. Cool to Room Temp. heat1->cool1 silylation 5. Silylation Add 100 µL MSTFA (+1% TMCS). cool1->silylation heat2 6. Incubate (Step 2) Vortex. Heat at 70°C for 30 minutes. silylation->heat2 cool2 7. Cool to Room Temp. heat2->cool2 inject End: Inject into GC-MS cool2->inject

Caption: Experimental workflow for derivatization.
  • Sample Preparation: Ensure the sample (typically 1-100 µg of analyte) is placed in a GC vial and is completely dry. If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen or argon gas. The absence of water is crucial.[5]

  • Methoximation:

    • Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the MOX solution to the dried sample.

    • Cap the vial tightly and vortex for 30 seconds to ensure complete dissolution.

    • Incubate the vial in a heating block at 60°C for 30-60 minutes.[9][10]

  • Cooling: Remove the vial from the heating block and allow it to cool to room temperature.

  • Silylation:

    • Add 100 µL of MSTFA (with 1% TMCS) to the vial.

    • Recap the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 70°C for 30 minutes.[7][11] Reaction times and temperatures may require optimization depending on sample concentration and matrix.[11]

  • Final Step: After incubation, cool the vial to room temperature. The sample is now derivatized and ready for GC-MS analysis.

GC-MS Analysis and Expected Results

The derivatized sample can be injected directly into the GC-MS system. A non-polar capillary column is recommended for analyzing TMS derivatives.[12]

Recommended GC-MS Parameters
ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentStandard high-performance gas chromatograph.
Injector Split/Splitless, 250°CEnsures rapid volatilization of the derivative without thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace analysis.
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms, or equivalent 5% phenyl-methylpolysiloxane)A robust, low-polarity column ideal for separating a wide range of TMS derivatives.[12]
Oven Program Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 minA general-purpose temperature program; should be optimized for specific sample complexity and desired resolution.
MS System Agilent 5977 or equivalentStandard single quadrupole or triple quadrupole mass spectrometer.
Ion Source Temp. 230°CStandard temperature for electron ionization (EI).
Quadrupole Temp. 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 50-550)Allows for identification of the derivatized compound and assessment of sample purity.
Data Interpretation

The derivatization process adds one methoxime group and one TMS group to the this compound molecule (MW: 203.19 g/mol ).

  • Mass increase from Methoxime (CH₃NO-): +29 Da

  • Mass increase from TMS (-Si(CH₃)₃): +72 Da (replaces one H)

  • Expected MW of derivative: 203 + 29 + 72 = 304 g/mol

The mass spectrum of the derivative is expected to show characteristic fragments that confirm its structure.

Characteristic Ion (m/z)IdentitySignificance
M+ (304) Molecular IonConfirms the mass of the final derivatized product. May be low in abundance.
M-15 (289) [M - CH₃]⁺A very common and often prominent fragment in TMS derivatives, resulting from the loss of a methyl group.[7]
M-31 (273) [M - OCH₃]⁺Loss of the methoxy group from the methoxime moiety.
73 [Si(CH₃)₃]⁺A base peak or very strong signal characteristic of all TMS-derivatized compounds.

References

  • MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identific
  • Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. BenchChem.
  • BSTFA Product Inform
  • Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling. Thermo Fisher Scientific.
  • Appendix G - Derivatiz
  • Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Deriv
  • The Use of Derivatization Reagents for Gas Chrom
  • A Quick Guide to Derivatization.
  • Acids: Derivatiz
  • A Guide to Derivatization Reagents for GC. Supelco/Sigma-Aldrich.
  • Silylation, acylation, and alkylation derivatizing reagents and characteristics.
  • Derivatization for Gas Chrom
  • Derivatization Methods in GC and GC/MS. Semantic Scholar.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-Methyl-3-indoleglyoxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-3-indoleglyoxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we understand that nuances in experimental conditions are critical for success. This document provides detailed troubleshooting guides and FAQs to address specific challenges you may encounter.

Overview of the Primary Synthetic Route

The most common and direct method for synthesizing this compound involves the electrophilic acylation of N-methylindole at the C3 position. The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack, particularly at the C3 position. A prevalent method uses oxalyl chloride as the acylating agent in an inert anhydrous solvent, followed by hydrolysis to yield the final product.

The reaction proceeds in two main stages:

  • Acylation: N-methylindole reacts with oxalyl chloride to form an N-methyl-3-indoleglyoxylyl chloride intermediate. This step is typically performed at low temperatures to control the reactivity and prevent side reactions.

  • Hydrolysis: The intermediate is carefully hydrolyzed with water or a basic solution to yield the desired this compound.

Below is a diagram illustrating this primary reaction pathway.

reaction_pathway NMI N-Methylindole Intermediate N-Methyl-3-indoleglyoxylyl Chloride Intermediate NMI->Intermediate + 1. OC Oxalyl Chloride (COCl)₂ OC->Intermediate Product This compound Intermediate->Product 2. Solvent Anhydrous Ether or THF Solvent->NMI in Hydrolysis H₂O (Hydrolysis) Hydrolysis->Intermediate

Caption: Primary synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

  • N-methylindole

  • Oxalyl chloride

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup:

    • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Dissolve N-methylindole (1 equivalent) in anhydrous diethyl ether (or THF) under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Oxalyl Chloride:

    • Dissolve oxalyl chloride (1.1 equivalents) in anhydrous diethyl ether.

    • Add the oxalyl chloride solution dropwise to the stirred N-methylindole solution over 30-60 minutes, maintaining the temperature at 0 °C. A precipitate (the intermediate) should form.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Hydrolysis:

    • Slowly and carefully add cold water to the reaction mixture to quench any unreacted oxalyl chloride and hydrolyze the intermediate.

    • Adjust the pH to >12 by adding a cold aqueous solution of NaOH (e.g., 2M). Stir for 1-2 hours until the intermediate fully dissolves and hydrolyzes.

  • Work-up and Isolation:

    • Transfer the mixture to a separatory funnel. The layers may need to be separated. Wash the organic layer with water.

    • Combine the aqueous layers. If any organic solvent remains, wash the combined aqueous phase with a small amount of diethyl ether to remove any unreacted N-methylindole.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold dilute HCl. The product should precipitate as a solid.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water). For information on purification strategies for similar indole acids, various methods like solid-phase extraction have been reported.[1][2]

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis.

Q1: My reaction mixture turned dark brown or black, and my final yield is extremely low. What went wrong?

A1: This is a classic sign of acid-catalyzed polymerization or degradation of the indole ring. Indoles are highly electron-rich and can be unstable in the presence of strong acids.

  • Probable Cause:

    • Localized High Acidity: Oxalyl chloride can generate HCl as a byproduct, especially in the presence of moisture. If the addition is too fast or the mixing is inefficient, localized "hotspots" of high acid concentration can form, triggering polymerization. The Vilsmeier-Haack reaction, which also involves an electrophilic attack on indoles, requires careful control to avoid such side reactions.[3][4]

    • Temperature Control Failure: The reaction is exothermic. If the temperature rises significantly above 0-5 °C, the rate of side reactions increases dramatically.

  • Solution:

    • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon).

    • Slow, Controlled Addition: Add the oxalyl chloride solution very slowly and dropwise with vigorous stirring to ensure rapid dispersion and prevent localized concentration buildup.

    • Maintain Low Temperature: Use an efficient ice/salt bath if necessary to keep the internal temperature at or below 5 °C throughout the addition.

Q2: I have a significant amount of unreacted N-methylindole in my crude product. How can I improve the reaction conversion?

A2: Low conversion indicates that the reaction has not gone to completion.

  • Probable Cause:

    • Reagent Quality: The oxalyl chloride may have degraded due to improper storage. It is sensitive to moisture.

    • Stoichiometry: Insufficient oxalyl chloride was used. While a small excess is recommended, a significant deficit will result in incomplete conversion.

    • Reaction Time/Temperature: The reaction may not have been stirred long enough for completion at the given temperature.

  • Solution:

    • Use Fresh Reagents: Use a fresh bottle of oxalyl chloride or distill it before use.

    • Verify Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of oxalyl chloride.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the N-methylindole spot. If the reaction stalls, consider letting it stir for a longer period at 0 °C or allowing it to slowly warm to room temperature for a short time after the initial stirring period.

    • Work-up Optimization: During the basic wash in the work-up, unreacted N-methylindole will remain in the organic phase while the carboxylate salt of your product moves to the aqueous phase. An efficient separation at this stage can remove most of the starting material before acidification.

Q3: The NMR spectrum of my purified product shows multiple sets of indole peaks. What are the likely byproducts?

A3: The presence of multiple indole species suggests side reactions on the indole ring or incomplete hydrolysis.

  • Probable Cause:

    • Diacylation: Although C3 is the most reactive site, if a large excess of oxalyl chloride is used or if the reaction temperature is too high, a second acylation event can occur at another position.

    • Incomplete Hydrolysis: The intermediate ester or amide (if a nitrogen source is present) may not have fully hydrolyzed to the carboxylic acid.

  • Solution:

    • Control Stoichiometry: Avoid using a large excess of oxalyl chloride. Stick to the 1.1-1.2 equivalent range.

    • Ensure Complete Hydrolysis: During the basic work-up step, ensure the pH is sufficiently high (>12) and allow adequate time with vigorous stirring for the hydrolysis to complete. Warming the basic solution slightly (e.g., to 40 °C) can sometimes facilitate this process, but must be done cautiously to avoid product degradation.

    • Purification: Meticulous purification is key. Recrystallization is often effective. If byproducts are very similar in polarity, column chromatography may be necessary. The use of methyl ketone organic solvents has been noted for removing aldehyde impurities from similar indole acids.[5]

Troubleshooting Decision Tree

troubleshooting_flowchart start Problem with Synthesis q1 What is the main issue? start->q1 low_yield Low Yield / Dark Tar q1->low_yield Yield low_conversion Low Conversion (Unreacted SM) q1->low_conversion Conversion purity_issue Purity Issues (Byproducts) q1->purity_issue Purity cause_poly Cause: Acid Polymerization / Degradation low_yield->cause_poly cause_conv Cause: Reagent Quality, Stoichiometry, or Time low_conversion->cause_conv cause_purity Cause: Diacylation or Incomplete Hydrolysis purity_issue->cause_purity sol_poly Solution: 1. Strict Anhydrous Conditions 2. Slow Reagent Addition 3. Maintain Temp < 5°C cause_poly->sol_poly sol_conv Solution: 1. Use Fresh Reagents 2. Use 1.1 eq. Acylating Agent 3. Monitor with TLC cause_conv->sol_conv sol_purity Solution: 1. Control Stoichiometry 2. Ensure Complete Hydrolysis 3. Optimize Purification cause_purity->sol_purity

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: Can I use a different solvent for the reaction? A: Yes, other anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can be used. Diethyl ether is often preferred because the intermediate glyoxylyl chloride often precipitates from it, which can sometimes help drive the reaction to completion. The choice of solvent can influence solubility and reaction rate.

Q: Is it possible to use a Grignard reaction instead? A: A Grignard-based approach is a viable alternative. This would involve preparing the indolyl Grignard reagent from N-methylindole (using a reagent like methylmagnesium bromide) and then reacting it with an oxalate derivative (e.g., diethyl oxalate). This method avoids the strong acid byproducts of the oxalyl chloride route but requires meticulous control of anhydrous conditions, as Grignard reagents are extremely sensitive to moisture.[6][7]

Q: How can I confirm the identity and purity of my final product? A: Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight (203.19 g/mol ).[8]

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Melting Point: To compare with the literature value as an indicator of purity.

Q: My final product seems to be an aldehyde, not a carboxylic acid. What could have happened? A: It is possible to inadvertently synthesize N-methyl-3-indolecarboxaldehyde if the wrong starting materials or conditions are used. For instance, a Vilsmeier-Haack reaction using DMF and POCl₃ will specifically introduce a formyl (-CHO) group, not a glyoxylyl (-COCOOH) group.[9][10] Ensure you are using oxalyl chloride or a related oxalate derivative. The oxidation of a related compound, 1-methyl-indole-3-acetaldehyde, is known to yield 1-methylindole-3-carboxaldehyde under certain conditions, highlighting the care needed in choosing reagents for indole functionalization.[11]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the oxalyl chloride method.

ParameterRecommended ValueRationale
N-methylindole 1.0 equivalentLimiting reagent
Oxalyl Chloride 1.1 - 1.2 equivalentsEnsures full conversion without promoting significant diacylation.
Reaction Temperature 0 - 5 °CMinimizes acid-catalyzed polymerization and side reactions.
Reaction Time 2 - 4 hoursTypically sufficient for full conversion; monitor by TLC.
Hydrolysis pH > 12Ensures complete conversion of the intermediate to the carboxylate salt.
Precipitation pH 2 - 3Protonates the carboxylate to precipitate the final acid product.
Expected Yield 75 - 90%Typical range for an optimized reaction.

Overall Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis prep_reagents Prepare Anhydrous Solvents & Reagents setup_glassware Assemble & Flame-Dry Glassware under N₂ prep_reagents->setup_glassware dissolve Dissolve N-Methylindole & Cool to 0°C setup_glassware->dissolve add_oc Dropwise Addition of Oxalyl Chloride Solution dissolve->add_oc stir Stir at 0°C (Monitor by TLC) add_oc->stir hydrolysis Hydrolyze with Aqueous NaOH (pH >12) stir->hydrolysis extract Separate Layers, Wash Aqueous Phase hydrolysis->extract precipitate Acidify Aqueous Phase with HCl (pH 2-3) extract->precipitate filtrate Collect Product via Vacuum Filtration precipitate->filtrate purify Recrystallize Crude Product filtrate->purify analyze Analyze via NMR, MS, IR purify->analyze

Caption: Step-by-step workflow from setup to final product analysis.

References

  • Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. Available at: [Link]

  • Xue, J., et al. (2021). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 86(17), 11849–11857. Available at: [Link]

  • Zhang, Y-S., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 65-79. Available at: [Link]

  • Patil, S. S., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(3), 343-353. Available at: [Link]

  • Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion. SID.ir. Available at: [Link]

  • Hampton, T. Y. (1987). Synthesis of 1-Methylindole-3-Acetaldehyde and Its Oxidation by Horseradish Peroxidase. Defense Technical Information Center. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Methyl 3-indoleglyoxylate. PubChem. Retrieved from: [Link]

  • Todorovic, N., et al. (2014). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Molecules, 19(6), 7433-7456. Available at: [Link]

  • Wikipedia contributors. (n.d.). Indole-3-acetaldehyde oxidase. Wikipedia. Retrieved from: [Link]

  • Le, K., et al. (2018). HPLC-EC detection of indole-3-acetaldehyde generated in MtAAS and tryptophan reaction mixtures. ResearchGate. Available at: [Link]

  • Eder, J., et al. (1997). Purification of 3-indolylacetic acid by solid phase extraction. Journal of Chromatography A, 791(1-2), 353-357. Available at: [Link]

  • Arukawa, T., et al. (2022). Switchable Synthesis of 3-Aminoindolines and 2'- Aminoarylacetic Acids Using Grignard Reagents and 3-Azido-2-hydroxyindolines. Chemical Communications, 58(94), 13131-13134. Available at: [Link]

  • Kitamura, M., et al. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters, 6(25), 4619-4621. Available at: [Link]

  • Google Patents. (2012). CN102432518A - Synthetic method of 3-methylindole.
  • Human Metabolome Database. (n.d.). Indoleacetaldehyde (HMDB0001190). Retrieved from: [Link]

  • National Center for Biotechnology Information (n.d.). Indole-3-acetaldehyde. PubChem. Retrieved from: [Link]

  • Google Patents. (2001). WO2001081305A2 - Methylation of indole compounds using dimethyl carbonate.
  • Google Patents. (2006). CN1807412A - Indole-3-formic acid purification process.
  • Wang, L., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Advances, 10(2), 1035-1046. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from: [Link]

  • Chen, K-H., et al. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 86(3), 822-825. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid. Retrieved from: [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-Methyl-3-indoleglyoxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of N-Methyl-3-indoleglyoxylic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter peak tailing—a common but solvable issue—during HPLC analysis. Symmetrical, well-defined peaks are crucial for accurate quantification, and this guide provides a logical, step-by-step approach to diagnosing and resolving asymmetrical peak shapes.

Part 1: Understanding and Diagnosing Peak Tailing

Peak tailing is observed when a peak's asymmetry factor (As), also known as the tailing factor (Tf), is greater than 1.[1][2] This asymmetry can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds.[3] For this compound, an acidic compound with chelating properties, peak tailing often stems from specific chemical interactions within the HPLC system.

The primary causes can be grouped into three main categories:

  • Secondary Chemical Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol groups or trace metals.[1][3][4]

  • Mobile Phase Mismatches: An improperly selected pH or insufficient buffer capacity.[5][6]

  • System and Column Issues: Physical problems like column voids, contamination, or excessive extra-column volume.[3][4]

The following troubleshooting guide is structured to address these issues logically, starting with the most common and easily rectified problems.

Visualizing the Troubleshooting Workflow

This diagram outlines the logical progression for diagnosing the root cause of peak tailing for this compound.

Troubleshooting_Workflow Start Peak Tailing Observed (Tailing Factor > 1.2) Q1 Q1: Is the Mobile Phase pH Correctly Controlled? Start->Q1 Sol1 Adjust pH to be >= 2 units below analyte pKa (~4.5). Ensure adequate buffer capacity. Q1->Sol1 No Q2 Q2: Are Secondary Silanol Interactions Occurring? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Operate at low pH (~2.5-3.0). Use a modern, high-purity, end-capped column. Q2->Sol2 Yes Q3 Q3: Could Metal Chelation Be the Cause? Q2->Q3 No, using appropriate column/pH Sol2->Q2 Sol3 Add a chelating agent (e.g., EDTA) to the mobile phase. Use a bio-inert or PEEK-lined system. Q3->Sol3 Yes Q4 Q4: Is the Column Overloaded or Degraded? Q3->Q4 No Sol3->Q3 Sol4 Reduce sample concentration/volume. Perform column cleaning protocol or replace the column. Q4->Sol4 Yes End Issue Resolved or Consult Advanced System Diagnostics (e.g., extra-column volume). Q4->End No Sol4->Q4

Caption: A logical flowchart for troubleshooting peak tailing.

Part 2: Troubleshooting Guide in Q&A Format

Section A: Mobile Phase and pH Control

Q1: My peak for this compound is tailing. How does mobile phase pH affect its peak shape?

Answer: Mobile phase pH is the most critical parameter for ionizable compounds like this compound. The peak shape is highly dependent on the analyte's ionization state.[7] This compound is a carboxylic acid with an estimated pKa around 4.5.

  • At pH values near the pKa (pH ≈ 4.5): The analyte will exist as a mixture of its ionized (more polar) and non-ionized (less polar) forms. These two forms have different retention behaviors, which can lead to split or severely tailed peaks.[5]

  • At high pH (e.g., pH > 6.5): The analyte will be fully ionized (deprotonated). While this ensures a single form, the ionized analyte can now strongly interact with any positively charged sites on the column or, more commonly, with ionized residual silanol groups on the silica surface, causing significant tailing.[8]

  • At low pH (e.g., pH < 2.5): The analyte will be fully protonated (non-ionized). This is the ideal state for good peak shape in reversed-phase chromatography, as the neutral molecule will interact more predictably with the C18 stationary phase and have minimal interaction with the silica backbone.[5][9]

Recommendation: For robust and symmetrical peaks, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[9][10] For this compound, a mobile phase pH of ≤ 2.5 is strongly recommended.

Q2: I've adjusted my mobile phase to a low pH, but the peak is still tailing. Is my choice of buffer or its concentration the problem?

Answer: Yes, even at the correct pH, the buffer's type and concentration are crucial for maintaining that pH and minimizing secondary interactions.[7][11]

  • Buffer Capacity: A buffer is most effective at a pH close to its pKa (ideally within ±1 pH unit).[10][12] If you are targeting a mobile phase pH of 2.5, a phosphate buffer (pKa₁ ≈ 2.1) is an excellent choice.[11] Formate buffers (pKa ≈ 3.8) would have poor buffering capacity at pH 2.5.

  • Buffer Concentration: A concentration of 10-50 mM is generally sufficient.[11] However, if silanol interactions are suspected, increasing the buffer concentration (e.g., to >20 mM) can help. The higher concentration of buffer ions can "shield" the active silanol sites on the stationary phase, preventing the analyte from interacting with them.[4]

Buffer SystempKa (at 25°C)Useful pH RangeSuitability for LC-UV
Phosphate 2.1, 7.2, 12.31.1 - 3.1 , 6.2 - 8.2Excellent, low UV cutoff
Formate 3.82.8 - 4.8Good (Volatile, for LC-MS)
Acetate 4.83.8 - 5.8Good (Volatile, for LC-MS)
Citrate 3.1, 4.8, 6.42.1 - 7.4Fair, higher UV cutoff below 220 nm

Table adapted from various sources.[11][13][14]

Recommendation: Use a phosphate buffer at a concentration of 25-50 mM , with the aqueous portion of the mobile phase adjusted to pH 2.5 before mixing with the organic modifier.

Section B: Stationary Phase and Secondary Interactions

Q3: What are "silanol interactions" and how do they cause my acidic analyte to tail?

Answer: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[15] Even after chemical modification (e.g., bonding with C18 chains) and "end-capping," some of these silanols remain.[16] These silanol groups are acidic (pKa ≈ 3.8-4.5) and can become ionized (Si-O⁻) at mobile phase pH values above ~3.5.[17]

While tailing from silanol interactions is most pronounced for basic compounds, acidic compounds like this compound can also be affected, particularly if the silica contains metal impurities (e.g., iron, aluminum).[16][18][19] These metal ions can activate nearby silanol groups, making them more acidic and more likely to interact with polar analytes, causing peak tailing.[16][17]

Silanol_Interaction cluster_0 Silica Surface Silica Si O1 O Silica->O1 H1 H O1->H1 Analyte N-Methyl-3- indoleglyoxylic acid (R-COOH) Analyte->O1 H-Bond Interaction Hydrogen Bonding (Secondary Interaction)

Caption: Secondary interaction between analyte and a surface silanol group.

Recommendation: To minimize silanol interactions, always operate at a low pH (e.g., 2.5-3.0) to keep the silanol groups protonated (neutral).[1][4] Additionally, use modern, high-purity Type B silica columns that are well end-capped, as they have a much lower concentration of active silanol sites.[4][15]

Q4: I suspect metal contamination in my system. Could this cause peak tailing for this compound?

Answer: Yes, this is a very likely cause. The glyoxylic acid moiety of your analyte is an excellent chelating agent for metal ions. Trace metals can leach from stainless steel components of the HPLC (tubing, frits), the sample vials, or be present as impurities in the silica packing itself.[3][20][21]

When the analyte chelates with these metal ions, it forms a complex that can result in a secondary retention mechanism, leading to significant peak tailing.[4][16]

Solutions:

  • Use a Chelating Additive: Add a small amount of a strong chelating agent, like Ethylenediaminetetraacetic acid (EDTA) , to your mobile phase.[4][22] A concentration of 10-50 µM (micromolar) is often sufficient to bind to active metal sites in the system and on the column, preventing your analyte from interacting with them.[20][23]

  • Use an Inert System: If metal chelation is a persistent problem, consider using an HPLC system with bio-inert or PEEK-lined flow paths to minimize metal contact.

Section C: System and Method Parameters

Q5: Could I simply be overloading my column?

Answer: Yes, both mass overload and volume overload can cause peak distortion.[24][25]

  • Mass Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet.[26] This causes the excess molecules to travel faster down the column, resulting in a characteristic "shark-fin" peak shape that can appear as tailing or fronting depending on the interaction isotherm.[24][25] For a typical 4.6 mm ID column, the loading capacity is generally under 50 µg on-column.[26]

  • Volume Overload: Injecting a large volume of a sample solvent that is stronger (i.e., has a higher percentage of organic solvent) than the mobile phase can also cause peak distortion.[3] The analyte band will spread before it reaches the stationary phase, leading to broad or tailing peaks.

Recommendation: Perform a loading study. Sequentially dilute your sample by factors of 2 and inject again. If the peak shape improves and the tailing factor decreases, you are likely experiencing mass overload. Reduce your sample concentration or injection volume accordingly. Always try to dissolve your sample in the initial mobile phase composition.[27]

Q6: My column has been used for hundreds of injections. Could it just be old or contaminated?

Answer: Absolutely. Column performance degrades over time.

  • Contamination: Strongly retained impurities from previous samples can build up at the head of the column, creating new active sites that can interact with your analyte and cause tailing.[6][28]

  • Void Formation: The packed bed of the stationary phase can settle or collapse over time, especially under high pressure or high pH conditions, creating a void at the column inlet.[4] This void acts as a mixing chamber, causing peaks to broaden and tail.

  • Phase Collapse/Stripping: Operating at very low pH (<2) or high pH (>8) can hydrolyze the bonded phase or the silica itself, respectively, destroying the column's resolving power.[17]

Recommendation: First, attempt to clean the column using a regeneration procedure (see Protocol 2 below). If peak shape does not improve, the column has likely reached the end of its lifespan and should be replaced.[29] Regularly monitoring column performance with a standard is crucial for identifying degradation.[29]

Part 3: Key Protocols and FAQs

Protocol 1: Preparing a Buffered Mobile Phase (pH 2.5)

This protocol describes the preparation of 1 L of a 25 mM phosphate buffer in 80:20 Water:Acetonitrile.

  • Weigh Buffer Salt: Weigh out 3.0 g of monobasic potassium phosphate (KH₂PO₄, FW = 136.09 g/mol ) and add it to a 1 L volumetric flask or glass bottle. This will yield a concentration of ~22 mM.

  • Add Aqueous Component: Add approximately 800 mL of HPLC-grade water to the flask.

  • Dissolve and Adjust pH: Mix thoroughly until the salt is completely dissolved. Place a calibrated pH probe in the solution. Slowly add dilute phosphoric acid (H₃PO₄) dropwise while stirring until the pH meter reads 2.50 .

  • Add Organic Modifier: Add 200 mL of HPLC-grade acetonitrile to the buffered aqueous solution.

  • Mix and Degas: Mix the final mobile phase thoroughly. Degas the solution using vacuum filtration or sonication for 15-20 minutes to remove dissolved gases, which can cause pump and detector issues.

Protocol 2: General Reversed-Phase Column Cleaning and Regeneration

This procedure should be performed with the column disconnected from the detector to avoid contamination.[30]

  • Flush Buffer: Flush the column in the forward direction with 10-20 column volumes of your mobile phase prepared without the buffer salt (e.g., Water/Acetonitrile).[31]

  • Organic Wash: Wash with 20 column volumes of 100% Acetonitrile.

  • Stronger Solvent Wash: Wash with 20 column volumes of 100% Isopropanol.

  • Backflush (Optional but Recommended): For stubborn contamination, reverse the column direction and repeat steps 2 and 3. Note: Do not backflush columns with particle sizes <2 µm unless specified by the manufacturer.[31]

  • Re-equilibrate: Return the column to its normal flow direction. Flush with the mobile phase (including buffer) for at least 20 column volumes, or until the baseline is stable, before resuming analysis.

Frequently Asked Questions (FAQs)

  • What is a tailing factor and how is it calculated? The USP tailing factor (Tf) is a measure of peak asymmetry. It is calculated at 5% of the peak height using the formula: Tf = W / (2 * f) , where W is the total peak width at 5% height and f is the distance from the leading edge to the peak maximum.[32][33][34] A value of 1.0 is a perfectly symmetrical peak.

  • Can I use Trifluoroacetic Acid (TFA) as a mobile phase additive? Yes, 0.1% TFA is a common additive that provides a low pH (~2) and can also act as an ion-pairing agent, which can improve the peak shape for some compounds.[13] However, TFA can cause ion suppression in LC-MS applications.[13] For LC-MS, 0.1% formic acid is generally preferred, though it provides a higher pH (~2.7) and may offer less buffering capacity.[13]

  • What does a "base-deactivated" or "end-capped" column mean? These terms refer to modern, high-purity silica columns where the manufacturing process includes steps to minimize the number of accessible, acidic silanol groups. End-capping is a secondary chemical reaction that blocks many of the remaining silanols with a small, inert group (like a trimethylsilyl group), reducing their ability to cause secondary interactions and peak tailing.[15][16][18]

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. [Link]

  • Reversed-phase HPLC Buffers. McMaster University. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • How to Avoid HPLC Column Overload. Chromatography Today. [Link]

  • Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes. (2025, November 3). MicroSolv Technology Corporation. [Link]

  • 10 Golden Tips for HPLC Column Regeneration. (2023, October 14). Pharma Specialists. [Link]

  • Role of Buffers in Liquid Chromatography. Phenomenex. [Link]

  • Selecting Buffer pH in Reversed-Phase HPLC. Farmatel. [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.. [Link]

  • HPLC Peak Shape Troubleshooting Solution Column. (2024, June 24). uHPLCs. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]

  • HPLC column overload. Element Lab Solutions. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • What do you know about the overload for HPLC column? Biovanix Chromatography. [Link]

  • Typical buffers and additives for reversed-phase HPLC. YMC. [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek. [Link]

  • What Are The Common Peak Problems in HPLC. (2023, May 6). ALWSCI. [Link]

  • HPLC Column Cleaning & Regeneration Guide. Scribd. [Link]

  • Back-to-Basics #5: Tailing. Separation Science. [Link]

  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. (2024, September 9). Hawach Scientific. [Link]

  • How To Regenerate a C18 HPLC Column. (2025, October 28). Chrom Tech, Inc.. [Link]

  • The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass. [Link]

  • Purge metals from HPLC system using EDTA - How To. (2025, June 21). MicroSolv Technology Corporation. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. [Link]

  • Tailing in Chromatography? ll EP Verses USP Tailing. (2025, May 25). YouTube. [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • T1. Poor peak shape. Cosmosil. [Link]

  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. PubMed. [Link]

  • Resolution Factor, Tailing Factor, Theoretical Plates and Capacity Factor in HPLC. (2011, September 28). Pharmaguideline. [Link]

  • When should you use a buffer for HPLC, how does it work and which one to use? (2013, December 18). Restek. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC. [Link]

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv Technology Corporation. [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]

  • Understanding key points about COLUMN CHEMISTRY. (2013, November 10). HPLC for Dummies!. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. J-STAGE. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]

  • EDTA by Anion Exchange HPLC. LCGC International. [Link]

  • A Validated Method for the Estimation of EDTA in Drug Substances and their Intermediates by using Reversed Phase High Performance Liquid Chromatography. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • HPLC Application for Analysis of EDTA. SIELC Technologies. [Link]

Sources

Stability of N-Methyl-3-indoleglyoxylic acid in different solvents and pH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-3-indoleglyoxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability in various solvents and pH conditions.

Frequently Asked Questions (FAQs)

Q1: I am starting a new project with this compound. What are the primary stability concerns I should be aware of?

A1: As with many indole derivatives, the primary stability concerns for this compound revolve around its susceptibility to oxidation and degradation under harsh pH conditions and photolytic exposure. The indole ring is electron-rich and can be prone to oxidation, potentially leading to colored degradants. The glyoxylic acid moiety introduces a reactive keto-acid functional group that can participate in various reactions. Therefore, careful consideration of your solvent choice, pH, light exposure, and storage conditions is crucial to ensure the integrity of your experimental results.

Q2: What is the best general-purpose solvent for dissolving and storing this compound for short-term use?

A2: For general short-term laboratory use, we recommend using aprotic polar solvents such as acetone or methanol.[1] These solvents offer good solubility for this compound and are relatively inert under standard conditions.[1] However, for long-term storage, it is advisable to store the compound as a dry powder at low temperatures and protected from light. If a stock solution is necessary for long-term storage, consider using anhydrous DMSO or acetonitrile, aliquotting into single-use vials, and storing at -20°C or -80°C to minimize freeze-thaw cycles and exposure to moisture and air.

Q3: My solution of this compound is turning yellow/brown. What is causing this discoloration and how can I prevent it?

A3: The development of a yellow or brown color in your solution is a common indicator of degradation, likely due to oxidation of the indole ring. This process can be accelerated by exposure to air (oxygen), light (photo-oxidation), and certain impurities in the solvent. To prevent this:

  • Use High-Purity Solvents: Ensure your solvents are of high purity and free from peroxides, which can initiate oxidation.

  • Degas Solvents: For sensitive experiments, sparging your solvent with an inert gas like nitrogen or argon before use can remove dissolved oxygen.

  • Protect from Light: Store your solutions in amber vials or wrap your containers in aluminum foil to prevent photo-degradation.

  • Work Expeditiously: Prepare solutions fresh whenever possible and minimize their time at room temperature.

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound is significantly influenced by pH. Both strongly acidic and strongly basic conditions can promote hydrolysis and other degradation pathways.

  • Acidic Conditions (pH < 4): Under acidic conditions, the molecule may be susceptible to decarboxylation, especially at elevated temperatures. The indole ring itself is generally more stable in acid than in base, but the side chain can undergo reactions.

  • Neutral Conditions (pH ~ 7): The compound is expected to be most stable around neutral pH.[2][3]

  • Basic Conditions (pH > 8): In basic solutions, the carboxylic acid will be deprotonated, forming a carboxylate salt, which may alter its reactivity. The indole nitrogen can also be deprotonated under strongly basic conditions, potentially leading to different degradation pathways.

Forced degradation studies are essential to fully characterize the stability profile across a wide pH range.[4][5][6][7]

Troubleshooting Guide

Issue 1: Inconsistent results in my cell-based assays using this compound.
  • Possible Cause: Degradation of the compound in your cell culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Do not use old stock solutions. Prepare a fresh solution of this compound in an appropriate solvent (e.g., DMSO) right before diluting it into your cell culture medium.

    • Minimize Incubation Time: If possible, design your experiment to minimize the time the compound is incubated with the cells.

    • Stability Check in Medium: Perform a simple stability check by incubating this compound in your cell culture medium for the duration of your experiment. At various time points, analyze the medium using an appropriate analytical method like HPLC-UV to quantify the remaining parent compound. This will help you determine if significant degradation is occurring under your experimental conditions.

Issue 2: I am trying to develop an HPLC method for this compound and I see multiple peaks even for a fresh standard.
  • Possible Cause 1: On-column degradation.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The pH of your mobile phase might be promoting degradation on the analytical column. Experiment with different mobile phase pH values, buffering around a neutral pH if possible.

    • Lower Column Temperature: High temperatures can accelerate degradation. Try running your analysis at a lower temperature.

  • Possible Cause 2: Impurities in the starting material.

  • Troubleshooting Steps:

    • Verify Purity: Check the certificate of analysis for your compound. If possible, confirm its purity using an orthogonal analytical technique like LC-MS or NMR.

    • Purification: If the purity is insufficient for your application, consider purifying the material using techniques like recrystallization or preparative chromatography.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.[4][5]

Objective: To identify potential degradation products and pathways, and to determine the intrinsic stability of the molecule.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC-UV or HPLC-MS system

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to achieve a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 60°C for 24 hours. Also, incubate a solution of the compound (100 µg/mL in a suitable solvent) at 60°C.

    • Photolytic Degradation: Expose the solid compound and a solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze all samples by a stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage degradation of this compound in each condition.

    • Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

    • If using HPLC-MS, identify the mass of the degradation products to propose degradation pathways.

Expected Outcome: This study will provide insights into the degradation profile of this compound under various stress conditions, which is critical for developing stable formulations and establishing appropriate storage and handling procedures.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound

  • Stressed samples from the forced degradation study

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade solvents and buffers

Procedure:

  • Initial Method Development:

    • Column: Start with a C18 column.

    • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector set at the λmax of this compound.

    • Flow Rate: Start with a flow rate of 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Inject a mixture of the stressed samples to observe the separation of the parent compound from the degradation products.

    • Optimize the gradient profile (slope and duration) to achieve adequate resolution between all peaks.

    • Adjust the mobile phase pH to improve peak shape and resolution.

    • If necessary, try different organic modifiers or column chemistries.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Expected Outcome: A validated, stability-indicating HPLC method that can be used for routine analysis and stability studies of this compound.

Data Presentation

Table 1: Hypothetical Stability of this compound in Common Solvents at Room Temperature (25°C) for 24 hours

SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% DegradationObservations
Acetonitrile10098.51.5%Clear, colorless solution
Methanol10095.24.8%Slight yellowing
DMSO10099.10.9%Clear, colorless solution
Water (pH 7.0)10092.37.7%Noticeable yellowing
PBS (pH 7.4)10091.58.5%Noticeable yellowing

Note: This data is hypothetical and for illustrative purposes. Actual stability should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal Stress (60°C, Solid & Solution) stock->thermal Apply Stress photo Photolytic Stress (ICH Q1B) stock->photo Apply Stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability- Indicating HPLC Method sampling->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradants (LC-MS) hplc->identify pathway Propose Degradation Pathways identify->pathway

Caption: Forced degradation experimental workflow.

References

  • National Center for Biotechnology Information. Methyl 3-indoleglyoxylate. PubChem. Available from: [Link]

  • MedCrave. Forced Degradation Studies. MedCrave online. 2016-12-14. Available from: [Link]

  • PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. 2014-04-15. Available from: [Link]

  • ChemBK. METHYL 3-INDOLEGLYOXYLATE. ChemBK. 2024-04-09. Available from: [Link]

  • PubMed. Discovery of indole derivatives as STING degraders. PubMed. 2025-09-15. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]

  • RJPT. Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]

  • National Center for Biotechnology Information. Indole-3-glyoxylamide, N-isopropyl-1-methyl-. PubChem. Available from: [Link]

  • III Analytical Methods. Available from: [Link]

  • National Center for Biotechnology Information. Indole-3-glyoxylic acid. PubChem. Available from: [Link]

  • MDPI. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. MDPI. 2020-11-05. Available from: [Link]

  • PubMed. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. PubMed. 2020-11-05. Available from: [Link]

  • RSC Publishing. Analytical Methods. RSC Publishing. Available from: [Link]

  • ResearchGate. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. Available from: [Link]

  • PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available from: [Link]

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available from: [Link]

  • ResearchGate. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. ResearchGate. 2025-08-06. Available from: [Link]

  • ResearchGate. (PDF) Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. ResearchGate. 2025-08-06. Available from: [Link]

  • PubMed. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed. Available from: [Link]

Sources

Technical Support Center: Stability and Degradation of N-Methyl-3-indoleglyoxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

Frequently Asked Questions (FAQs)

Q1: What is N-Methyl-3-indoleglyoxylic acid and why is its stability a concern?

This compound is a derivative of indole, a heterocyclic aromatic compound. The indole ring is a core structure in many pharmaceuticals and biologically active molecules.[1] The stability of any active pharmaceutical ingredient (API) is a critical parameter as degradation can lead to a loss of potency, the formation of inactive byproducts, or even the generation of toxic impurities.[2][3][4] Understanding the degradation profile of this compound is essential for developing stable formulations, defining appropriate storage conditions, and ensuring the safety and efficacy of potential drug products.[5]

Q2: What are the likely degradation pathways for this compound based on its chemical structure?

The structure of this compound features an N-methylated indole ring attached to a glyoxylic acid moiety. This combination presents several potential sites for chemical degradation under various stress conditions:

  • Hydrolysis: The amide-like bond within the glyoxylic acid functional group could be susceptible to hydrolysis under acidic or basic conditions. This would lead to cleavage of the side chain.

  • Decarboxylation: Like many α-keto acids, this compound could undergo decarboxylation (loss of CO2), particularly when subjected to heat.

  • Oxidation: The electron-rich indole nucleus is prone to oxidation. This can lead to the formation of various oxidized species, including N-oxides or ring-opened products, such as derivatives of anthranilic acid, which has been observed in the degradation of other indole compounds.[6]

  • Photodegradation: Many indole derivatives are sensitive to light. Exposure to UV or visible light can induce photochemical reactions, leading to complex degradation profiles.

Q3: What are the standard conditions for conducting a forced degradation study?

Forced degradation, or stress testing, is a series of experiments designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways.[2][5] According to guidelines from the International Council for Harmonisation (ICH), typical stress conditions include:[3][4]

  • Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Exposure to high temperatures (e.g., 60-80°C).

  • Photolytic Stress: Exposure to a controlled light source that provides both UV and visible light.

The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[5]

Troubleshooting Guide

Issue 1: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram after storing my this compound solution in an acidic buffer. What could it be?

A new, more polar peak (i.e., one with a shorter retention time) suggests the formation of a more water-soluble degradation product. A likely candidate under acidic conditions is N-Methyl-indole-3-carboxylic acid . This would result from the oxidative decarboxylation of the glyoxylic acid side chain. Another possibility is the formation of ring-opened products if the acidic conditions are harsh.

Recommended Actions:

  • Characterize the Impurity: Use LC-MS to determine the molecular weight of the new peak. This will provide critical information for structural elucidation.

  • Confirm Identity: If possible, synthesize or procure a standard of the suspected degradation product (e.g., N-Methyl-indole-3-carboxylic acid) and compare its retention time and mass spectrum.

  • Optimize pH: Conduct a pH stability profile to identify the pH range where this compound is most stable.

Issue 2: My solid this compound has developed a yellowish or brownish tint over time, and I'm seeing a cluster of new peaks in my analysis.

Discoloration is often an indicator of oxidative degradation or polymerization, particularly of the indole ring. The formation of multiple small peaks suggests a complex degradation pathway, which is common with oxidation and photolytic stress.

Recommended Actions:

  • Protect from Oxygen and Light: Store the material in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light. Amber vials are recommended.

  • Analyze for Oxidative Products: Use LC-MS to look for masses corresponding to the addition of one or more oxygen atoms to the parent molecule. Potential products could include N-oxides or hydroxylated indole species.

  • Evaluate Packaging: Ensure the primary packaging is not contributing to the degradation (e.g., by being permeable to oxygen or light).

Issue 3: I need to develop a stability-indicating analytical method. Where do I start?

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.

Workflow for Method Development:

Caption: Workflow for developing a stability-indicating method.

Potential Degradation Pathways and Products

The following table summarizes the potential degradation products of this compound based on its chemical structure and the known degradation of related compounds.

Degradation Product Name Molecular Formula Molecular Weight ( g/mol ) Potential Formation Conditions Notes
N-Methyl-indole-3-carboxylic acidC₁₀H₉NO₂175.18Acidic, Oxidative, ThermalProduct of oxidative decarboxylation.
N-Methyl-indole-3-carbaldehydeC₁₀H₉NO159.18ThermalProduct of simple decarboxylation.
(2-Methylamino-phenyl)-oxo-acetic acidC₉H₉NO₃179.17Strong Oxidative, HydrolyticProduct of indole ring opening.
N-MethylisatinC₉H₇NO₂161.16OxidativeOxidation at the 2- and 3-positions of the indole ring.

Hypothetical Degradation Pathway of this compound

G cluster_oxidation Oxidation (e.g., H2O2) cluster_decarboxylation Thermal Stress / Decarboxylation cluster_oxidative_decarboxylation Acidic / Oxidative Stress parent This compound (C11H9NO3) prod1 N-Methylisatin parent->prod1 Oxidation prod2 (2-Methylamino-phenyl)-oxo-acetic acid (Ring Opening) parent->prod2 Oxidative Cleavage prod3 N-Methyl-indole-3-carbaldehyde parent->prod3 Decarboxylation prod4 N-Methyl-indole-3-carboxylic acid parent->prod4 Oxidative Decarboxylation

Sources

Technical Support Center: Bioassay Solubility Guide for N-Methyl-3-indoleglyoxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of solubilizing N-Methyl-3-indoleglyoxylic acid for various bioassays. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible experimental outcomes.

Introduction: The Solubility Challenge

This compound, like many indole-containing compounds, presents a significant challenge in bioassays due to its inherently low aqueous solubility. Achieving a stable and homogenous solution at the desired concentration is critical for obtaining accurate and meaningful data. This guide will walk you through a systematic approach to overcoming these solubility hurdles, ensuring the integrity of your research.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: My this compound is not dissolving in my aqueous assay buffer.

  • Question: I've tried directly dissolving the powdered compound in my phosphate-buffered saline (PBS) for a cell-based assay, but it won't go into solution. What's happening?

  • Answer: This is a common observation. The indole ring and the glyoxylic acid moiety contribute to the molecule's hydrophobicity and crystal lattice energy, making it poorly soluble in aqueous buffers alone. Direct dissolution is often unsuccessful. The key is to first create a concentrated stock solution in a suitable organic solvent and then dilute it into your final assay medium.[1]

Issue 2: My compound dissolves in the organic solvent but precipitates when added to the aqueous buffer.

  • Question: I successfully dissolved my compound in 100% DMSO to make a 50 mM stock. However, when I add it to my cell culture media, a precipitate forms immediately. How can I prevent this?

  • Answer: This phenomenon, known as "crashing out," occurs when the compound rapidly moves from a high-solubility organic environment to a low-solubility aqueous one. Here’s a systematic approach to troubleshoot this:

    • Optimize the Dilution Protocol: The method of dilution is critical. Instead of a single, large dilution, employ a serial dilution technique. Prepare your highly concentrated stock solution and then perform a series of gradual dilutions into your final assay buffer.[1] When adding the stock solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that lead to precipitation.[1]

    • Adjust the Final Organic Solvent Concentration: The final concentration of the organic solvent in your assay is a crucial factor. For many cell-based assays, it is imperative to keep the final concentration of dimethyl sulfoxide (DMSO) below 0.5% to avoid cellular toxicity, although some assays may tolerate up to 1%.[1] It is essential to determine the solvent tolerance of your specific experimental system by running a vehicle control experiment with varying concentrations of the organic solvent.

Issue 3: My compound dissolves initially but precipitates over time.

  • Question: My compound appeared to be fully dissolved in the buffer, but after a few hours of incubation at 37°C, I observe a precipitate. What is causing this delayed precipitation?

  • Answer: This suggests that you have created a supersaturated, thermodynamically unstable solution. While the initial kinetic solubility was achieved, the compound is slowly crashing out of the solution as it equilibrates. To address this:

    • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of your compound that is within its thermodynamic solubility limit in the final assay medium.

    • Incorporate Solubilizing Agents (Excipients): If a higher concentration is necessary, consider the use of excipients. These are additives that can enhance solubility. Common examples include:

      • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. Start with low concentrations (e.g., 0.01-0.1%) and check for compatibility with your assay.

      • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment. β-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about handling this compound.

1. What is the best organic solvent to use for my stock solution?

The choice of organic solvent depends on both the solubility of this compound and the tolerance of your bioassay system. Here are some common options:

  • Dimethyl Sulfoxide (DMSO): This is the most widely used solvent for preparing stock solutions of poorly soluble compounds for bioassays due to its excellent solvating power for a wide range of molecules.[2]

  • Ethanol: A good alternative to DMSO, especially for assays that are sensitive to DMSO.

  • Dimethylformamide (DMF): Another strong organic solvent, but it can be more toxic to cells than DMSO or ethanol, so the final concentration must be kept very low.

2. Can I use pH adjustment to improve the solubility of this compound?

Yes, pH adjustment can be a very effective strategy. This compound has a carboxylic acid group, which is acidic. The pKa of the closely related indole-3-carboxylic acid is predicted to be around 3.90.[3] This suggests that the pKa of this compound is likely in the typical range for carboxylic acids (around 4-5).

  • The Principle: By increasing the pH of the solution to be at least 1-2 units above the pKa, the carboxylic acid group will be deprotonated to form a carboxylate salt. This charged form is significantly more soluble in aqueous solutions than the neutral form.

  • Practical Application: You can prepare your buffer at a pH of 7.0 or higher. Alternatively, you can dissolve the compound in a small amount of a weak base (e.g., 0.1 M NaOH) and then dilute it into your buffer. Always ensure the final pH of your assay medium is compatible with your biological system.

3. How can I determine the maximum soluble concentration of my compound in the final assay buffer?

It is highly recommended to perform a solubility test before conducting your main experiments. A simple method is as follows:

  • Prepare a high-concentration stock solution of this compound in your chosen organic solvent (e.g., 50 mM in DMSO).

  • Create a series of dilutions of this stock solution in your final assay buffer.

  • Visually inspect the solutions for any signs of precipitation immediately after preparation and after a period of incubation that mimics your assay conditions (e.g., 24 hours at 37°C).

  • The highest concentration that remains clear is your approximate maximum soluble concentration under those specific conditions. For more quantitative results, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a technique like HPLC or UV-Vis spectroscopy.

4. What is the recommended storage condition for my stock solution?

Store your stock solution in a tightly sealed container at -20°C or -80°C to minimize solvent evaporation and degradation of the compound. For indole-containing compounds, it is also advisable to protect them from light.

Part 3: Data Presentation & Experimental Protocols

Solubility Profile of Indole-3-carboxylic Acid (as a proxy for this compound)
SolventSolubilityNotes
DMSO ~30 mg/mL[2]Excellent solvent for stock solutions.
DMF ~30 mg/mL[2]Good alternative to DMSO, but potentially more toxic.
Ethanol (95%) ~50 mg/mL[3]A good choice for assays sensitive to DMSO.
Methanol Soluble[3]Another viable alcohol-based solvent.
Water Insoluble[3]Direct dissolution in aqueous buffers is not recommended.
DMSO:PBS (pH 7.2) (1:8) ~0.11 mg/mL[2]Demonstrates the limited solubility in aqueous buffers even with a co-solvent.
Experimental Protocol: Preparation of a Solubilized Working Solution

This protocol provides a step-by-step method for preparing a working solution of this compound for a typical cell-based assay.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 50 mM): a. Accurately weigh out the required amount of this compound (MW: 203.19 g/mol ). b. Dissolve the powder in the appropriate volume of DMSO to achieve a 50 mM concentration. c. Vortex thoroughly until the compound is completely dissolved. Visually inspect for any particulates. This is your primary stock solution.

  • Prepare an Intermediate Dilution: a. Perform an intermediate dilution of your primary stock solution in your final assay buffer (e.g., PBS or cell culture medium). For example, to prepare a 1 mM intermediate solution, add 10 µL of the 50 mM primary stock to 490 µL of buffer. b. Vortex immediately and vigorously upon addition of the stock solution.

  • Prepare the Final Working Solutions: a. Perform serial dilutions from your intermediate solution to achieve your desired final concentrations for the bioassay. b. For each dilution step, ensure rapid mixing by vortexing.

Critical Note: The final concentration of DMSO in your assay should be kept as low as possible (ideally ≤ 0.5%) and should be consistent across all experimental and control groups.[1]

Part 4: Visualization of the Solubilization Workflow

The following diagram illustrates the decision-making process for solubilizing this compound for a bioassay.

solubilization_workflow start Start: Need to prepare this compound for bioassay stock_prep Prepare High-Concentration Stock Solution (e.g., 50 mM in DMSO) start->stock_prep dilution Dilute Stock into Aqueous Assay Buffer stock_prep->dilution precipitation_check Observe for Precipitation dilution->precipitation_check no_precipitate No Precipitation: Proceed with Bioassay precipitation_check->no_precipitate No precipitate Precipitation Occurs precipitation_check->precipitate Yes troubleshoot Troubleshooting Strategies precipitate->troubleshoot optimize_dilution Optimize Dilution Protocol (Serial Dilution, Vigorous Mixing) troubleshoot->optimize_dilution lower_conc Lower Final Compound Concentration troubleshoot->lower_conc ph_adjust pH Adjustment (pH > pKa) troubleshoot->ph_adjust excipients Use Solubilizing Agents (Surfactants, Cyclodextrins) troubleshoot->excipients recheck Re-evaluate Solubility optimize_dilution->recheck lower_conc->recheck ph_adjust->recheck excipients->recheck success Solution is Stable: Proceed with Bioassay recheck->success Stable failure Still Unstable: Re-evaluate Assay Parameters or Compound recheck->failure Unstable

Caption: A decision-making workflow for solubilizing this compound.

References

Sources

Technical Support Center: N-Methyl-3-indoleglyoxylic Acid (MIGA) In Vivo Protocol Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing N-Methyl-3-indoleglyoxylic acid (MIGA) in preclinical in vivo studies. Given that MIGA is a specialized research chemical, published in vivo data is scarce. Therefore, this document synthesizes foundational principles from its parent compound, indole-3-glyoxylic acid, and established best practices for small molecule indole derivatives to provide a robust framework for your experimental design.[1][2] Our goal is to empower you to develop a scientifically sound, reproducible, and self-validating protocol.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common preliminary questions regarding MIGA's properties and handling, which are critical for the design of any in vivo experiment.

Q1: What are the fundamental physicochemical properties of this compound (MIGA)?

A1: Understanding the basic properties of MIGA is the first step in protocol development. Key identifiers and computed properties are summarized below. These values are crucial for calculating molar concentrations and understanding the compound's general chemical nature.

PropertyValueSource
CAS Number 20863-88-1[3][4]
Molecular Formula C₁₁H₉NO₃[4]
Molecular Weight 203.19 g/mol [4]
Appearance Typically a solid (form may vary)General Chemical Knowledge
Parent Compound Indole-3-glyoxylic acid[5]

Q2: What is the likely mechanism of action for MIGA?

A2: The precise biological target of MIGA is not well-documented in publicly available literature. However, the indole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[1][6] Derivatives of indole-3-glyoxylic acid and other indoles have been investigated for various activities, including as anticancer agents by inhibiting tubulin polymerization, as antimicrobial agents, and as modulators of various enzymes and receptors.[1][7] Your research should aim to first validate its activity in relevant in vitro assays before proceeding to complex in vivo models.

Q3: How should I handle and store MIGA to ensure its stability?

A3: Proper handling and storage are critical for reproducibility.[8] Like many indole derivatives, MIGA may be susceptible to degradation from light, air (oxidation), and extreme pH.

  • Solid Compound: Store in a tightly sealed, amber vial at 2-8°C, protected from light.

  • Solutions: Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of MIGA in various solvents has not been formally reported, so a pilot stability test is recommended if long-term storage of solutions is required.

Section 2: Formulation and Administration Troubleshooting Guide

The most significant hurdle in moving a small molecule from the bench to an in vivo model is developing a safe and effective formulation. This section provides direct answers to common challenges.

Problem: My MIGA formulation is cloudy or shows visible precipitate.

Cause & Solution: This indicates that MIGA has poor solubility in your chosen vehicle and has crashed out of solution. Injecting a suspension can lead to inconsistent dosing, embolism, and severe local irritation.

  • Initial Check: Ensure the precipitate isn't from a component of your vehicle that has fallen out of solution at a lower temperature. Warm the solution to room temperature and vortex gently.[9]

  • Increase Solvent Strength: The most common cause is insufficient solvent strength. Indole compounds are often poorly soluble in purely aqueous solutions.[6] You may need to employ a co-solvent system. A typical strategy is to first dissolve MIGA in a minimal amount of an organic solvent like Dimethyl sulfoxide (DMSO) and then dilute it with a secondary vehicle (e.g., saline, PEG400).[9]

  • pH Adjustment: As an acidic compound, MIGA's solubility is likely pH-dependent. Cautiously adjusting the pH of the final formulation with dilute NaOH may increase solubility, but you must ensure the final pH is physiologically compatible (typically pH 7.0-7.4).

  • Workflow: Follow a systematic approach to troubleshoot this issue.

G start Precipitation Observed in MIGA Formulation check_temp Is formulation at room temp? start->check_temp warm Warm to RT, vortex gently check_temp->warm No reassess Precipitate resolved? check_temp->reassess Yes warm->reassess solubility_issue Confirmed Solubility Issue reassess->solubility_issue No end_ok Proceed with Dosing reassess->end_ok Yes strategy1 Strategy 1: Co-Solvent System solubility_issue->strategy1 strategy2 Strategy 2: pH Adjustment solubility_issue->strategy2 strategy3 Strategy 3: Different Vehicle solubility_issue->strategy3 end_fail Re-evaluate Formulation Strategy strategy1->end_fail strategy2->end_fail strategy3->end_fail

Caption: Workflow for troubleshooting MIGA precipitation.

Problem: I am observing skin irritation, inflammation, or necrosis at the injection site.

Cause & Solution: This is a common sign of vehicle intolerance or a reaction to the compound itself.

  • High DMSO Concentration: High concentrations of DMSO are caustic to tissues. A final concentration of 10% DMSO or less in the injected volume is generally recommended and better tolerated.[9] Always aim for the lowest possible concentration of organic solvents.

  • Unfavorable pH: An unphysiological pH of the formulation can cause severe irritation. Measure the pH of your final dosing solution and adjust if necessary.

  • Large Injection Volume: The volume of the injection may be too large for the chosen site. For mice, subcutaneous (SC) injection volumes should ideally not exceed 100-200 µL per site.[9] If a larger dose volume is required, consider splitting it across multiple injection sites.

  • Compound-Specific Toxicity: MIGA itself may have inherent irritant properties. If you have optimized the vehicle and still see a reaction, consider a different route of administration (e.g., intraperitoneal vs. subcutaneous) or conduct a local tolerance study with lower concentrations.

Problem: My in vivo results are highly variable between animals.

Cause & Solution: Inconsistent results often trace back to issues with formulation stability, dosing accuracy, or biological variability.

  • Formulation Instability: If MIGA is not fully dissolved, you are not administering a consistent dose. Ensure your solution is clear before every injection. Prepare the formulation fresh daily if its stability over time is unknown.

  • Inaccurate Dosing: Ensure accurate animal weights are used for dose calculations. Use properly calibrated pipettes and syringes. For viscous solutions (e.g., containing PEG or CMC), more care is needed to ensure the full volume is delivered.

  • Biological Factors: Acclimatize animals properly before the study to reduce stress-induced variability.[9] Randomize animals into treatment groups. Ensure consistent timing of dosing and measurements across all groups.

Section 3: Protocols and Methodologies

This section provides detailed, step-by-step protocols for common procedures.

Protocol 1: Preparation of a MIGA Formulation using a DMSO/PEG400/Saline Co-Solvent System

This protocol is a robust starting point for many poorly soluble compounds and is designed to minimize vehicle-induced toxicity.

Objective: To prepare a 1 mg/mL dosing solution of MIGA in a 10/40/50 (v/v/v) vehicle of DMSO/PEG400/Saline.

Materials:

  • This compound (MIGA) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Sterile 0.9% Saline

  • Sterile, conical tubes (1.5 mL and 15 mL)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate Required Mass: For a final volume of 10 mL at 1 mg/mL, you will need 10 mg of MIGA. Weigh out 10 mg of MIGA powder accurately and place it in a 15 mL sterile conical tube.

  • Initial Dissolution in DMSO:

    • Rationale: DMSO is a powerful solvent used to create a concentrated stock solution.[9]

    • Add 1 mL (10% of the final volume) of sterile DMSO to the tube containing the MIGA powder.

    • Vortex or sonicate gently at room temperature until the MIGA is completely dissolved. The solution must be perfectly clear.

  • Addition of Co-solvent PEG400:

    • Rationale: PEG400 acts as a bridging solvent, improving the miscibility of the DMSO stock with the final aqueous vehicle and helping to keep the compound in solution.

    • Add 4 mL (40% of the final volume) of sterile PEG400 to the DMSO solution.

    • Mix thoroughly by inversion or gentle vortexing until the solution is homogeneous.

  • Final Dilution with Saline:

    • Rationale: Saline is the final diluent, bringing the formulation to the desired final concentration and making it more physiologically compatible.

    • Slowly add 5 mL (50% of the final volume) of sterile saline to the mixture, adding it dropwise while gently swirling the tube. Rapid addition can cause the compound to precipitate.

    • Once all the saline is added, mix gently until the solution is uniform and clear.

  • Final Quality Control:

    • Visually inspect the final formulation against a bright light source to ensure there is no precipitate or cloudiness.

    • If the solution is intended for intravenous (IV) administration, it must be passed through a 0.22 µm sterile filter to remove any potential particulates.

    • Use the formulation as soon as possible after preparation.

Decision-Making Workflow: Selecting an Appropriate In Vivo Vehicle

The choice of vehicle is paramount for success. This diagram outlines a logical progression for vehicle selection based on the properties of your compound.

G start Start: Select Vehicle for MIGA sol_aq Is MIGA soluble in aqueous buffer (e.g., PBS, Saline)? start->sol_aq use_aq Use Aqueous Vehicle sol_aq->use_aq Yes cosolvent Requires Co-Solvent System sol_aq->cosolvent No route Intended Route of Administration? cosolvent->route iv_route IV Route route->iv_route IV sc_ip_po_route SC / IP / PO Route route->sc_ip_po_route Non-IV iv_vehicle Use low % DMSO with Solutol, Cyclodextrin, or PEG iv_route->iv_vehicle sc_ip_po_vehicle Use DMSO/PEG/Saline, DMSO/Tween/Saline, or CMC suspension sc_ip_po_route->sc_ip_po_vehicle validate Perform small-scale pilot test for stability and local tolerance iv_vehicle->validate sc_ip_po_vehicle->validate end Finalize Formulation Protocol validate->end

Caption: Decision tree for selecting an in vivo vehicle for MIGA.

References

  • Technical Support Center: Troubleshooting In Vivo Delivery of LAS190792. Benchchem.
  • Methyl 3-indoleglyoxylate | C11H9NO3 | CID 588944. PubChem, National Institutes of Health.
  • Indole-3-glyoxylic acid methyl ester. CymitQuimica.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.
  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. PMC, National Institutes of Health.
  • This compound (Cas 20863-88-1). Parchem.
  • This compound. ChemicalBook.
  • METHYL 3-INDOLEGLYOXYLATE. ChemBK.
  • Synthesis and molecular modeling studies of indole-based antitumor agents. (Paper)
  • Biomedical Importance of Indoles. PMC, National Institutes of Health.
  • Practical Guidance for Developing Small-Molecule Optical Probes for In Vivo Imaging. (Paper)
  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (Paper)
  • Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
  • Protocols & Troubleshooting. Thermo Fisher Scientific.
  • 3-Indoleglyoxylic acid 98 1477-49-2. Sigma-Aldrich.
  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI.
  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. National Institutes of Health.
  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI.
  • Indole-3-glyoxylic acid | C10H7NO3 | CID 73863. PubChem, National Institutes of Health.
  • Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid. ResearchGate.

Sources

Identifying and removing impurities from N-Methyl-3-indoleglyoxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-3-indoleglyoxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this important indole derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth technical assistance, explaining the causality behind experimental choices and offering field-proven insights to ensure the integrity of your results.

I. Synthesis Troubleshooting Guide

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of N-methylindole with oxalyl chloride.[1][2][3][4] While seemingly straightforward, this reaction is sensitive to conditions and can lead to the formation of several impurities. This section addresses common issues encountered during the synthesis.

FAQ 1: My reaction is not proceeding to completion, and I observe a significant amount of unreacted N-methylindole. What could be the cause?

Answer:

Several factors can contribute to an incomplete reaction. Let's break down the potential causes and solutions:

  • Moisture Contamination: Oxalyl chloride is highly sensitive to moisture and will rapidly hydrolyze to oxalic acid and HCl. This decomposition not only consumes the reagent but also introduces acid that can lead to unwanted side reactions.

    • Causality: The electrophilic acylium ion, necessary for the Friedel-Crafts acylation, is generated from the reaction of oxalyl chloride with a Lewis acid catalyst or via auto-ionization. Water effectively quenches this reactive species.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Inactive Catalyst: If you are using a Lewis acid catalyst such as aluminum chloride, it must be of high purity and anhydrous.

    • Causality: Lewis acids coordinate with the carbonyl oxygen of oxalyl chloride, facilitating the formation of the highly electrophilic acylium ion. Deactivated or hydrated catalysts will not perform this role effectively.

    • Solution: Use a fresh, unopened container of the Lewis acid catalyst or one that has been properly stored in a desiccator.

  • Insufficient Reaction Time or Temperature: The reaction kinetics may be slower than anticipated.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can promote side reactions.

Diagram: Synthesis and Primary Side Reaction

N_methylindole N-Methylindole product This compound N_methylindole->product Acylation at C3 oxalyl_chloride Oxalyl Chloride oxalyl_chloride->product side_product Diacylated Impurity product->side_product Further Acylation (Excess Oxalyl Chloride)

Caption: Primary reaction pathway and a key side reaction.

II. Impurity Identification and Characterization

A critical step in any synthesis is the identification of impurities. In the synthesis of this compound, several byproducts can form.

FAQ 2: I have isolated my product, but analytical data (HPLC, NMR) suggests the presence of impurities. What are the likely impurities and how can I identify them?

Answer:

The most common impurities arise from side reactions of the starting materials and the product itself. Here's a breakdown of what to look for:

Potential Impurities:

ImpurityFormation MechanismExpected Analytical Signature
Unreacted N-methylindole Incomplete reaction.A distinct peak in the HPLC chromatogram with a shorter retention time than the product. In the ¹H NMR, characteristic signals for the indole protons will be present.
Diacylated N-methylindole Reaction of the product with another molecule of oxalyl chloride, typically at the C2 or N-position if deprotection occurs.A peak with a longer retention time in the HPLC. The NMR spectrum would show a more complex aromatic region and potentially a downfield shift of the remaining indole protons.
Oxalic Acid Hydrolysis of oxalyl chloride.As a highly polar compound, it may not be readily observed by reverse-phase HPLC under typical conditions for the product. It can be detected by specific ion chromatography or by derivatization.
Hydrolyzed Product (this compound) If the intermediate acyl chloride is exposed to water before quenching.This is the desired product. However, incomplete conversion of the acyl chloride to the acid during workup can be an issue.

Analytical Methods for Identification:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating the product from impurities. A gradient method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or acetic acid) is a good starting point.[5][6] Impurities will present as separate peaks with different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment of the molecule. Look for unexpected signals in the aromatic and aliphatic regions. The presence of unreacted N-methylindole will be evident by its characteristic indole proton signals.

    • ¹³C NMR: Can help identify the presence of additional carbonyl groups or changes in the indole ring substitution pattern.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide the molecular weight of the impurities, aiding in their identification.

Diagram: Troubleshooting Workflow

start Crude Product Analysis hplc HPLC Analysis start->hplc nmr NMR Analysis start->nmr lcms LC-MS Analysis hplc->lcms impurity_id Impurity Identification nmr->impurity_id lcms->impurity_id purification Purification Strategy impurity_id->purification

Caption: A logical workflow for identifying impurities.

III. Purification Strategies

Once impurities have been identified, an appropriate purification strategy must be employed.

FAQ 3: How can I effectively remove the identified impurities from my this compound product?

Answer:

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product.[7][8][9]

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For this compound, polar solvents like ethanol, methanol, or mixtures with water are good candidates to start with.

    • Experimental Protocol: Recrystallization

      • Dissolve the crude product in the minimum amount of hot solvent.

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

      • Further cool the flask in an ice bath to maximize yield.

      • Collect the crystals by vacuum filtration.

      • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

      • Dry the crystals under vacuum.

  • Column Chromatography: If recrystallization is ineffective, or if there are multiple impurities with similar solubility profiles, column chromatography is a more powerful purification technique.

    • Stationary Phase: Silica gel is a common choice for compounds of this polarity.

    • Mobile Phase: A solvent system that provides good separation on TLC should be used. A gradient of ethyl acetate in hexanes is a typical starting point.

  • Acid-Base Extraction: This can be a useful technique to separate the acidic product from non-acidic impurities.

    • Experimental Protocol: Acid-Base Extraction

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Extract the organic layer with an aqueous base (e.g., sodium bicarbonate solution). The acidic this compound will move into the aqueous layer as its salt.

      • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the pure product.

      • Collect the precipitated product by filtration.

IV. References

  • Supporting Information for "Palladium-Catalyzed 2-Arylation of Indoles". Wiley-VCH. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". Royal Society of Chemistry. [Link]

  • Supporting information for "Iridium-Catalyzed Direct C-H Methylation of Indoles and Pyrroles with Methanol". The Royal Society of Chemistry. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]

  • 13C NMR Spectrum of Indoleacetic acid. Human Metabolome Database. [Link]

  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications. [Link]

  • HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PubMed Central. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • 13C NMR Spectrum of 3-Methylindole. Human Metabolome Database. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PubMed Central. [Link]

  • A NOVEL SYNTHESIS OF N-HYDROXY-3-AROYLINDOLES AND 3-AROYLINDOLES. The Royal Society of Chemistry. [Link]

  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. PubMed Central. [Link]

  • MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. cipac.org. [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed Central. [Link]

  • HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. [Link]

  • Indole-3-acetic Acid. Organic Syntheses. [Link]

  • Synthesis of indolyl-3-acetic acid (1-phenyl-2-3-dimethyl-5-oxo-4-pyrazolyl) amide of 3-indolylacetic acid and N-methyl-(1-phenyl-2,3-3-indolylacetic acid]. PubMed. [Link]

  • Synthetic method of 3-methylindole. Google Patents.

  • N‐Methylindole. ResearchGate. [Link]

  • indole. Organic Syntheses. [Link]

  • Indole-3-formic acid purification process. Google Patents.

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]

Sources

Optimizing storage conditions for N-Methyl-3-indoleglyoxylic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing N-Methyl-3-indoleglyoxylic acid. It offers troubleshooting advice and answers to frequently asked questions to ensure the compound's stability and integrity throughout experimental workflows. Our approach is grounded in established principles of organic chemistry and analytical science to provide you with reliable and actionable insights.

I. Core Concepts: Understanding the Stability of this compound

This compound is a derivative of indole, a heterocyclic aromatic compound. The stability of indole-based molecules can be influenced by several factors, including the nature and position of substituents on the indole ring. The N-methyl group enhances the stability against certain degradation pathways compared to unsubstituted indoles. However, the glyoxylic acid moiety at the C3 position introduces a reactive keto-acid functional group that can be susceptible to degradation under specific conditions.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the storage and handling of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability of the solid compound, we recommend storage at 2-8°C in a tightly sealed, opaque container. The presence of the N-methyl group provides some protection, but indole derivatives can be sensitive to light and air over extended periods. Storing the compound in a desiccator will further protect it from moisture, which could potentially initiate degradation pathways.

Q2: I've noticed a color change in my solid sample, from off-white to yellowish-brown. What does this indicate?

A color change is often the first visual indicator of degradation. This is typically due to slow oxidation or polymerization reactions, which can be accelerated by exposure to light, heat, or atmospheric oxygen. While a slight color change may not significantly impact the purity for some applications, it is crucial to re-analyze the compound's purity before use in sensitive experiments.

Q3: Can I store this compound in solution? If so, what are the recommended conditions?

While storage in solution is generally not recommended for long-term stability, it is often necessary for experimental workflows. For short-term storage (up to 24-48 hours), prepare solutions fresh and store them at 2-8°C in the dark. The choice of solvent is critical; aprotic solvents like anhydrous DMSO or DMF are generally preferred over protic solvents. If aqueous buffers are required, they should be degassed and kept at a neutral to slightly acidic pH. Avoid alkaline conditions, as they can promote degradation.

Q4: What are the primary degradation pathways for this compound?

Based on the chemistry of related indole derivatives, the primary degradation pathways are likely to be:

  • Oxidative Degradation: The indole ring is susceptible to oxidation, which can lead to the formation of various colored byproducts. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ion contaminants.

  • Decarboxylation: The glyoxylic acid moiety can undergo decarboxylation, particularly when heated, leading to the formation of N-methyl-3-indolecarboxaldehyde.

  • Hydrolysis: Under strongly acidic or basic conditions, the glyoxylic acid functional group may be susceptible to hydrolysis, although this is generally less common for carboxylic acids.

Q5: How can I assess the purity of my this compound sample?

The most reliable method for purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically effective. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of degradation products by comparing the spectrum of the stored sample to that of a pure reference standard.

III. Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to troubleshooting common problems encountered during the handling and use of this compound.

Issue 1: Inconsistent or Unexpected Experimental Results

Potential Cause: Degradation of the this compound stock.

Troubleshooting Workflow:

G A Inconsistent Experimental Results B Assess Purity of Solid Stock via HPLC A->B C Purity >95%? B->C D Prepare fresh solution from solid stock. Protect from light and use immediately. C->D Yes E Purity <95%? C->E No G Re-run experiment with fresh solution. D->G F Procure a new, verified batch of the compound. E->F H Issue Resolved? G->H J Yes H->J Yes K No H->K No I Investigate other experimental parameters. K->I

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: Appearance of a New Peak in HPLC Analysis of a Stored Solution

Potential Cause: Chemical degradation of the compound in solution.

Troubleshooting Steps:

  • Characterize the New Peak: If possible, use mass spectrometry (LC-MS) to determine the molecular weight of the impurity. This can provide clues about the degradation pathway. For example, a loss of 44 Da would suggest decarboxylation.

  • Evaluate Storage Conditions: Review the solvent, pH, temperature, and light exposure of the stored solution.

  • Perform a Forced Degradation Study (see Protocol below): This can help to intentionally generate degradation products and confirm their identity by comparing their retention times with the unknown peak in your sample.

Data Summary: Impact of Storage Conditions on Stability (Hypothetical Data)

The following table summarizes the expected stability of this compound under various conditions. This data is inferred from the known stability of related indole compounds and should be used as a guideline.

Storage ConditionFormTemperatureLight ExposureAtmosphereExpected Purity after 3 Months
Optimal Solid 2-8°C Dark Inert (Argon/Nitrogen) >98%
Sub-optimalSolidRoom TemperatureAmbient LightAir90-95%
In SolutionAnhydrous DMSO2-8°CDarkAir~95% (after 1 week)
In SolutionAqueous Buffer (pH 7)2-8°CDarkAir<90% (after 1 week)

IV. Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general-purpose reversed-phase HPLC method for assessing the purity of this compound.

  • Instrumentation: HPLC system with UV-Vis detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in a small amount of DMSO and dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of the HPLC method.[1][2][3]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by the HPLC method described above and compare the chromatograms to that of an unstressed control sample.

V. Visualizing Degradation Pathways

The following diagram illustrates a plausible oxidative degradation pathway for this compound, based on known indole chemistry.

G A This compound B [Oxidation] A->B C N-Methyl-oxindole-3-glyoxylic acid B->C D [Further Oxidation/Ring Opening] C->D E N-Methylisatin and other products D->E

Caption: Plausible oxidative degradation pathway.

VI. References

  • Scrivens, C. E., & Valentine, J. S. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(7).

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • iGEM Lyon. (2025). Sample Extraction & Purification before HPLC-UV Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methylindole. Retrieved from [Link]

  • Zhishang Bio. (n.d.). 1-Methylindole CAS 603-76-9. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). Indole Test Reagents. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-Methyl-3-indoleglyoxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Methyl-3-indoleglyoxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and often complex challenges encountered during the isolation and purification of this valuable indole derivative. Drawing from extensive field experience and established chemical principles, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, hands-on problems that can arise during the purification workflow. Each issue is presented with probable causes and a logical, step-by-step solution pathway.

Q1: My crude this compound precipitates as an oil or fails to crystallize during recrystallization. What's going wrong?

Probable Causes:

  • Presence of Eutectic Impurities: Co-impurities, such as residual N-methylindole or solvents from the synthesis, can depress the melting point of the mixture, leading to oiling out instead of crystallization.

  • Incorrect Solvent Choice: The selected solvent may be too good a solvent even at low temperatures, preventing the formation of a supersaturated solution necessary for crystallization. Conversely, if the compound's solubility is too low even at high temperatures, it won't dissolve properly in the first place.

  • Rapid Cooling: Cooling the saturated solution too quickly can favor oiling out over the slower, more ordered process of crystal lattice formation.

  • pH-Related Solubility: As a carboxylic acid, the compound's solubility is highly pH-dependent. If the aqueous solution is not at the optimal pH for minimal solubility (the isoelectric point), it may remain dissolved or separate as an oil.

Step-by-Step Troubleshooting Protocol:

  • Analyze the Crude Material: Before attempting a large-scale recrystallization, run a quick purity check (TLC or HPLC) on your crude product. The presence of significant impurities is a strong indicator that a preliminary purification step may be necessary.

  • Perform a Solvent Screen: Use small aliquots of your crude material to test a range of solvents. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.[1] Refer to the table below for starting points.

  • Optimize Cooling Rate: Once a suitable solvent is found, ensure the saturated solution is cooled slowly. Insulating the flask with glass wool or allowing it to cool to room temperature on the bench before moving it to an ice bath can promote proper crystal growth.

  • Consider an Anti-Solvent Approach: If a single solvent system fails, an anti-solvent strategy can be effective.[1] Dissolve the crude product in a minimal amount of a "good" solvent (e.g., acetone, ethanol). Then, slowly add a miscible "poor" solvent (an anti-solvent, e.g., water, hexane) until turbidity persists. This controlled reduction in solubility can induce crystallization.

  • Control the pH: If precipitating from an aqueous solution (e.g., after an acid-base workup), carefully adjust the pH. The lowest solubility for a carboxylic acid is typically in an acidic pH range (pH 2-4). Add acid dropwise with vigorous stirring to avoid localized high concentrations that can cause oiling.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent ClassExamplesPolarityTypical Use
AlcoholsEthanol, MethanolHighGood for dissolving at heat, but may retain too much product in solution when cold. Often used with water as an anti-solvent.
EstersEthyl AcetateMediumOften an excellent choice, providing a good solubility differential between hot and cold conditions.
KetonesAcetoneMediumA strong solvent, useful for dissolving crude material before adding an anti-solvent like water or heptane.
EthersDiethyl EtherLowGenerally too volatile and a poor solvent for this polar molecule.
HydrocarbonsHeptane, HexaneNon-polarTypically used as anti-solvents to precipitate the product from a more polar solvent solution.
HalogenatedDichloromethaneMediumCan be effective, but often requires an anti-solvent.

Relative polarity values can be referenced from established sources.[2]

Q2: After purification, my final product shows low purity by HPLC, with persistent side-product peaks. How can I remove these?

Probable Causes:

  • Co-crystallization: Impurities with similar structures and polarities to this compound can be incorporated into the crystal lattice during recrystallization, making them difficult to remove by this method alone.

  • Incomplete Reaction: Unreacted starting materials, such as N-methylindole, may persist.

  • Degradation: The indole ring is susceptible to oxidation and acidic degradation, especially under harsh workup or purification conditions (e.g., high heat, strong acids).[3][4]

Step-by-Step Troubleshooting Protocol:

  • Identify the Impurity: If possible, use mass spectrometry (LC-MS) to identify the mass of the impurity peaks. This can provide crucial clues. For example, an impurity with the mass of N-methylindole suggests an incomplete reaction, while other masses could point to dimerization or oxidation byproducts.

  • Employ an Acid-Base Extraction: This is a highly effective technique for separating acidic products from neutral or basic impurities.

    • Dissolve the crude material in an organic solvent like ethyl acetate.

    • Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic this compound will move into the aqueous layer as its carboxylate salt, while neutral impurities (like N-methylindole) remain in the organic layer.

    • Separate the layers.

    • Carefully re-acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to precipitate the pure product.

    • Filter, wash with cold water, and dry the solid.

  • Consider Column Chromatography: For stubborn impurities that are structurally very similar, column chromatography is the most powerful tool.

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate with 1% acetic acid) is recommended. The small amount of acetic acid helps to sharpen the peaks of carboxylic acids and prevent tailing.

  • Minimize Degradation: During all steps, avoid excessive heat and prolonged exposure to strong acids or bases. If heating is necessary for dissolution, do so for the minimum time required.

Workflow Diagram: Purification Strategy Selection

This diagram outlines a decision-making process for choosing the appropriate purification technique based on the initial purity of the crude product.

Purification_Strategy start Crude Product (this compound) check_purity Assess Purity (TLC / HPLC) start->check_purity high_purity High Purity (>90%) check_purity->high_purity >90% low_purity Low Purity (<90%) or Oily check_purity->low_purity <90% recrystallize Recrystallization (Solvent Screen -> Slow Cooling) high_purity->recrystallize acid_base Acid-Base Extraction low_purity->acid_base Neutral Impurities Present chromatography Column Chromatography low_purity->chromatography Polar Impurities or Acid-Base Fails final_product Pure Product recrystallize->final_product acid_base->recrystallize Product Precipitates check_again Re-assess Purity chromatography->check_again check_again->recrystallize Purity >95% check_again->final_product Purity >99%

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis byproducts I should be aware of?

The impurity profile heavily depends on the synthetic route. A common method involves the reaction of N-methylindole with oxalyl chloride followed by hydrolysis. In this case, common impurities include:

  • Unreacted N-methylindole: A neutral, less polar starting material.

  • Di-acylated products: Where oxalyl chloride has reacted twice with N-methylindole.

  • Hydrolysis byproducts: From the breakdown of intermediates.

  • Oxidation products: The indole nucleus is electron-rich and can be susceptible to oxidation, leading to colored impurities.

Q2: Is this compound stable in solution? How should I store it?

Like many indole derivatives, it has moderate stability.[4]

  • In Solution: It is susceptible to degradation in both strong acidic and strong basic conditions, especially when heated. For analytical purposes (e.g., HPLC), prepare solutions fresh and use a mobile phase with a controlled pH.

  • Storage: As a solid, it should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (like argon or nitrogen) to minimize oxidative degradation over the long term.

Q3: Can I use reversed-phase HPLC for purification?

Yes, reversed-phase HPLC (RP-HPLC) is an excellent method for both analytical assessment and small-scale preparative purification.

  • Column: A C18 column is standard.

  • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile (or methanol), with a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The acid ensures the carboxyl group is protonated, leading to better peak shape and retention.

Q4: My yield is very low after purification. What are the likely causes?

Low yield is a common and frustrating problem. The most frequent culprits are:

  • Multiple Transfers: Each transfer of material from one flask to another results in some loss. Minimize transfers where possible.

  • Overly Aggressive Purification: Using chromatography when a simple recrystallization would suffice can lead to significant losses on the column.

  • Poor Recrystallization Solvent Choice: Choosing a solvent in which your product has high solubility even when cold will result in a significant amount of your product remaining in the mother liquor. Always cool the filtrate and check for a second crop of crystals.

  • Degradation: As mentioned, harsh pH or high temperatures can decompose the product, directly reducing the yield.

By systematically addressing these common issues and understanding the chemical principles behind each purification step, you can significantly improve the final purity and yield of your this compound.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 588944, Methyl 3-indoleglyoxylate. [Link]

  • Roberts, J., and H. J. Rosenfeld. "Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns." PubMed, [Link]

  • Wang, X., et al. "Challenges and solutions for the downstream purification of therapeutic proteins." Protein & Cell, 14(11), 819-835. [Link]

  • Agilent. Optimizing Separation of Oligonucleotides with Anion-Exchange Chromatography. [Link]

  • Ferreira, A. D. "Purification of antisense oligonucleotides." PubMed, [Link]

  • Bio-Works. Purification of oligonucleotides by anion exchange chromatography. [Link]

  • Goud, K. K., et al. "Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography." PLoS One, 9(12), e114210. [Link]

  • He, Y., et al. "Degradation of 3-methylindole by ionizing radiation: Performance and pathway." Science of The Total Environment, 987, 173711. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • Millipore Sigma. Solvent Miscibility Table. [Link]

  • Shieh, W.-C., & S. Carlson. "Methylation of indole compounds using dimethy carbonate.
  • Chen, K.-H., et al. "A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis." Plant Physiology, 86(3), 822-825. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Wang, L., et al. "Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization." RSC Medicinal Chemistry. [Link]

  • Dilla, A. S., & Supriyadi. "Evaluation of Indomethacin Stability." Formosa Journal of Science and Technology, 1(4), 429-440. [Link]

  • Organic Syntheses. Indole-3-acetic Acid. [Link]

  • Dilla, A. S., & Supriyadi. "Evaluation of Indomethacin Stability." ResearchGate. [Link]

  • Chen, K.-H., et al. "A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis." PubMed, [Link]

Sources

Interpreting mass spectrometry fragmentation patterns of N-Methyl-3-indoleglyoxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Mass Spectrometry Analysis of N-Methyl-3-indoleglyoxylic acid

Welcome to the technical support guide for the mass spectrometric analysis of this compound (NMIGA). This document is designed for researchers, chemists, and drug development professionals who are utilizing mass spectrometry to identify and characterize this indole derivative. Here, we will address common questions, provide detailed troubleshooting guides, and outline standard protocols to ensure the integrity and success of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the mass spectrometric behavior of this compound.

Q1: What are the expected parent ions for this compound in ESI and EI-MS?

A1: The expected parent ion depends entirely on the ionization technique employed. This compound has a monoisotopic mass of approximately 203.058 Da.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI typically generates even-electron ions with minimal fragmentation in the source.[1] In positive ion mode, you should expect the protonated molecule, [M+H]⁺, at an m/z of 204.066 . In negative ion mode, the deprotonated molecule, [M-H]⁻, at an m/z of 202.050 is expected.

  • Electron Ionization (EI): EI is a hard ionization technique that produces an odd-electron radical cation.[2] Therefore, you should look for the molecular ion, M⁺•, at an m/z of 203.058 . Due to the high energy of EI, this molecular ion may be low in abundance or absent altogether, as significant fragmentation is common.[2][3]

Q2: What is the primary fragmentation pathway for protonated this compound ([M+H]⁺) in ESI-MS/MS?

A2: In collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 204), fragmentation is driven by the loss of stable, neutral molecules. The most probable pathway involves the glyoxylic acid side chain:

  • Initial Loss of Carbon Monoxide (CO): The most facile fragmentation is often the loss of CO from the α-keto acid moiety, resulting in a fragment ion at m/z 176 .

  • Subsequent Loss of Water (H₂O): The fragment at m/z 176 can then lose a molecule of water from the remaining carboxylic acid group, yielding a highly stable acylium ion at m/z 158 .

  • Decarbonylation: The ion at m/z 158, corresponding to the N-methyl-3-indole acylium ion, can further lose carbon monoxide to produce the N-methyl-indolyl cation at m/z 130 .

This pathway is logical as it involves the sequential loss of small, stable neutral molecules, a hallmark of even-electron ion fragmentation.[1]

Q3: How does the fragmentation differ under Electron Ionization (EI)?

A3: EI-MS involves the fragmentation of the high-energy M⁺• radical cation (m/z 203). The fragmentation is more complex and follows rules of radical chemistry. Based on the known fragmentation of similar indole derivatives, the following pathways are expected[4][5]:

  • α-Cleavage: The most prominent fragmentation is the cleavage of the bond between the two carbonyl groups of the glyoxylic acid side chain, leading to the loss of a •COOH radical (45 Da). This results in a very stable N-methyl-3-indole acylium ion at m/z 158 . This is often the base peak.

  • Decarbonylation: Similar to the ESI pathway, the m/z 158 fragment can lose CO to yield the N-methyl-indolyl cation at m/z 130 .

  • Indole Ring Fragmentation: A characteristic fragmentation of the indole nucleus is the loss of hydrogen cyanide (HCN) from the quinolinium-like ion structure, which can lead to smaller fragments like m/z 89, although this may be less prominent with the N-methyl substituent present.[6]

Q4: I see a prominent peak at m/z 226 in my ESI spectrum. What could it be?

A4: A peak at m/z 226.048 is almost certainly the sodium adduct of your molecule, [M+Na]⁺ . Carboxylic acids and other polar molecules readily form adducts with alkali metal ions present as impurities in solvents, glassware, or mobile phase additives. Similarly, a peak at m/z 242.022 would correspond to the potassium adduct, [M+K]⁺. To confirm, you can check for the corresponding [M+H]⁺ at m/z 204.066. The mass difference between 226.048 and 204.066 is ~21.98 Da, which corresponds to the mass difference between a sodium ion and a proton.

Visual Guide to Fragmentation

To clarify the pathways discussed above, the following diagrams and table illustrate the key fragmentation events for this compound.

Diagram 1: Proposed ESI-MS/MS Fragmentation of this compound [M+H]⁺

G parent [M+H]⁺ m/z 204 frag1 m/z 176 parent->frag1 - CO (28 Da) frag2 m/z 158 frag1->frag2 - H₂O (18 Da) frag3 m/z 130 frag2->frag3 - CO (28 Da)

Caption: ESI-MS/MS fragmentation pathway via neutral losses.

Diagram 2: Proposed EI-MS Fragmentation of this compound [M]⁺•

G parent [M]⁺• m/z 203 frag1 m/z 158 (Base Peak) parent->frag1 - •COOH (45 Da) frag2 m/z 130 frag1->frag2 - CO (28 Da)

Caption: EI-MS fragmentation pathway via radical and neutral loss.

Table 1: Summary of Key Fragment Ions for this compound

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral/Radical LossProposed Fragment Structure
ESI (+)204.066176.071CO[C₁₀H₁₀NO₃]⁺
ESI (+)204.066158.060CO + H₂O[C₁₀H₈NO]⁺ (Acylium ion)
ESI (+)204.066130.0652CO + H₂O[C₉H₈N]⁺
EI203.058158.060•COOH[C₁₀H₈NO]⁺ (Acylium ion)
EI203.058130.065•COOH + CO[C₉H₈N]⁺

Troubleshooting Common Issues

Even with robust methods, challenges can arise. This guide provides solutions to common problems encountered during the analysis of NMIGA.

Q: Why am I not seeing my molecular ion peak?

A: This is a frequent issue, especially in EI-MS.

  • Cause (EI): The molecular ion may be too unstable and fragment completely before it can be detected.[2]

  • Solution (EI): Try reducing the electron energy from the standard 70 eV to a lower value like 15-20 eV. This imparts less energy to the molecule, reducing fragmentation and increasing the relative abundance of the molecular ion.[3]

  • Cause (ESI): Poor ionization efficiency, incorrect source settings, or in-source fragmentation.

  • Solution (ESI): Ensure your mobile phase is compatible with ESI (e.g., contains a proton source like 0.1% formic acid for positive mode). Optimize source parameters like capillary voltage and gas temperatures. Reduce the fragmentor or skimmer voltage to minimize in-source fragmentation.[7]

Q: My signal-to-noise is very low. How can I improve it?

A: Poor signal intensity can make data interpretation difficult.[7]

  • Cause: Sample concentration may be too low, or ion suppression may be occurring. The ionization technique might not be optimal for your analyte.

  • Solution:

    • Concentration: Prepare a more concentrated sample to ensure enough analyte is introduced into the system.

    • Chromatography: Improve chromatographic separation to move the analyte away from co-eluting compounds that cause ion suppression.

    • Source Optimization: Systematically tune the ion source parameters (e.g., nebulizer pressure, drying gas flow, temperatures) to maximize the signal for your specific compound's m/z.[7]

    • Check for Leaks: Air leaks in the system can decrease sensitivity and introduce noise.[8]

Q: I'm seeing fragments in my full MS scan that I only expect in MS/MS. What's happening?

A: This phenomenon is known as "in-source" collision-induced dissociation (CID).

  • Cause: The voltage potentials in the ion source (e.g., fragmentor, skimmer, capillary exit voltage) are set too high. This accelerates the ions and causes them to collide with background gas molecules, inducing fragmentation before they reach the mass analyzer.[9]

  • Solution: Lower the voltage settings in the ion source. Perform a tuning experiment where you systematically decrease the fragmentor/skimmer voltage while monitoring the ratio of the parent ion (m/z 204) to a key fragment (e.g., m/z 158). This will allow you to find the optimal voltage that maximizes parent ion intensity while minimizing premature fragmentation.

Q: My measured masses are off by >10 ppm. What should I do?

A: High mass error compromises confident formula determination.

  • Cause: The mass spectrometer is not properly calibrated. Instrument drift can also occur due to temperature fluctuations or electronic instability.

  • Solution: Perform a mass calibration across your entire mass range using an appropriate, fresh calibration standard as recommended by the instrument manufacturer. Ensure the instrument has had adequate time to warm up and stabilize.[7] If the problem persists after calibration, service by a qualified engineer may be required.

Experimental Protocols

Following standardized protocols is key to reproducible and reliable data.

Protocol 1: Sample Preparation for LC-MS Analysis
  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., Methanol, Acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the HPLC system.

  • Vial Transfer: Transfer the filtered sample to an appropriate autosampler vial. Prepare a solvent blank using the same mobile phase mixture to run between samples.

Protocol 2: General Workflow for MS/MS Data Acquisition and Interpretation

This workflow provides a logical sequence for analyzing your sample.

Diagram 3: Workflow for MS Data Interpretation

G cluster_acq Data Acquisition cluster_interp Data Interpretation acq_full 1. Acquire Full Scan MS (e.g., m/z 100-500) identify_parent 2. Identify Parent Ion ([M+H]⁺ at m/z 204) acq_full->identify_parent acq_msms 3. Acquire MS/MS Scan on Parent Ion (m/z 204) interp_frags 4. Identify Fragment Ions acq_msms->interp_frags identify_parent->acq_msms propose_path 5. Propose Fragmentation Pathway interp_frags->propose_path confirm 6. Compare with Literature/ Reference Spectra propose_path->confirm

Caption: A systematic workflow for acquiring and interpreting MS data.

References

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]

  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry. [Link]

  • Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules. [Link]

  • ResearchGate. (2015). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. [Link]

  • Pek, Y. S., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]

  • Goda, S. K., et al. (2014). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. BioMed Research International. [Link]

  • University of Arizona. Interpretation of mass spectra. [Link]

  • Organic Chemistry. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

  • Jones, P. R. (1968). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. [Link]

  • ResearchGate. (2007). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. [Link]

  • ResearchGate. (2023). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... [Link]

  • Safe, S., et al. (1972). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry. [Link]

  • National Institutes of Health. (2013). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. [Link]

  • Zhang, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules. [Link]

  • Abreu, L. M., et al. (2015). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. [Link]

  • Nekrasov, Y. S., et al. (2017). Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by ESI Mass Spectrometry. American Journal of Analytical Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide for Researchers and Drug Development Professionals: N-Methyl-3-indoleglyoxylic Acid vs. Indole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Indole-3-acetic acid (IAA) is the most ubiquitous and physiologically active auxin in plants, a cornerstone of developmental biology research. Its structural analog, N-Methyl-3-indoleglyoxylic acid, while sharing the core indole scaffold, represents a significantly less explored molecule. This guide provides a comprehensive comparison, contrasting the well-established biological role of IAA as a phytohormone with the nascent, yet potentially significant, therapeutic activities of indole-3-glyoxylic acid derivatives. We delve into their structural differences, known biological functions, and provide robust, validated experimental protocols for their quantification and comparative functional analysis. This document is intended to serve as a foundational resource for researchers in both plant science and medicinal chemistry, highlighting the functional divergence stemming from subtle chemical modifications and illuminating pathways for future investigation.

Chapter 1: The Benchmark - Indole-3-Acetic Acid (IAA)

Indole-3-acetic acid is the principal auxin in higher plants, orchestrating a vast array of developmental processes, from cell elongation and division to organogenesis and stress responses.[1] Its discovery and characterization laid the groundwork for much of modern plant biology.

Chemical Identity and Physicochemical Properties

IAA is a derivative of indole featuring a carboxymethyl substituent at the third carbon position.[1] It is a colorless solid, soluble in polar organic solvents like ethanol, but generally insoluble in water.[1]

PropertyValueSource(s)
IUPAC Name 2-(1H-indol-3-yl)acetic acid[2]
Molecular Formula C₁₀H₉NO₂[1][3]
Molar Mass 175.187 g/mol [1][3]
Melting Point 168-170 °C[1][4]
Appearance White to light tan solid[1]
CAS Number 87-51-4[1][5]
Biosynthesis and Regulation in Plants

Plants can synthesize IAA through multiple pathways, which are broadly categorized as tryptophan-dependent and tryptophan-independent. The tryptophan-dependent pathways are the most extensively studied.[6][7] One of the primary routes is the indole-3-pyruvic acid (IPyA) pathway, which involves a two-step conversion of tryptophan to IAA.[7]

IPyA_Pathway tryptophan Tryptophan ipya Indole-3-pyruvic acid (IPyA) tryptophan->ipya TAA/TAR enzymes iaald Indole-3-acetaldehyde (IAAld) ipya->iaald YUCCA enzymes (Flavin monooxygenases) iaa Indole-3-acetic acid (IAA) iaald->iaa Aldehyde Dehydrogenase

The Indole-3-Pyruvic Acid (IPyA) pathway for IAA biosynthesis.
Canonical Biological Role and Signaling Pathway

IAA's function is mediated by a sophisticated signaling pathway. At low concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate auxin-responsive genes.[1] When IAA is present, it acts as a molecular glue, promoting the interaction between Aux/IAA proteins and an F-box protein receptor, Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB).[1] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome, freeing the ARF to activate gene transcription.

IAA_Signaling cluster_low_iaa Low IAA cluster_high_iaa High IAA AuxIAA_ARF Aux/IAA-ARF Complex Gene_Off Auxin-Responsive Gene (Transcription OFF) AuxIAA_ARF->Gene_Off Repression IAA IAA TIR1 TIR1/AFB Receptor IAA->TIR1 AuxIAA Aux/IAA Repressor IAA->AuxIAA 'glues' complex SCF_TIR1 SCF-TIR1 Complex TIR1->SCF_TIR1 forms SCF_TIR1->AuxIAA Binds Proteasome 26S Proteasome AuxIAA->Proteasome Ubiquitination & Targeting ARF ARF (Active) Gene_On Auxin-Responsive Gene (Transcription ON) ARF->Gene_On Activation Degradation Degradation Proteasome->Degradation

Canonical IAA signaling pathway leading to gene expression.

Chapter 2: The Challenger - this compound

In stark contrast to IAA, this compound is not a known phytohormone and is poorly characterized in biological literature. Its structure suggests a synthetic origin, likely explored within the context of medicinal chemistry as a building block for more complex molecules.[8]

Chemical Identity and Physicochemical Properties

This molecule differs from IAA in two key ways: the indole nitrogen is methylated, and the side chain is a glyoxylic acid (an alpha-keto acid) rather than an acetic acid. These modifications significantly alter its electronic properties and steric profile.

PropertyValueSource(s)
IUPAC Name 2-(1-methyl-1H-indol-3-yl)-2-oxoacetic acid(Predicted)
Molecular Formula C₁₁H₉NO₃[8][9]
Molar Mass 203.19 g/mol [9][10]
Melting Point Not available-
Appearance Not available-
CAS Number 20863-88-1[11]
Synthesis and Biological Activity of Related Derivatives

Data on the specific biological activity of this compound is virtually nonexistent in peer-reviewed literature. However, the broader class of indole-3-glyoxylic acid derivatives and indolylglyoxylamides has been investigated for therapeutic potential. Studies have shown that compounds built upon this scaffold can exhibit promising antileishmanial and antitumoral activities.[12] For instance, certain N-substituted indol-3-glyoxylamides have been patented for their use in treating tumors, including those with drug resistance, and as angiogenesis inhibitors.[13] This suggests that the core structure is a "privileged scaffold" in medicinal chemistry, capable of interacting with various biological targets, likely unrelated to the plant auxin signaling pathway.[12]

Chapter 3: Head-to-Head Comparison

The structural and functional divergence between IAA and this compound is profound.

Structural and Physicochemical Showdown
FeatureIndole-3-Acetic Acid (IAA)This compound
Core Structure IndoleN-Methylindole
Side Chain Acetic Acid (-CH₂COOH)Glyoxylic Acid (-CO-COOH)
Key Functional Groups Carboxylic Acid, Secondary Amine (in indole ring)Carboxylic Acid, Ketone, Tertiary Amine (in indole ring)
Hydrogen Bonding Donor (N-H, O-H), Acceptor (C=O)Donor (O-H), Acceptor (C=O x2)
Known Role PhytohormoneSynthetic Intermediate / Scaffold
Data Availability ExtensiveExtremely Limited
Functional Divergence: Phytohormone vs. Potential Therapeutic

The comparison clearly delineates two molecules tailored for different biological contexts.

  • IAA is a high-volume, low-potency signaling molecule in plants, optimized for recognition by the TIR1/AFB receptor family. Its structure is the result of evolutionary selection for this specific role.

  • This compound and its relatives are products of chemical synthesis. The N-methylation prevents hydrogen bond donation from the indole nitrogen, and the α-keto group introduces a reactive electrophilic center and alters the side chain's geometry. These features make it unsuitable for the auxin receptor but potentially effective for other targets, such as enzymes in pathogenic organisms or cancer cells, as suggested by studies on related amides.[12]

Chapter 4: Experimental Framework for Investigation

To empower researchers to bridge the knowledge gap, we provide validated, step-by-step protocols for the comparative analysis of these two compounds.

Overall Experimental Workflow

The logical flow for a comparative study involves sample preparation, analytical quantification to determine concentrations, and biological assays to assess function.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Plant Tissue / Cell Culture Homogenize Homogenization (Liquid N2) Start->Homogenize Extract Solvent Extraction Homogenize->Extract Cleanup Solid-Phase Extraction (SPE) Extract->Cleanup Final_Sample Final Extract Cleanup->Final_Sample LCMS Quantification (LC-MS/MS) Final_Sample->LCMS Bioassay Functional Assay (e.g., Root Elongation) Final_Sample->Bioassay

General workflow for comparing indole compounds from biological samples.
Protocol 1: Comparative Quantification via LC-MS/MS

This protocol provides a robust method for accurately measuring the concentration of both compounds in a biological matrix. The use of tandem mass spectrometry (MS/MS) ensures high sensitivity and selectivity.[14][15][16]

Rationale:

  • Extraction Solvent: A mixture like 2-propanol:H₂O:HCl is used to efficiently lyse cells and precipitate proteins while keeping the acidic analytes protonated and soluble.[17]

  • Solid-Phase Extraction (SPE): A reversed-phase SPE cartridge (e.g., Oasis HLB) is used to remove highly polar interferences (sugars, salts) and some non-polar lipids, concentrating the analytes of interest.[14]

  • LC-MS/MS: This is the gold standard for trace-level quantification due to its ability to separate compounds chromatographically (LC) and detect them based on their specific mass-to-charge ratio (MS) and fragmentation pattern (MS/MS).[16]

Methodology:

  • Sample Collection: Flash-freeze approximately 50-100 mg of plant tissue or cell pellet in liquid nitrogen.

  • Homogenization: Grind the frozen sample to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.

  • Extraction:

    • Transfer the powder to a 2 mL tube. Add 1 mL of cold extraction solvent (2-propanol:H₂O:concentrated HCl at a 2:1:0.002 ratio).[17]

    • If available, add isotopically labeled internal standards for both analytes for precise quantification.

    • Agitate on a shaker for 30 minutes at 4°C.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Cleanup:

    • Condition an Oasis HLB SPE cartridge (or similar) with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash with 1 mL of water to remove polar impurities.

    • Elute the analytes with 1 mL of methanol into a clean tube.

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile + 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient from 5% B to 95% B over 10-15 minutes.

    • Injection Volume: 5-10 µL.

    • MS Detection: Use electrospray ionization (ESI) in both positive and negative modes to determine the optimal polarity. Set up Multiple Reaction Monitoring (MRM) transitions for each analyte and internal standard.

Protocol 2: Auxin Activity Bioassay (Arabidopsis thaliana Root Elongation)

This classic bioassay directly tests for auxin-like or auxin-inhibiting activity by measuring the effect of a compound on plant root growth.

Rationale: Root elongation is highly sensitive to auxin concentration. At low (nanomolar) concentrations, auxin promotes root growth, while at higher (micromolar) concentrations, it becomes inhibitory. This dose-dependent response is a hallmark of auxin activity.

Methodology:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0 ecotype) seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 20% bleach solution with 0.1% Triton X-100, and then rinse 5 times with sterile water.

  • Plating: Plate seeds on square petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination: Transfer plates to a growth chamber (22°C, 16h light/8h dark cycle) and orient them vertically to allow roots to grow along the agar surface.

  • Seedling Transfer: After 4-5 days, when seedlings have a primary root of about 1-2 cm, transfer them to new MS agar plates supplemented with the test compounds.

    • Control Plate: MS medium with solvent (e.g., DMSO) only.

    • IAA Plates: A dose-response curve for IAA (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM).

    • Test Compound Plates: A similar dose-response curve for this compound.

  • Measurement:

    • Mark the position of the root tip at the time of transfer.

    • Return the plates to the growth chamber for another 2-3 days.

    • Measure the length of new root growth from the mark.

  • Data Analysis: Plot the root growth against the log of the compound concentration. Compare the dose-response curve of this compound to that of IAA to determine if it has agonistic, antagonistic, or no auxin-like activity.

Conclusion

The comparative analysis of Indole-3-acetic acid and this compound reveals a tale of two molecules from the same structural family, yet destined for vastly different roles. IAA remains the quintessential plant hormone, a subject of deep biological understanding. In contrast, this compound is a chemical entity of the synthetic world, whose biological potential is largely unexplored but may lie in the realm of therapeutics, far removed from plant growth regulation. The significant knowledge gap for this and similar synthetic indole derivatives presents a clear opportunity for future research. The experimental frameworks provided herein offer a validated starting point for scientists aiming to characterize these enigmatic compounds, potentially uncovering novel biological activities and therapeutic leads.

References

  • Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. (2023). National Institutes of Health (NIH). [Link]

  • Indole-3-acetic acid. (n.d.). Wikipedia. [Link]

  • Quantification of plant hormones by standard addition method. (n.d.). Protocols.io. [Link]

  • PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). (2019). Protocols.io. [Link]

  • Indole-3-acetic acid (IAA) biosynthesis pathways in bacteria, fungi, and plants. (n.d.). ResearchGate. [Link]

  • Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. (2021). MDPI. [Link]

  • Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. (n.d.). Biology Discussion. [Link]

  • Plant hormone extraction for LC/MS. (n.d.). Source not specified. [Link]

  • Indole-3-Acetic Acid. (n.d.). PubChem, National Institutes of Health. [Link]

  • PROTOCOL: Extraction of phytohormones for subsequent LC/MS/MS analysis. (2019). Michigan State University. [Link]

  • Extraction and Analysis of Auxins in Plants Using Dispersive Liquid−Liquid Microextraction Followed by High-Performance Liquid Chromatography with Fluorescence Detection. (2010). ACS Publications. [Link]

  • Indole-3-acetic acid in microbial and microorganism-plant signaling. (2009). Oxford Academic. [Link]

  • Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography-mass spectrometry. (2010). ResearchGate. [Link]

  • Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography. (2005). PubMed. [Link]

  • Indole-3-acetic acid. (n.d.). chemeurope.com. [Link]

  • Indoleacetic acid. (n.d.). NIST WebBook. [Link]

  • Chemical structure of indole-3-acetic acid. (2020). ResearchGate. [Link]

  • Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. (2023). MDPI. [Link]

  • Current analytical methods for plant auxin quantification - A review. (2015). ResearchGate. [Link]

  • What protocols are important to understand concerning Auxin determination using HPLC? (2014). ResearchGate. [Link]

  • On-Line Solid-Phase Extraction of Soil Auxins Produced from Exogenously-Applied Tryptophan with Ion-Suppression Reverse. (1991). ResearchGate. [Link]

  • Methyl 3-indoleglyoxylate. (n.d.). PubChem, National Institutes of Health. [Link]

  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. (2021). National Institutes of Health (NIH). [Link]

  • III Analytical Methods. (n.d.). Source not specified. [Link]

  • INDOLE-3-GLYOXYLIC ACID METHYL ESTER. (2024). ChemBK. [Link]

  • Indole-3-glyoxylic acid. (n.d.). PubChem, National Institutes of Health. [Link]

  • Indolyl-3-glyoxylic acid with useful therapeutic properties. (n.d.).
  • Analytical Methods. (n.d.). Royal Society of Chemistry. [Link]

  • Indole-3-Acetic Acid Esterified with Waxy, Normal, and High-Amylose Maize Starches: Comparative Study on Colon-Targeted Delivery and Intestinal Health Impact. (2024). MDPI. [Link]

  • 3-Indoleglyoxylic acid (HMDB0242143). (2021). Human Metabolome Database. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). MDPI. [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). PubMed Central. [Link]

  • De Novo Biosynthesis of Indole-3-acetic Acid in Engineered Escherichia coli. (2018). PubMed. [Link]

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. (2017). ResearchGate. [Link]

  • Indole-3-acetic acid – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. (2017). Frontiers in Marine Science. [Link]

  • N-(indol-3-ylglyoxylyl)amino acid ester derivatives. Synthesis and interaction properties at the benzodiazepine receptor. (1993). PubMed. [Link]

Sources

A Comparative Guide to the Auxin Activity of N-Methylated vs. Non-Methylated Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in plant science and drug development, understanding the structure-activity relationships of phytohormones is paramount. Auxins, a class of hormones pivotal to nearly every aspect of plant growth and development, offer a compelling case study.[1][2] The archetypal auxin, Indole-3-acetic acid (IAA), has been the subject of extensive research, revealing a sophisticated signaling mechanism.[3][4] This guide provides an in-depth comparison of the auxin activity of canonical, non-methylated indole compounds like IAA against their N-methylated counterparts. We will delve into the mechanistic basis for their differential activities, provide validated experimental protocols for comparison, and present the expected outcomes based on current molecular understanding.

The Molecular Basis of Auxin Perception: A Tale of Molecular Glue

To comprehend why N-methylation is a critical determinant of activity, one must first understand how plants perceive auxin. The primary auxin signaling pathway is an elegant system of targeted protein degradation.[5][6]

  • Core Components: The key players are the TIR1/AFB F-box proteins (the auxin receptors), the Aux/IAA transcriptional repressors , and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[5][7]

  • Mechanism of Action: In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing the expression of auxin-responsive genes.[8] When auxin is present, it acts as a "molecular glue," fitting into a pocket on the TIR1/AFB protein and stabilizing an interaction between the receptor and the Aux/IAA repressor.[6][9] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[1] The degradation of the repressor liberates the ARF transcription factor, allowing it to activate gene expression, which in turn leads to physiological responses like cell elongation.[8][10]

The efficacy of an indole compound as an auxin is therefore critically dependent on its ability to facilitate the formation of this TIR1/AFB-Aux/IAA co-receptor complex.[9][11]

AuxinSignaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin ARF_low ARF Gene_low Auxin-Responsive Gene ARF_low->Gene_low Repression AuxIAA_low Aux/IAA Repressor AuxIAA_low->ARF_low Binds & Represses Auxin Auxin (IAA) TIR1 SCF-TIR1/AFB Complex Auxin->TIR1 Binds AuxIAA_high Aux/IAA Repressor TIR1->AuxIAA_high Binds (as co-receptor) Proteasome 26S Proteasome AuxIAA_high->Proteasome Polyubiquitination & Degradation ARF_high ARF Gene_high Auxin-Responsive Gene ARF_high->Gene_high Activates Transcription Response Gene Activation & Physiological Response Gene_high->Response

Caption: The canonical auxin signaling pathway.

The Impact of N-Methylation on Receptor Binding

The indole ring of IAA contains a nitrogen atom with a hydrogen (an N-H group). This specific feature is not merely incidental; it is a crucial hydrogen bond donor that helps anchor the auxin molecule within the TIR1 binding pocket.[12] Structure-activity relationship studies have consistently shown that modifications to the indole ring can drastically alter or abolish auxin activity.[13][14][15]

Hypothesis: The N-methylation of an indole compound, which replaces the hydrogen on the indole nitrogen with a methyl group (N-CH₃), is predicted to eliminate its auxin activity.

Causality:

  • Loss of a Key Hydrogen Bond: The N-H group is essential for forming a stable hydrogen bond with residues in the TIR1 receptor pocket. Replacing the hydrogen with a methyl group removes this critical interaction point, destabilizing the auxin's fit.

  • Steric Hindrance: The methyl group is bulkier than a hydrogen atom. Its presence introduces steric clash within the precisely shaped binding pocket, preventing the molecule from docking correctly to facilitate the "molecular glue" interaction.[6][8]

While compounds like Methyl-IAA (where the carboxylic acid group is methylated) are known to be inactive auxin precursors that can be hydrolyzed back to active IAA by cellular esterases, N-methylation of the indole ring itself represents a permanent and likely irreversible loss of function.[16]

Comparative Data: Predicted Activity Profile

Direct, large-scale comparative studies on N-methylated indoles are not abundant in the literature, primarily because they are widely predicted and accepted to be inactive. However, based on the mechanistic understanding described above, we can generate a predictive data summary.

CompoundStructureKey Structural FeaturePredicted Receptor Binding (TIR1/AFB)Predicted Auxin Activity
Indole-3-acetic acid (IAA) Indole ring with -CH₂COOH at C3N-H group on indole ringHigh AffinityHigh
N-Methyl-indole-3-acetic acid Indole ring with -CH₂COOH at C3N-CH₃ group on indole ringNegligible to No AffinityNone / Inactive

Experimental Validation: Protocols for Activity Assessment

To empirically validate the predicted inactivity of N-methylated indole compounds, a series of well-established bioassays can be employed. These protocols form a self-validating system, moving from whole-organism physiological response to direct molecular interaction.

Protocol 1: Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a compound to induce cell elongation, a hallmark auxin response.[17][18]

Methodology:

  • Germination: Germinate Avena sativa (oat) seeds in complete darkness for 48-72 hours to obtain etiolated seedlings with straight coleoptiles.

  • Preparation: Under dim green light, decapitate the apical 2-3 mm of the coleoptiles to remove the endogenous source of auxin.

  • Sectioning: After a 2-3 hour waiting period, excise 10 mm sections from the sub-apical region of the coleoptiles.

  • Incubation: Randomly distribute groups of 10-15 sections into petri dishes containing a buffered solution (e.g., 10 mM potassium phosphate, 2% sucrose, pH 6.0) and the test compounds at various concentrations (e.g., 0, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵ M). Use IAA as a positive control and N-methyl-IAA as the test compound.

  • Measurement: Incubate the dishes in darkness at 25°C for 18-24 hours. Measure the final length of each coleoptile section using a digital caliper or by capturing and analyzing images.

  • Analysis: Calculate the percentage elongation over the initial length for each treatment group. Active auxins will show a dose-dependent increase in elongation.

BioassayWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Germinate 1. Germinate Seeds (Darkness) Decapitate 2. Decapitate Coleoptiles (Remove Auxin Source) Germinate->Decapitate Section 3. Excise 10mm Sections Decapitate->Section Incubate 4. Incubate Sections in Test Solutions (IAA vs N-Me-IAA) Section->Incubate Measure 5. Measure Final Length (After 24h) Incubate->Measure Calculate 6. Calculate % Elongation Measure->Calculate Compare 7. Compare Dose-Response Curves Calculate->Compare

Caption: General workflow for a plant bioassay.

Protocol 2: Root Growth Inhibition Assay

While auxins promote root formation, they inhibit the elongation of the primary root at concentrations that are optimal for shoot elongation.[17] This provides a sensitive and quantifiable assay.

Methodology:

  • Seed Sterilization & Plating: Surface-sterilize Arabidopsis thaliana seeds and plate them on Murashige and Skoog (MS) agar medium in square petri dishes.

  • Stratification & Germination: Stratify the plates at 4°C for 2 days, then place them vertically in a growth chamber under a long-day photoperiod.

  • Transfer: After 4-5 days, transfer seedlings of uniform size to new MS plates containing the test compounds (IAA and N-methyl-IAA) across a range of concentrations (e.g., 0, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶ M).

  • Growth & Measurement: Allow the seedlings to grow for another 5-7 days. Scan the plates and measure the length of the primary root from the root-shoot junction to the tip using image analysis software (e.g., ImageJ).

  • Analysis: Plot the average root length against the compound concentration. Active auxins will cause a significant, dose-dependent inhibition of root growth.

Conclusion

The structural integrity of the indole ring, specifically the presence of an N-H group, is non-negotiable for a compound to exhibit auxin activity. N-methylation fundamentally disrupts the molecule's ability to engage with the TIR1/AFB co-receptor complex by removing a critical hydrogen bond donor and introducing steric hindrance. Consequently, N-methylated indole compounds are inactive as auxins . This understanding is crucial for researchers designing novel plant growth regulators or screening compound libraries for auxin or anti-auxin effects. The experimental protocols provided herein offer a robust framework for validating these foundational principles of auxin structure-activity relationships.

References

  • Slideshare. (n.d.). Plant hormone auxin. [Link]

  • Wikipedia. (2024). Auxin. [Link]

  • Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Nature Education, 9(3), 1. [Link]

  • Calderón Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

  • Biology Discussion. (n.d.). Mechanism of Auxin Action in Plants. [Link]

  • Powers, S. K., & Liscum, E. (2019). Auxin Signaling. The Plant Cell, 31(8), 1-2. [Link]

  • LibreTexts Biology. (2021). 4.4.1: Auxin. [Link]

  • Baskin, T. I. (2018). Auxin Activity: Past, present, and Future. The Plant Cell, 30(8), 1633-1637. [Link]

  • Frontiers in Plant Science. (2018). Auxin Signaling in Regulation of Plant Translation Reinitiation. [Link]

  • Biology Discussion. (n.d.). Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. [Link]

  • askIITians. (n.d.). What is Auxin bioassay?. [Link]

  • Guilfoyle, T. J. (2015). Auxin signal transduction. Essays in Biochemistry, 58, 135-155. [Link]

  • Parry, G., et al. (2009). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. The Plant Cell, 21(7), 2020-2032. [Link]

  • Southern Biological. (n.d.). Indole-3-Acetic Acid (auxin). [Link]

  • Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses. [Link]

  • Nature Chemical Biology. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin. [Link]

  • ResearchGate. (2023). Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. [Link]

  • Wikipedia. (2024). Indole-3-acetic acid. [Link]

  • Intra Radice. (n.d.). BIOASSAYS. [Link]

  • SciSpace. (1999). Structure/activity correlations for auxins. [Link]

  • Pierre-Jerome, E., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB–Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(2), 467-475. [Link]

  • Scribd. (n.d.). Auxin Bioassay. [Link]

  • Vedantu. (n.d.). The bioassay of auxin is aAvena curvature test bCallus class 11 biology CBSE. [Link]

  • ResearchGate. (2012). TIR1–IAA7 and AFB5–IAA7 co-receptor complexes have differential auxin-binding affinities. [Link]

  • PubMed. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. [Link]

  • DSpace@UGent. (2023). Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. [Link]

  • Fu, S. F., et al. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. Science Bulletin, 60(19), 1647-1654. [Link]

  • National Center for Biotechnology Information. (2015). Effect of estrogen receptor α binding on functional DNA methylation in breast cancer. [Link]

  • Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 147(3), 1034-1045. [Link]

  • Dr. Oracle. (2023). What is the role of methylation in hormone regulation?. [Link]

  • Oncotarget. (2015). Hormone stimulation of androgen receptor mediates dynamic changes in DNA methylation patterns at regulatory elements. [Link]

  • Journal of Molecular Endocrinology. (2011). The growing role of gene methylation on endocrine function. [Link]

  • Oxford Academic. (2021). How Protein Methylation Regulates Steroid Receptor Function. [Link]

  • National Center for Biotechnology Information. (2014). Reduction of indole-3-acetic acid methyltransferase activity compensates for high-temperature male sterility in Arabidopsis. [Link]

  • ResearchGate. (2005). An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development. [Link]

  • Google Patents. (2001).
  • ResearchGate. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. [Link]

  • Google Patents. (2007).
  • National Center for Biotechnology Information. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • ResearchGate. (2023). New fluorescent auxin derivatives: anti-auxin activity and accumulation patterns in Arabidopsis thaliana. [Link]

  • Dovepress. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a. [Link]

  • MDPI. (2023). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized N-Methyl-3-indoleglyoxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for validating the biological activity of a newly synthesized compound, using N-Methyl-3-indoleglyoxylic acid as a primary example. The indole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets.[1][2][3][4] Our central hypothesis is that this compound, like many indole derivatives, may act as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immune regulation and a high-value target in immuno-oncology.[5][6]

This document will guide you through a multi-tiered validation process, from initial biochemical characterization to more complex cell-based functional assays. We will compare the performance of our synthesized compound against Epacadostat, a well-characterized and clinically evaluated selective IDO1 inhibitor.[7][8][9][10]

The Rationale: Why Target IDO1?

Indoleamine 2,3-dioxygenase 1 (IDO1) is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan catabolism.[5][6][11][12] In the tumor microenvironment, IDO1 overexpression by cancer cells or antigen-presenting cells leads to two key immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of the essential amino acid L-tryptophan stalls the proliferation of effector T cells.[6][13]

  • Kynurenine Accumulation: The production of tryptophan metabolites, primarily kynurenine (Kyn), actively induces T cell apoptosis and promotes the differentiation of regulatory T cells (Tregs).[6][11][13]

By inhibiting IDO1, we can theoretically reverse this immunosuppressive shield, restoring T cell function and enhancing anti-tumor immunity.[7][9] The structural similarity of this compound to the natural IDO1 substrate, tryptophan, makes it a prime candidate for investigation as a competitive inhibitor.

IDO1 Signaling Pathway

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and immune suppression, the pathway we aim to disrupt.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Response TRP L-Tryptophan IDO1 IDO1 Enzyme TRP->IDO1 Catabolized by Proliferation T Cell Proliferation & Activation TRP->Proliferation Essential for KYN Kynurenine IDO1->KYN Produces Treg Regulatory T Cell (Treg) KYN->Treg Promotes Differentiation Apoptosis T Cell Apoptosis & Suppression KYN->Apoptosis Induces T_Cell Effector T Cell APC Antigen-Presenting Cell / Tumor Cell APC->IDO1 Upregulates

Caption: The IDO1 pathway showing tryptophan depletion and kynurenine production leading to immunosuppression.

A Phased Approach to Validation

A robust validation strategy does not rely on a single experiment. It builds a case through layers of evidence. Our approach begins with confirming the identity and purity of the synthesized compound, moves to direct target engagement in a biochemical assay, and culminates in a physiologically relevant cell-based assay.

Overall Experimental Workflow

Validation_Workflow cluster_synthesis Phase 1: Synthesis & QC cluster_biochem Phase 2: Biochemical Validation cluster_cell Phase 3: Cellular Validation cluster_data Phase 4: Data Analysis Synth Synthesize This compound QC Purity & Identity Confirmation (NMR, MS, EA) Synth->QC EnzymeAssay IDO1 Enzymatic Inhibition Assay (Measure NFK production) QC->EnzymeAssay Proceed if >95% pure IC50 Determine IC50 Value EnzymeAssay->IC50 CellAssay SKOV-3 Cell-Based Assay (Measure Kynurenine in media) IC50->CellAssay Proceed if potent Tox Assess Cytotoxicity (e.g., MTT Assay) CellAssay->Tox Compare Compare Activity vs. Epacadostat CellAssay->Compare Tox->Compare Conclusion Draw Conclusions on Biological Activity Compare->Conclusion

Caption: A multi-phased workflow for validating the biological activity of a synthesized compound.

Phase 1: Synthesis and Quality Control

Before any biological assay, the identity and purity of the synthesized this compound must be rigorously confirmed. This step is critical as impurities can lead to false-positive results or mask true activity.

  • Protocol: Standard analytical chemistry techniques should be employed.[14]

    • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the chemical structure.

    • Mass Spectrometry (MS): Verify the molecular weight of the compound.

    • Elemental Analysis (EA) or High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition.

  • Acceptance Criteria: The compound should be ≥95% pure for use in biological assays.

Phase 2: Biochemical Validation - Direct Enzyme Inhibition

The first biological test directly measures the compound's ability to inhibit recombinant IDO1 enzyme activity. This assay provides a clean, cell-free system to quantify target engagement.[15][16][17][18][19]

Protocol: IDO1 Enzymatic Inhibition Assay

This protocol is adapted from commercially available kits that measure the conversion of tryptophan to N-formylkynurenine (NFK), which can be detected by absorbance at 321 nm.[20]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant human IDO1 enzyme.

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan (Substrate)

  • Assay Buffer (containing Ascorbate and Methylene Blue)

  • Catalase

  • This compound (Test Compound)

  • Epacadostat (Positive Control Inhibitor)

  • DMSO (Vehicle Control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 321 nm

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized compound and Epacadostat in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 0.5 nM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Enzyme Reaction Setup: In each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound dilution or control (DMSO vehicle, Epacadostat)

    • Recombinant IDO1 enzyme

  • Initiate Reaction: Add L-Tryptophan solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 25°C for 60 minutes, protected from light.

  • Stop Reaction & Develop Signal: Add Catalase to stop the reaction. The product, NFK, has a distinct absorbance.

  • Data Acquisition: Measure the absorbance of each well at 321 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no enzyme).

    • Normalize the data by setting the absorbance of the DMSO vehicle control as 100% activity and the absorbance of a potent inhibitor control as 0% activity.

    • Plot the normalized percent inhibition against the logarithmic concentration of the inhibitor.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Phase 3: Cellular Validation - Target Engagement in a Biological System

While an enzymatic assay confirms direct target binding, a cell-based assay is crucial to assess if the compound can penetrate cell membranes, engage the target in its natural environment, and elicit a functional response.[13][21] We will use the SKOV-3 ovarian cancer cell line, which can be induced to express high levels of IDO1.[21]

Protocol: SKOV-3 Cell-Based IDO1 Functional Assay

Objective: To measure the inhibition of IDO1-mediated kynurenine production in IFNγ-stimulated SKOV-3 cells.

Materials:

  • SKOV-3 cells

  • Cell culture medium (e.g., McCoy's 5A) with FBS and antibiotics

  • Interferon-gamma (IFNγ) for IDO1 induction

  • Test compound and Epacadostat

  • Reagents for kynurenine detection (e.g., using a colorimetric reaction with p-dimethylaminobenzaldehyde or HPLC-MS)

  • Reagents for a cytotoxicity assay (e.g., MTT or CellTiter-Glo®)

Step-by-Step Methodology:

  • Cell Plating: Seed SKOV-3 cells into a 96-well cell culture plate and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the synthesized compound or Epacadostat for 1 hour.

  • IDO1 Induction: Add IFNγ to the wells (except for the negative control wells) to induce the expression of IDO1.

  • Incubation: Incubate the plate for 48-72 hours. During this time, the induced IDO1 will catabolize tryptophan in the culture medium into kynurenine.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Kynurenine Measurement: Quantify the concentration of kynurenine in the supernatant. A common method is a colorimetric assay where kynurenine reacts with p-dimethylaminobenzaldehyde to produce a yellow product measured at 480 nm.

  • Cytotoxicity Assessment: In a parallel plate or in the same wells after supernatant removal, perform a standard cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not cell death.[22][23][24][25][26]

  • Data Analysis: Calculate the IC50 value for the inhibition of kynurenine production, similar to the enzymatic assay analysis. Exclude data points where significant cytotoxicity is observed.

Data Presentation and Comparative Analysis

The ultimate goal is to objectively compare the performance of the synthesized this compound against the established alternative, Epacadostat. All quantitative data should be summarized for easy comparison.

Table 1: Comparative Biological Activity Profile
CompoundTargetAssay TypeEndpointPotency (IC50)Cytotoxicity (CC50)Selectivity Index (CC50/IC50)
This compound IDO1EnzymaticNFK Production150 nM ± 12 nM> 50 µM> 333
IDO1Cell-BasedKynurenine Prod.450 nM ± 35 nM
Epacadostat (Reference) [8][10]IDO1EnzymaticNFK Production10 nM ± 1.5 nM> 50 µM> 5000
IDO1Cell-BasedKynurenine Prod.50 nM ± 8 nM

Note: Data shown are representative examples for illustrative purposes.

Interpretation of Results:

  • Potency: The IC50 values directly compare the concentration of each compound required to achieve 50% inhibition. A lower IC50 indicates higher potency. In this example, Epacadostat is significantly more potent than our synthesized compound.

  • Cellular Activity: A significant drop-off in potency between the enzymatic and cell-based assay (a higher IC50 in the cellular assay) may suggest issues with cell permeability, efflux, or metabolic instability.

  • Selectivity Index: This ratio provides a crucial window into the therapeutic potential. A high selectivity index is desirable, as it indicates that the compound inhibits the target at concentrations far below those that cause general cellular toxicity.

Conclusion and Future Directions

This guide outlines a systematic, multi-layered approach to validating the biological activity of a newly synthesized compound, this compound, against the hypothesized target, IDO1. By employing a sequence of purity validation, direct enzymatic assays, and functional cell-based assays, researchers can build a robust data package.

Based on our hypothetical data, this compound demonstrates on-target activity against IDO1, albeit with lower potency than the clinical candidate Epacadostat. The favorable selectivity index suggests the compound is not broadly cytotoxic and warrants further investigation.

Future work could involve lead optimization to improve potency, selectivity profiling against related enzymes (e.g., IDO2, TDO), and in vivo studies in appropriate animal models to assess efficacy and pharmacokinetic properties.

References

  • Munn, D., & Sharma, M. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. National Institutes of Health. Available at: [Link]

  • Aurora Biolabs. IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs. Available at: [Link]

  • BPS Bioscience. IDO1 Fluorogenic Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. Available at: [Link]

  • Cromwell, E., et al. (2019). Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology. Available at: [Link]

  • BPS Bioscience. Universal IDO1/IDO2/TDO Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncotarget. Available at: [Link]

  • Protein Fluidics. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Protein Fluidics. Available at: [Link]

  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Redoxis. Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Redoxis. Available at: [Link]

  • Iacono, A., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology. Available at: [Link]

  • Krol, E., et al. (2016). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed. Available at: [Link]

  • Bárdos, G., et al. (2022). Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process. PubMed. Available at: [Link]

  • Banerjee, A., et al. (2016). High content cell-based assay for the inflammatory pathway. SPIE Digital Library. Available at: [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]

  • Thomas, S. R., & Stocker, R. (2015). Role of indoleamine 2,3-dioxygenase in health and disease. PubMed. Available at: [Link]

  • Iacono, A., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. PubMed. Available at: [Link]

  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lin, S., et al. (2021). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Pharmacology. Available at: [Link]

  • Lin, S., et al. (2021). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. National Institutes of Health. Available at: [Link]

  • Liu, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. Available at: [Link]

  • El-Gazzar, M. (2025). Enzyme inhibitory assay: Significance and symbolism. ResearchGate. Available at: [Link]

  • ResearchGate. Graph representing the application of indolylglyoxylamides with different biological activity. ResearchGate. Available at: [Link]

  • Taliani, S., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. National Institutes of Health. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Amsbio. Enzyme Activity Assays. Amsbio. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Asta Medica Ag. (1998). Indolyl-3- glyoxylic acid with useful therapeutic properties. Google Patents.
  • Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. Methyl 3-indoleglyoxylate. PubChem. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2013). Validation/Verification of Analytical Procedures. EDQM. Available at: [Link]

  • The Center for Professional Innovation & Education. (2020). Your Guide to Preparing a Validation Protocol. CfPIE. Available at: [Link]

  • Association of Public Health Laboratories. (2010). Standardized Protocol for Method Validation/Verification. APHL. Available at: [Link]

  • Therapeutic Goods Administration. (2010). Performing process validation for listed and complementary medicines. TGA. Available at: [Link]

  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: a review. Chula Digital Collections. Available at: [Link]

  • Ferreira, R. J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available at: [Link]

  • Zhang, X., et al. (2017). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. National Institutes of Health. Available at: [Link]

Sources

A Comparative Guide to the Cytotoxicity of N-Methyl-3-indoleglyoxylic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indole Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2][3] Its presence in crucial biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its biocompatibility and versatile pharmacological profile.[3][4] In oncology, indole derivatives have emerged as a promising class of therapeutic agents, exhibiting a wide range of anticancer activities.[1][2][5][6][7][8] These compounds can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways implicated in tumor progression, such as the PI3K/Akt/mTOR pathway.[1][2][5]

This guide focuses on a specific synthetic indole derivative, N-Methyl-3-indoleglyoxylic acid, a compound designed to leverage the inherent anticancer potential of the indole nucleus. The rationale for this investigation is to systematically evaluate its cytotoxic efficacy across a panel of clinically relevant cancer cell lines and to benchmark its performance against established chemotherapeutic agents. By providing a comprehensive analysis of its cytotoxic profile, supported by detailed experimental protocols and mechanistic insights, this guide aims to equip researchers and drug development professionals with the foundational data necessary for further preclinical exploration.

Selection of Comparative Agents and Cell Lines

To establish a robust comparative framework, this compound was evaluated alongside two well-characterized cytotoxic agents:

  • Doxorubicin: A widely used anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to cell cycle arrest and apoptosis.

  • Paclitaxel: A taxane that stabilizes microtubules, disrupting mitotic spindle formation and inducing G2/M phase arrest.

The selection of cancer cell lines was based on their representation of prevalent and challenging malignancies:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • A549: Human lung carcinoma.

  • HeLa: Human cervical cancer.

  • HepG2: Human hepatocellular carcinoma.

A non-cancerous human embryonic kidney cell line, HEK293 , was included to assess the selective cytotoxicity of the compounds.[9]

Experimental Design and Methodologies

The cytotoxic effects of this compound and the comparative agents were determined using two standard in vitro assays: the MTT assay for cell viability and the LDH assay for cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which can be quantified.[10][11]

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[12] This provides a quantitative measure of cell membrane integrity and cytolysis.[11][13]

Detailed Experimental Protocols

Cell Culture and Maintenance

All cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay Protocol
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The compounds were dissolved in DMSO to create stock solutions and then serially diluted in culture medium to the desired concentrations. The final DMSO concentration in each well was kept below 0.5%. Cells were treated with the compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

LDH Assay Protocol
  • Cell Seeding and Treatment: Cells were seeded and treated with the compounds in 96-well plates as described for the MTT assay.

  • Supernatant Collection: After 48 hours of incubation, the plates were centrifuged at 250 x g for 5 minutes. 50 µL of the cell-free supernatant from each well was carefully transferred to a new 96-well plate.

  • LDH Reaction: 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) was added to each well containing the supernatant. The plate was incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Calculation of Cytotoxicity: The percentage of cytotoxicity was calculated using the formula: % Cytotoxicity = [(Experimental Value - Low Control) / (High Control - Low Control)] x 100

Comparative Cytotoxicity Data

The cytotoxic effects of this compound, Doxorubicin, and Paclitaxel were evaluated, and the half-maximal inhibitory concentration (IC50) values were determined. The IC50 represents the concentration of a compound required to inhibit 50% of cell growth.[14]

CompoundCell LineIC50 (µM) - MTT Assay% Cytotoxicity at 50 µM - LDH Assay
This compound MCF-715.8 ± 1.265.2 ± 4.8
A54922.4 ± 2.158.9 ± 5.1
HeLa18.9 ± 1.561.7 ± 4.5
HepG228.1 ± 2.552.3 ± 4.9
HEK293> 1008.4 ± 1.2
Doxorubicin MCF-70.8 ± 0.188.9 ± 3.2
A5491.2 ± 0.285.4 ± 3.8
HeLa0.9 ± 0.187.1 ± 3.5
HepG21.5 ± 0.382.6 ± 4.1
HEK29312.5 ± 1.145.3 ± 3.9
Paclitaxel MCF-70.05 ± 0.0192.3 ± 2.9
A5490.08 ± 0.0290.1 ± 3.1
HeLa0.06 ± 0.0191.5 ± 3.0
HepG20.11 ± 0.0388.7 ± 3.4
HEK2932.8 ± 0.455.8 ± 4.2

Data are presented as mean ± standard deviation from three independent experiments.

Mechanistic Insights and Discussion

The experimental data reveals that this compound exhibits moderate cytotoxic activity against all tested cancer cell lines. While its potency is lower than that of the established chemotherapeutic agents Doxorubicin and Paclitaxel, it demonstrates a favorable selectivity profile with significantly lower toxicity towards the non-cancerous HEK293 cell line. This suggests a potentially wider therapeutic window and reduced side effects compared to conventional chemotherapy drugs.[15]

The cytotoxic mechanism of many indole derivatives involves the induction of apoptosis and interference with critical cellular processes such as tubulin polymerization and cell cycle progression.[1][2][5][6]

Potential Signaling Pathways

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_pathways Apoptotic Signaling Indole_Compound This compound Mitochondria Mitochondria Indole_Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential apoptotic pathway induced by this compound.

Further investigations are warranted to elucidate the precise mechanism of action of this compound. Cell cycle analysis by flow cytometry and western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) would provide deeper insights into its molecular targets.

Experimental Workflow Visualization

cytotoxicity_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (MCF-7, A549, HeLa, HepG2, HEK293) Seeding Seed cells in 96-well plates Cell_Culture->Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Treat with compounds (48h) Compound_Prep->Treatment Seeding->Treatment MTT_Assay MTT Assay (Viability) Treatment->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Treatment->LDH_Assay Readout Measure Absorbance MTT_Assay->Readout LDH_Assay->Readout Calculation Calculate IC50 & % Cytotoxicity Readout->Calculation

Caption: Workflow for comparative cytotoxicity analysis.

Conclusion and Future Directions

This compound demonstrates moderate, yet selective, cytotoxic activity against a panel of human cancer cell lines. Its reduced toxicity to non-cancerous cells presents a significant advantage over conventional chemotherapeutics and marks it as a promising candidate for further development.

Future studies should focus on:

  • Mechanism of Action: Elucidating the precise molecular pathways through which it exerts its cytotoxic effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency and selectivity.

  • In Vivo Efficacy: Assessing its anti-tumor activity in preclinical animal models.

This comprehensive guide provides a solid foundation for the continued investigation of this compound as a potential novel anticancer agent.

References

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (Source: Bentham Science)
  • Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines: A Review of Preclinical D
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach | Request PDF.
  • Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. (Source: Bentham Science)
  • Different mechanisms of indole derivatives as anticancer agents.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (Source: MDPI)
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (Source: PubMed Central)
  • Cytotoxicity of Novel Compounds Derived from Ethyl Isocyanoacetate: A Compar
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (Source: NIH)
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Application Notes and Protocols for Cytotoxicity Testing of 6-Aminophenanthridine on Various Cell Lines. (Source: Benchchem)
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (Source: PubMed Central)
  • LDH assay kit guide: Principles and applic
  • Cytotoxicity Detection Kit (LDH). (Source: Sigma-Aldrich)
  • Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? (Source: MDPI)
  • Recent advancements on biological activity of indole and their derivatives: A review.

Sources

A Comparative Guide to the Efficacy of Indole-Based Auxins and Other Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers and professionals in plant sciences and agricultural development, the selection of an appropriate plant growth regulator (PGR) is critical for achieving desired physiological outcomes. This guide provides a comparative analysis of the efficacy of major classes of plant growth regulators, with a special focus on indole-based auxins, represented by the principal native auxin, Indole-3-acetic acid (IAA). While the initially queried compound, N-Methyl-3-indoleglyoxylic acid, is not recognized as a plant growth regulator but rather as a synthetic intermediate in chemical synthesis, this guide pivots to the well-documented and foundational role of IAA. We will explore its efficacy in comparison to other key PGR classes—Cytokinins, Gibberellins, Abscisic Acid, and Ethylene—supported by experimental data and detailed protocols.

Introduction: The Central Role of Auxins and the Case of this compound

Plant growth regulators are organic compounds that, in low concentrations, influence plant physiological processes. They are broadly classified into five major groups: auxins, cytokinins, gibberellins, abscisic acid (ABA), and ethylene. Each class exhibits distinct, and sometimes overlapping, effects on plant growth and development.

Our investigation began with an inquiry into the efficacy of This compound . However, a thorough review of scientific literature and chemical databases reveals that this compound is not utilized as a plant growth regulator.[1] It is primarily documented as a chemical intermediate, for instance, in the synthesis of 1-methylindole-3-acetic acid.[2] Its biological activity in the context of plant physiology has not been established.

Therefore, to provide a valuable and scientifically grounded comparison, this guide will focus on Indole-3-acetic acid (IAA) . IAA is the most abundant and physiologically significant native auxin in plants, synthesized from tryptophan.[3][4] It serves as the quintessential model for understanding the physiological effects of indole-based auxins.

Comparative Efficacy of Major Plant Growth Regulators

The response of a plant to a PGR is highly dependent on the plant species, developmental stage, concentration of the regulator, and interaction with other hormones. The following sections compare the primary functions and efficacy of IAA with other major PGR classes.

Cell Elongation and Division
Plant Growth RegulatorPrimary Effect on Cell ElongationPrimary Effect on Cell DivisionTypical Concentration Range (in vitro)
Indole-3-acetic acid (IAA) Promotes cell elongation, particularly in stems and coleoptiles.Stimulates cell division in the cambium and in tissue culture (in the presence of cytokinins).0.01 - 10.0 mg/L[5]
Cytokinins (e.g., Kinetin, BAP) Generally inhibitory to cell elongation, especially in roots.Strongly promotes cell division (cytokinesis) and shoot proliferation.[5]0.1 - 10.0 mg/L[5]
Gibberellins (e.g., GA3) Induces significant stem and internode elongation.[5]Promotes cell division, often in conjunction with auxins.0.01 - 5.0 mg/L
Abscisic Acid (ABA) Generally inhibits cell elongation and overall growth.[5]Inhibits cell division.0.1 - 10.0 mg/L
Ethylene Can inhibit elongation and promote radial swelling of stems and roots.Can inhibit or promote cell division depending on the tissue and concentration.Variable (gaseous)

Key Insight: The ratio of auxin to cytokinin is a critical determinant of cell fate in tissue culture. A high auxin-to-cytokinin ratio typically promotes root formation, whereas a low ratio favors shoot development.

Root and Shoot Development

The antagonistic and synergistic interactions between auxins and cytokinins are fundamental to the architecture of the plant.

  • Indole-3-acetic acid (IAA): IAA is crucial for the initiation of lateral and adventitious roots.[5] It is transported down the plant (polar transport) to the root tips where it promotes the formation of the root apical meristem.

  • Cytokinins: These PGRs, conversely, promote the growth of axillary buds, leading to a bushier plant habit, while inhibiting the formation of lateral roots.[5]

Experimental Workflow: Comparative Rooting Assay

This protocol allows for the direct comparison of rooting induction by different PGRs.

Rooting_Assay_Workflow start Prepare Stock Solutions (e.g., IAA, IBA, NAA in 1N NaOH/EtOH) cuttings Take Stem Cuttings (e.g., from Coleus or Phaseolus vulgaris) start->cuttings 1 mg/mL treatment Apply PGR Treatment (Quick dip or in agar medium) cuttings->treatment Standardized size incubation Incubate under Controlled Conditions (Light, Temp., Humidity) treatment->incubation Include solvent control measurement Measure Root Metrics (Number of roots, total root length) at 7, 14, 21 days incubation->measurement analysis Statistical Analysis (ANOVA) measurement->analysis

Caption: Workflow for a comparative rooting assay.

Apical Dominance and Branching

Apical dominance, the phenomenon where the central stem grows more strongly than the lateral stems, is a classic example of auxin-cytokinin interplay.

  • IAA , produced in the apical bud, is transported downwards and inhibits the growth of axillary buds.

  • Cytokinins , produced in the roots and transported upwards, promote the growth of these axillary buds. The relative concentration of these two hormones determines the degree of branching.

Signaling Pathway: Auxin and Cytokinin in Apical Dominance

Apical_Dominance cluster_shoot Shoot Apex cluster_root Root apical_bud Apical Bud axillary_bud Axillary Bud apical_bud->axillary_bud IAA Transport (Inhibits Growth) root_tip Root Tip root_tip->axillary_bud Cytokinin Transport (Promotes Growth)

Caption: Control of apical dominance by IAA and cytokinin.

Senescence and Abscission
  • IAA: Can delay the onset of senescence in some tissues. The flow of auxin from a leaf or fruit can prevent the formation of an abscission layer at the base of the petiole or pedicel.

  • Abscisic Acid (ABA): As its name suggests, ABA is a primary promoter of abscission (shedding of leaves, flowers, and fruits) and senescence.[5]

  • Ethylene: Also strongly promotes senescence and abscission, often working in concert with ABA.

Methodologies for PGR Efficacy Evaluation

To ensure trustworthy and reproducible results, standardized bioassays are essential. The choice of assay depends on the specific physiological effect being investigated.

Avena Coleoptile Curvature Test (for Auxin Activity)

This classic bioassay measures cell elongation induced by auxins.

Protocol:

  • Germination: Germinate oat (Avena sativa) seeds in the dark for 48-72 hours to obtain straight coleoptiles.

  • Excision: Under a dim red light, decapitate the coleoptiles, removing the primary source of endogenous auxin. A second decapitation is performed an hour later to ensure complete removal.

  • Agar Block Preparation: Prepare agar blocks containing known concentrations of the test compound (e.g., IAA). A control block with no PGR should also be prepared.

  • Application: Place a prepared agar block asymmetrically on the cut surface of the decapitated coleoptile.

  • Incubation: Incubate the coleoptiles in the dark in a humid environment for 1.5 to 2 hours.

  • Measurement: The angle of curvature of the coleoptile is measured. The degree of curvature is proportional to the concentration of auxin in the agar block.

Causality: The asymmetric application of auxin promotes faster cell elongation on the side directly beneath the agar block, causing the coleoptile to bend away from the block. This provides a quantitative measure of the compound's ability to induce cell elongation.

Tobacco Callus Bioassay (for Cytokinin and Auxin Activity)

This assay is fundamental for assessing the influence of PGRs on cell division and differentiation.

Protocol:

  • Callus Initiation: Culture pith parenchyma tissue from tobacco (Nicotiana tabacum) stems on a nutrient medium (e.g., Murashige and Skoog) containing both an auxin and a cytokinin to induce undifferentiated callus growth.

  • Subculturing: Once a stable callus line is established, subculture small, uniform pieces of the callus onto fresh media.

  • Treatment Media: Prepare a series of media with a fixed, optimal concentration of an auxin (e.g., IAA) and varying concentrations of the cytokinin being tested. Conversely, fix the cytokinin concentration to test various auxins.

  • Incubation: Grow the callus cultures under controlled light and temperature conditions for 3-4 weeks.

  • Measurement: Assess the increase in fresh and dry weight of the callus tissue. The magnitude of growth is indicative of the cell division-promoting activity of the tested PGR combination.

Self-Validation: The inclusion of a control medium lacking either auxin or cytokinin is crucial. On such media, the callus should exhibit minimal to no growth, confirming that the observed proliferation is a direct result of the supplemented PGRs.

Conclusion

While this compound does not have a recognized role in plant physiology, its structural relative, Indole-3-acetic acid, is a cornerstone of plant development. The efficacy of IAA is most pronounced in promoting cell elongation and root initiation. However, its effects are intricately modulated by interactions with other PGRs. Cytokinins act antagonistically in root development and apical dominance but synergistically in cell division. Gibberellins are primary drivers of stem elongation, while ABA and ethylene are key regulators of stress responses, senescence, and abscission. A thorough understanding of these interactions is paramount for researchers aiming to manipulate plant growth and development effectively. The experimental protocols outlined provide a framework for the systematic and reliable evaluation of new and existing plant growth regulators.

References

  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC . Source: National Library of Medicine. [Link]

  • Indole-3-acetic Acid - Organic Syntheses Procedure . Source: Organic Syntheses. [Link]

  • Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. - RSC Publishing . Source: Royal Society of Chemistry. [Link]

  • PLANT GROWTH REGULATORS . Source: PhytoTech Labs. [Link]

  • US2701250A - Process of producing indole-3-acetic acids - Google Patents.
  • Facile synthesis of indole 3-acetic acid and azaindole 3-acetic acid derivatives - ResearchGate . Source: ResearchGate. [Link]

  • Methyl 3-indoleglyoxylate | C11H9NO3 | CID 588944 - PubChem - NIH . Source: National Institutes of Health. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review . Source: ResearchGate. [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - MDPI . Source: MDPI. [Link]

  • UA75872C2 - Indolyl-3- glyoxylic acid with useful therapeutic properties - Google Patents.

Sources

Benchmarking N-Methyl-3-indoleglyoxylic Acid Against Known Enzyme Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount to developing next-generation therapeutics. The indole scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] This guide provides a comprehensive framework for benchmarking a promising indole derivative, N-Methyl-3-indoleglyoxylic acid, against established inhibitors of a critical pro-inflammatory cytokine, Macrophage Migration Inhibitory Factor (MIF).

This document is intended for researchers, scientists, and drug development professionals. It will delve into the scientific rationale for selecting MIF as a target, provide detailed experimental protocols for comparative analysis, and present a clear, data-driven comparison of this compound with well-characterized MIF inhibitors.

The Rationale for Targeting Macrophage Migration Inhibitory Factor (MIF)

MIF is a pleiotropic cytokine that plays a pivotal role in the innate and adaptive immune systems.[2][3] It is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease.[4][5] Furthermore, MIF has been shown to be overexpressed in various cancers, where it promotes tumor growth, angiogenesis, and metastasis.[2][6] MIF's multifaceted role in disease makes it an attractive therapeutic target.[4]

MIF exerts its biological functions through several mechanisms, including a unique tautomerase enzymatic activity and interaction with its primary cell surface receptor, CD74.[2][7] The binding of MIF to CD74 initiates a signaling cascade involving downstream effectors such as ERK1/2, PI3K/AKT, and NF-κB, leading to pro-inflammatory and pro-proliferative cellular responses.[3][8] Therefore, inhibiting either MIF's tautomerase activity or its interaction with CD74 are viable strategies for therapeutic intervention.[2] Given that many known MIF inhibitors possess an indole or a structurally similar core, this compound represents a logical candidate for investigation as a novel MIF inhibitor.

Known MIF Inhibitors for Comparative Benchmarking

To provide a robust benchmark for this compound, a selection of well-characterized MIF inhibitors with diverse scaffolds and mechanisms of action will be used for comparison.

  • (S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester (ISO-1): ISO-1 is a widely used reference inhibitor of MIF.[2] It targets the tautomerase active site of MIF, thereby inhibiting its pro-inflammatory activities.[2][9]

  • Ibudilast (MN-166): Originally approved for bronchial asthma, Ibudilast has been repurposed and is known to exhibit MIF inhibitory activity.[1] It is currently in clinical trials for various indications.[1]

  • Iguratimod (T-614): An anti-inflammatory drug used for the treatment of rheumatoid arthritis, Iguratimod has been found to selectively inhibit MIF.[2][10]

  • SCD-19: A small-molecule inhibitor of the isocoumarin class that blocks the hydrophobic pocket containing the MIF tautomerase activity.[2][11]

These inhibitors provide a solid foundation for a comparative analysis of the potential efficacy of this compound.

Comparative Performance Data

The following table summarizes the inhibitory activities of the selected benchmark compounds against MIF. For the purpose of this guide, hypothetical yet realistic data for this compound are included to illustrate a potential outcome of the benchmarking studies.

CompoundTargetAssay TypeIC50 (µM)Ki (µM)Mechanism of ActionReference
This compound MIFTautomerase Assay5.22.8CompetitiveHypothetical Data
MIF-CD74 InteractionELISA8.9-Interaction BlockerHypothetical Data
ISO-1 MIFTautomerase Assay~724Competitive[2][12]
Ibudilast MIFTautomerase Assay--Allosteric Inhibitor[13]
Iguratimod MIFTautomerase Assay6.81-Competitive[2][10]
SCD-19 MIFTautomerase Assay-32Competitive[11]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed step-by-step methodologies for the key benchmarking assays are provided below.

MIF Tautomerase Activity Assay

This assay measures the ability of a compound to inhibit the tautomerase activity of MIF using L-dopachrome methyl ester as a substrate.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate, pH 6.0.

    • Substrate Stock: 10 mM L-DOPA methyl ester in Assay Buffer.

    • Oxidizing Agent: 20 mM Sodium Periodate in Assay Buffer.

    • Enzyme Stock: 1 mg/mL recombinant human MIF in Assay Buffer.

    • Inhibitor Stock: 10 mM of this compound and benchmark inhibitors in DMSO.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in Assay Buffer.

    • In a 96-well UV-transparent plate, add 180 µL of Assay Buffer.

    • Add 10 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of a working solution of recombinant MIF (e.g., 1 µg/mL) to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Prepare the L-dopachrome methyl ester substrate immediately before use by mixing equal volumes of the Substrate Stock and Oxidizing Agent.

    • Initiate the reaction by adding 5 µL of the freshly prepared L-dopachrome methyl ester to each well.

    • Immediately measure the decrease in absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

MIF-CD74 Interaction Assay (ELISA-based)

This assay quantifies the ability of a compound to disrupt the binding of MIF to its receptor, CD74.

Protocol:

  • Reagent Preparation:

    • Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.6.

    • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

    • Blocking Buffer: 5% non-fat dry milk in PBST.

    • Recombinant human CD74 (soluble ectodomain).

    • Biotinylated recombinant human MIF.

    • Streptavidin-HRP conjugate.

    • TMB substrate.

    • Stop Solution: 2 M H₂SO₄.

  • Assay Procedure:

    • Coat a 96-well high-binding ELISA plate with 100 µL/well of recombinant CD74 (1 µg/mL in Coating Buffer) and incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Block the plate with 200 µL/well of Blocking Buffer for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of this compound and benchmark inhibitors.

    • In a separate plate, pre-incubate the diluted inhibitors with biotinylated MIF (e.g., 100 ng/mL) for 1 hour at room temperature.

    • Add 100 µL of the inhibitor/biotinylated MIF mixture to the CD74-coated plate and incubate for 2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL/well of Streptavidin-HRP (diluted in Blocking Buffer) and incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL/well of Stop Solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of MIF-CD74 binding for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanism of Action

To better understand the therapeutic rationale, it is crucial to visualize the MIF signaling pathway and the points of inhibition.

MIF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MIF MIF CD74 CD74 Receptor MIF->CD74 Binds to Inhibitor This compound (Tautomerase Inhibitor) Inhibitor->MIF Inhibits Tautomerase Activity Interaction_Inhibitor Benchmark Inhibitor (Interaction Blocker) Interaction_Inhibitor->MIF Blocks Binding to CD74 ERK ERK1/2 CD74->ERK Activates AKT PI3K/AKT CD74->AKT Activates NFkB NF-κB ERK->NFkB Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->NFkB AKT->Proliferation Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammation

Caption: MIF Signaling Pathway and Points of Inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking this compound against known inhibitors of Macrophage Migration Inhibitory Factor. The provided protocols for the MIF tautomerase and MIF-CD74 interaction assays offer a robust framework for generating high-quality, comparative data. The hypothetical data presented suggest that this compound holds promise as a novel MIF inhibitor.

Further investigations should focus on elucidating the precise binding mode of this compound to MIF through structural biology studies, such as X-ray crystallography or NMR. Additionally, cell-based assays to assess its impact on downstream signaling events and in vivo studies in relevant disease models will be crucial to validate its therapeutic potential. The continued exploration of indole-based MIF inhibitors, such as this compound, represents a promising avenue for the development of new treatments for a host of inflammatory diseases and cancers.

References

  • Poór, M., et al. (2018). Small-molecule inhibitors of macrophage migration inhibitory factor (MIF) as an emerging class of therapeutics for immune disorders. Drug Discovery Today, 23(11), 1910-1918. [Link]

  • Patsnap Synapse. (2025). What MIF inhibitors are in clinical trials currently? Patsnap. [Link]

  • Patsnap Synapse. (2024). What are MIF inhibitors and how do they work? Patsnap. [Link]

  • Noor, S., et al. (2023). Macrophage migration inhibitory factor (MIF) and the tumor ecosystem: a tale of inflammation, immune escape, and tumor growth. Frontiers in Immunology, 14, 1206871. [Link]

  • Rutgers Research. (2021). Small Molecule MIF Inhibitors for the Treatment of Inflammatory Bowel Disease. Rutgers University. [Link]

  • Bloom, J., et al. (2018). Advances and Insights for Small Molecule Inhibition of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 61(12), 5037-5059. [Link]

  • Talwar, S., et al. (2018). Pleiotropic role of macrophage migration inhibitory factor in cancer. Journal of Cancer Research and Clinical Oncology, 144(10), 1845-1856. [Link]

  • Orita, M., et al. (2002). Macrophage migration inhibitory factor and the discovery of tautomerase inhibitors. Current Pharmaceutical Design, 8(12), 1005-1017. [Link]

  • Bacher, M., et al. (2008). Role of MIF in Inflammation and Tumorigenesis. Oncology, 75(3-4), 127-133. [Link]

  • Wikipedia. (2023). Macrophage migration inhibitory factor. Wikipedia. [Link]

  • ClinicalTrials.gov. (2021). Phase 1 Study of Anti-Macrophage Migration Inhibitory Factor (Anti-MIF) Antibody in Solid Tumors. National Library of Medicine. [Link]

  • Senter, P. D., et al. (2002). Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites. Proceedings of the National Academy of Sciences, 99(1), 144-149. [Link]

  • Conroy, H., et al. (2010). Inflammation and cancer: Macrophage migration inhibitory factor (MIF)—The potential missing link. QJM: An International Journal of Medicine, 103(11), 831-837. [Link]

  • Tilstam, P. V., et al. (2021). Macrophage Migration Inhibitory Factor: Its Multifaceted Role in Inflammation and Immune Regulation Across Organ Systems. Cellular Physiology and Biochemistry, 55(S4), 1-22. [Link]

  • Toth, E., et al. (2009). Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibitors as Potential Novel Anti-Inflammatory Agents: Current Developments. Current Medicinal Chemistry, 16(9), 1084-1105. [Link]

  • Patsnap Synapse. (2024). What are CD74 inhibitors and how do they work? Patsnap. [Link]

  • Nasiri, K., et al. (2021). Macrophage migration inhibitory factor (MIF) as a therapeutic target for rheumatoid arthritis and systemic lupus erythematosus. Journal of Translational Autoimmunity, 4, 100109. [Link]

  • ResearchGate. (n.d.). MIF‐mediated signalling pathways. ResearchGate. [Link]

  • Yaddanapudi, K., et al. (2019). Macrophage Migration Inhibitory factor-CD74 Interaction Regulates the Expression of Programmed Cell Death Ligand 1 in Melanoma Cells. Cancer Science, 110(8), 2606-2616. [Link]

  • Kandasamy, K., et al. (2014). An integrated signal transduction network of macrophage migration inhibitory factor. Journal of Biosciences, 39(4), 705-711. [Link]

  • Farr, L., et al. (2019). Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair. Frontiers in Immunology, 10, 203. [Link]

  • ResearchGate. (n.d.). Signaling pathway required for MIF-mediated chemotactic B cell.... ResearchGate. [Link]

  • Li, Y., et al. (2022). Identification of a novel and high affinity MIF inhibitor via structure-based pharmacophore modelling, molecular docking, molecular dynamics simulations, and biological evaluation. Scientific Reports, 12(1), 1-14. [Link]

  • Pineda, M. A., et al. (2015). Macrophage Migration Inhibitory Factor (MIF) Enzymatic Activity and Lung Cancer. Molecular Medicine, 21(1), 389-396. [Link]

  • Kozin, E. D., et al. (2021). Macrophage migration inhibitory factor as a therapeutic target in neuro-oncology: A review. Neuro-Oncology, 23(8), 1262-1274. [Link]

  • Kithcart, A. P., et al. (2015). A small-molecule inhibitor of macrophage migration inhibitory factor for the treatment of inflammatory disease. The FASEB Journal, 29(5), 1981-1991. [Link]

  • ResearchGate. (n.d.). MIF signaling pathways and regulation of cellular functions in cancer cells.. ResearchGate. [Link]

  • Jorgensen, W. L., et al. (2009). Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening. Journal of Medicinal Chemistry, 52(19), 5894-5897. [Link]

  • Kok, K., et al. (2023). Allosteric Inhibitors of Macrophage Migration Inhibitory Factor (MIF) Interfere with Apoptosis-Inducing Factor (AIF) Co-Localization to Prevent Parthanatos. Journal of Medicinal Chemistry, 66(13), 8823-8837. [Link]

Sources

A Comparative Guide to the In Vivo Validation of N-Methyl-3-indoleglyoxylic Acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of N-Methyl-3-indoleglyoxylic acid (MIGA) as a potential therapeutic for acute inflammatory conditions. Lacking extensive prior research, this document establishes a scientifically rigorous, hypothesis-driven approach. We position MIGA as a novel inhibitor of Phosphodiesterase 4 (PDE4), a clinically validated target for inflammatory diseases, and compare its projected efficacy against the established PDE4 inhibitor, Roflumilast.

Scientific Rationale & Hypothesized Mechanism of Action

Inflammatory responses are tightly regulated by intracellular signaling molecules, among which cyclic adenosine monophosphate (cAMP) is a key player.[1][2] Elevated intracellular cAMP levels are well-established to have potent anti-inflammatory effects, including the suppression of pro-inflammatory mediators in immune cells.[1][3] The enzyme Phosphodiesterase 4 (PDE4) is predominantly responsible for the degradation of cAMP in these cells.[4] Therefore, inhibiting PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and mitigates the inflammatory cascade.[5][6]

We hypothesize that MIGA, an indole-based compound, functions as a selective PDE4 inhibitor. Indole derivatives are known to possess a wide range of biological activities, including anti-inflammatory properties.[7][8] By inhibiting PDE4, MIGA is predicted to suppress the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), thereby reducing inflammatory cell infiltration and tissue damage.[6][9] This mechanism is shared by approved drugs such as Roflumilast, making it an appropriate benchmark for comparison.[6][10][11]

MIGA_Mechanism cluster_membrane Cell Membrane cluster_cell Immune Cell Cytoplasm Receptor Receptor AC Adenylate Cyclase Receptor->AC Stimulus cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (Inactive) cAMP->PKA AMP 5'-AMP PDE4->AMP PKA_active Protein Kinase A (Active) PKA->PKA_active Inflammation Pro-inflammatory Cytokine Release (TNF-α, IL-6) PKA_active->Inflammation INHIBITS MIGA MIGA (Hypothesized) MIGA->PDE4 INHIBITS Roflumilast Roflumilast (Comparator) Roflumilast->PDE4 INHIBITS Workflow cluster_day0 Day 0 cluster_day1 Day 1 acclimatize Acclimatize Mice (1 week) randomize Randomize into 5 Groups acclimatize->randomize treatment IP Injection: Vehicle, MIGA, or Roflumilast randomize->treatment lps Intratracheal LPS Instillation (T = +1 hr) treatment->lps euthanize Euthanize Mice (T = +24 hr) lps->euthanize collect Collect BALF & Lung Tissue euthanize->collect analyze Analyze Samples: - Cell Counts - Cytokines (ELISA) - Histology collect->analyze

Caption: Experimental workflow for in vivo validation.

Endpoint Analysis & Comparative Data

The therapeutic effects will be quantified by measuring key biomarkers of inflammation and lung injury. These markers are chosen for their direct relevance to the pathophysiology of ALI. [12][13] Primary Endpoints:

  • Neutrophil Infiltration: Total and differential cell counts in BALF. A reduction in neutrophil count is a primary indicator of anti-inflammatory activity. [14]* Pro-inflammatory Cytokines: Levels of TNF-α and IL-6 in BALF supernatant measured by ELISA. These are key mediators of the acute inflammatory response. [15][16]* Lung Edema: Assessed by the lung wet-to-dry weight ratio, indicating the extent of vascular permeability and tissue injury. [14]

Hypothetical Comparative Data

The following table presents a realistic, hypothetical dataset comparing the expected outcomes for MIGA and Roflumilast. This data illustrates a dose-dependent effect of MIGA and benchmarks its high-dose efficacy against the standard comparator.

GroupTreatment (Dose)BALF Neutrophil Count (x10⁵ cells/mL)BALF TNF-α (pg/mL)Lung Wet/Dry Ratio
1. NaiveNone0.1 ± 0.0515 ± 54.5 ± 0.2
2. VehicleLPS + Vehicle8.5 ± 1.2850 ± 907.8 ± 0.5
3. MIGALPS + MIGA (1 mg/kg)5.2 ± 0.8520 ± 756.5 ± 0.4
4. MIGALPS + MIGA (5 mg/kg)3.1 ± 0.6†310 ± 505.4 ± 0.3†
5. RoflumilastLPS + Roflumilast (1 mg/kg)3.5 ± 0.7350 ± 605.7 ± 0.3*
Data are presented as Mean ± SD. *p < 0.05 vs. Vehicle. †p < 0.05 vs. MIGA (1 mg/kg).

Interpretation of Hypothetical Data:

  • The Vehicle group shows a dramatic increase in all inflammatory markers compared to the Naive group, confirming successful induction of ALI.

  • MIGA demonstrates a clear dose-dependent anti-inflammatory effect, significantly reducing neutrophil infiltration, TNF-α levels, and lung edema at both low and high doses compared to the vehicle.

  • At the 5 mg/kg dose, MIGA shows efficacy comparable to, or slightly better than, the established PDE4 inhibitor Roflumilast, suggesting it is a potent anti-inflammatory agent worthy of further development.

Logic cluster_pathway Pathophysiological Cascade cluster_intervention Therapeutic Intervention LPS_Challenge LPS Challenge (Inflammatory Stimulus) Immune_Activation Immune Cell Activation LPS_Challenge->Immune_Activation Cytokine_Release ↑ TNF-α, IL-6 Release Immune_Activation->Cytokine_Release Neutrophil_Influx ↑ Neutrophil Infiltration Cytokine_Release->Neutrophil_Influx Edema ↑ Lung Edema & Permeability Neutrophil_Influx->Edema MIGA MIGA PDE4_Inhibition PDE4 Inhibition MIGA->PDE4_Inhibition Roflumilast Roflumilast Roflumilast->PDE4_Inhibition cAMP_Increase ↑ Intracellular cAMP PDE4_Inhibition->cAMP_Increase cAMP_Increase->Immune_Activation  Inhibits

Caption: Comparative logic of MIGA and Roflumilast action.

Conclusion and Future Directions

This guide outlines a robust, comparative framework for the initial in vivo validation of this compound. By hypothesizing a clear mechanism of action and benchmarking against a clinically relevant comparator, this experimental design provides a clear path to generating decisive data.

Positive results from this study would strongly support MIGA as a viable candidate for further preclinical development. Subsequent steps would include comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling, safety toxicology studies, and evaluation in additional, more complex models of inflammatory disease before consideration for clinical trials.

References

  • Matute-Bello, G., Downey, G., Moore, B. B., Groshong, S. D., Matthay, M. A., Slutsky, A. S., & Kuebler, W. M. (2011). An official American Thoracic Society workshop report: features and measurements of experimental acute lung injury in animals. American journal of respiratory cell and molecular biology, 44(5), 725–738. [Link]

  • Raker, V. K., Becker, C., & Steinbrink, K. (2016). The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases. Frontiers in Immunology, 7, 123. [Link]

  • Bastos, A. C. D., Oliveira, M. A. P., & Souza, D. G. (2020). Experimental Models of Acute Lung Injury to Study Inflammation and Pathophysiology: A Narrative Review. Medicina, 56(10), 513. [Link]

  • Wikipedia contributors. (2023, December 28). PDE4 inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • Serezani, C. H., Ballinger, M. N., Aronoff, D. M., & Peters-Golden, M. (2008). Cyclic AMP: a key regulator of innate immunity. American Journal of Respiratory Cell and Molecular Biology, 39(2), 127–132. [Link]

  • Texeira, M. M., Guedes, F. R. P., & Soriani, F. M. (2020). Blame the signaling: Role of cAMP for the resolution of inflammation. Pharmacological Research, 159, 104933. [Link]

  • Haberthur, K., Zens, K. D., & Stranford, S. A. (2019). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Journal of Visualized Experiments, (149), e59809. [Link]

  • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 inhibitors for the treatment of inflammatory diseases. Frontiers in Pharmacology, 9, 1048. [Link]

  • Matute-Bello, G., Frevert, C. W., & Martin, T. R. (2008). Animal models of acute lung injury. American Journal of Physiology-Lung Cellular and Molecular Physiology, 295(3), L379-L399. [Link]

  • Patsnap. (2024). What are PDE4 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Mokra, D., Kosutova, P., Balentova, S., & Calkovska, A. (2017). Effects of roflumilast, a phosphodiesterase-4 inhibitor, on the lung functions in a saline lavage-induced model of acute lung injury. Physiological research, 66(Supplementum 2), S265–S273. [Link]

  • Bio-protocol. (2020). LPS-induced acute lung injury mouse model. Bio-protocol, 10(15), e3693. [Link]

  • Zuo, H., Li, S., & Xia, Z. (2022). Phosphodiesterase Inhibitors in Acute Lung Injury: What Are the Perspectives?. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Patsnap. (2024). What is the mechanism of Roflumilast?. Patsnap Synapse. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-indoleglyoxylate. PubChem. [Link]

  • Boyle, R. G., & Davies, M. (2019). Resolution of acute lung injury and inflammation: a translational mouse model. Scientific reports, 9(1), 1-12. [Link]

  • Goodman, R. B., Strieter, R. M., Martin, D. P., & Steinberg, K. P. (2003). Inflammatory biomarkers in the clinical diagnosis of acute respiratory distress syndrome. American journal of respiratory and critical care medicine, 167(7), 992-997. [Link]

  • Kumar, P., Ali, M. I., Singh, S., Fathima, P. M. R., & Mohan, A. K. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Asian Journal of Pharmaceutical and Clinical Research, 15(12), 1-10. [Link]

Sources

A Comparative Guide to the Binding Affinity of Indole Derivatives as Tubulin Inhibitors: A Docking Study Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold stands out as a "privileged" structure, forming the core of numerous natural and synthetic molecules with significant therapeutic potential.[1][2] This guide provides an in-depth comparative analysis of the binding affinity of various indole derivatives targeting tubulin, a critical protein in cell division and a validated target for anticancer therapies.[3][4] Through the lens of molecular docking studies, we will explore the nuanced interactions that govern the binding of these compounds to the colchicine binding site of tubulin, offering insights for researchers, scientists, and drug development professionals.

The Significance of Targeting Tubulin with Indole Derivatives

Tubulin proteins are the fundamental building blocks of microtubules, dynamic cytoskeletal polymers essential for various cellular processes, most notably mitotic spindle formation during cell division.[5] Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for the development of anticancer agents. The colchicine binding site on β-tubulin is a particularly compelling target, as inhibitors binding here can effectively prevent tubulin polymerization.[6] Indole derivatives have emerged as a promising class of colchicine site inhibitors, with numerous studies demonstrating their potent anti-proliferative activities.[3]

The Power of In Silico Analysis: Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In drug discovery, it is instrumental in predicting the binding affinity and interaction patterns of small molecules (ligands) with their protein targets. This in silico approach allows for the rapid screening of large compound libraries and provides a rational basis for the design and optimization of new drug candidates, saving significant time and resources.[7]

Experimental Workflow: A Step-by-Step Protocol for Molecular Docking of Indole Derivatives to Tubulin

The following protocol outlines a typical workflow for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.[8]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB: 4O2B) grid Grid Box Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (Indole Derivatives) docking Molecular Docking (AutoDock Vina) l_prep->docking grid->docking results Analysis of Docking Results (Binding Energy & Pose) docking->results validation Validation of Results (Comparison with Experimental Data) results->validation

Caption: A generalized workflow for molecular docking studies.

1. Protein Preparation:

  • Obtain the Protein Structure: Download the crystal structure of the target protein, in this case, tubulin. The Protein Data Bank (PDB) is the primary repository for these structures. For this study, the tubulin structure with PDB ID: 4O2B is a suitable choice as it is in complex with a colchicine-site inhibitor.[6]

  • Prepare the Protein: Using molecular modeling software such as AutoDock Tools, prepare the protein by removing water molecules and any co-crystallized ligands. Add polar hydrogens and assign Kollman charges. Save the prepared protein in the PDBQT file format.[9][10]

2. Ligand Preparation:

  • Obtain Ligand Structures: The 3D structures of the indole derivatives to be docked can be drawn using chemical drawing software like ChemDraw and saved in a suitable format (e.g., SDF or MOL2).

  • Prepare the Ligands: Convert the ligand structures to the PDBQT format using a program like Open Babel. This step involves adding hydrogens, assigning Gasteiger charges, and defining the rotatable bonds.[11]

3. Grid Box Generation:

  • Define the Binding Site: The search space for the docking simulation is defined by a grid box. This box should encompass the entire binding site of interest. For the colchicine binding site on tubulin, the grid box can be centered on the position of the co-crystallized ligand in the original PDB structure.[9]

4. Molecular Docking Simulation:

  • Run AutoDock Vina: With the prepared protein, ligands, and a configuration file specifying the grid box parameters, run the AutoDock Vina simulation. Vina will perform a stochastic search to find the optimal binding poses of each ligand within the defined grid box and calculate the corresponding binding affinities (docking scores) in kcal/mol.[8]

5. Analysis of Docking Results:

  • Interpret Binding Energies: The docking score represents the predicted binding free energy. A more negative value indicates a stronger predicted binding affinity.[12]

  • Visualize Binding Poses: Use molecular visualization software like PyMOL or Chimera to analyze the predicted binding poses. Examine the interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds and hydrophobic interactions.[11]

Comparative Analysis of Indole Derivatives Targeting Tubulin

The following table presents a comparative analysis of the predicted binding affinities of a selection of indole derivatives to the colchicine binding site of tubulin, as determined by molecular docking studies.

Compound IDStructureBinding Energy (kcal/mol)Key Interacting Residues (Predicted)Reference
Indole-A 2-phenyl-1H-indole-8.5Cys241, Leu248, Ala316, Val318[Fictional Data for Illustration]
Indole-B 3-(4-methoxyphenyl)-1H-indole-9.2Cys241, Leu255, Ala316, Asn349[Fictional Data for Illustration]
Indole-C 5-fluoro-2-(4-methoxyphenyl)-1H-indole-9.8Cys241, Leu248, Ala316, Val318, Lys352[Fictional Data for Illustration]
Indole-D N-methyl-2-phenyl-1H-indole-8.2Leu248, Ala316, Val318[Fictional Data for Illustration]
Colchicine (Reference)-10.1Cys241, Leu248, Ala316, Val318, Asn349, Lys352[Fictional Data for Illustration]

Note: The data in this table is illustrative and compiled from hypothetical docking results for educational purposes. For actual research, it is imperative to consult the primary literature for experimentally validated data.

Structure-Activity Relationship (SAR) Insights

The analysis of the docking results provides valuable insights into the structure-activity relationships of these indole derivatives:

  • Substitution at the 3-position: The presence of a substituted phenyl ring at the 3-position of the indole core (Indole-B) appears to enhance binding affinity compared to an unsubstituted phenyl ring at the 2-position (Indole-A). This is likely due to favorable interactions of the methoxy group with residues like Asn349.

  • Electron-withdrawing groups: The addition of a fluorine atom at the 5-position of the indole ring (Indole-C) leads to a more negative binding energy, suggesting that electron-withdrawing groups can enhance the interaction with the protein.

  • N-alkylation: Methylation of the indole nitrogen (Indole-D) seems to slightly decrease the binding affinity, possibly by altering the hydrogen bonding potential of the indole NH group.

SAR cluster_structure Molecular Structure cluster_interactions Molecular Interactions cluster_affinity Binding Affinity Indole_Core Indole Core H_Bonds Hydrogen Bonds Indole_Core->H_Bonds Substituents Substituents (e.g., -OCH3, -F) Hydrophobic Hydrophobic Interactions Substituents->Hydrophobic Binding_Energy Binding Energy (kcal/mol) H_Bonds->Binding_Energy Hydrophobic->Binding_Energy

Caption: Relationship between molecular structure, interactions, and binding affinity.

The Broader Context: Tubulin in Cellular Signaling

Tubulin and microtubules are not merely structural components; they are integral to cellular signaling. They act as platforms for the localization and regulation of various signaling proteins, including kinases and phosphatases.[1][13] The dynamic nature of microtubules is itself a signaling mechanism, influencing pathways that control cell proliferation, migration, and survival.[14][15] By disrupting microtubule dynamics, indole derivatives can trigger a cascade of downstream signaling events, ultimately leading to apoptosis in cancer cells.

Tubulin_Signaling Indole Indole Derivatives Tubulin Tubulin Indole->Tubulin Inhibition of Polymerization Microtubules Microtubule Dynamics Tubulin->Microtubules Polymerization/Depolymerization Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle Cell Cycle Arrest (G2/M Phase) Spindle->CellCycle Disruption Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Simplified signaling pathway showing the effect of indole derivatives on tubulin.

Conclusion and Future Directions

Molecular docking studies provide a powerful framework for understanding and comparing the binding affinities of indole derivatives to the colchicine binding site of tubulin.[16] The insights gained from these in silico analyses, particularly regarding structure-activity relationships, are invaluable for the rational design of more potent and selective tubulin inhibitors.[6] While computational predictions are a critical first step, it is essential to validate these findings through experimental assays, such as in vitro tubulin polymerization assays and cell-based cytotoxicity assays, to establish a robust correlation between predicted binding affinity and biological activity. The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery and development of novel indole-based anticancer therapeutics.

References

  • Batra, J., et al. (2021). Indole derivatives (2010–2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. Future Medicinal Chemistry, 13(20), 1795-1828. Available from: [Link]

  • Wang, Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587. Available from: [Link]

  • Wattanathamsan, O., & Pongrakhananon, V. (2023). Post-translational modifications of tubulin: their role in cancers and the regulation of signaling molecules. Cancer Gene Therapy, 30(4), 521-528. Available from: [Link]

  • Wang, Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587. Available from: [Link]

  • Shafiei, M., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114459. Available from: [Link]

  • Shafiei, M., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114459. Available from: [Link]

  • Li, Y., et al. (2020). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. FEBS Letters, 594(1), 108-119. Available from: [Link]

  • Ferreira, R. O., et al. (2022). The Tubulin Code and Tubulin-Modifying Enzymes in Autophagy and Cancer. Cancers, 14(3), 748. Available from: [Link]

  • Wattanathamsan, O., & Pongrakhananon, V. (2023). Post-translational modifications of tubulin: their role in cancers and the regulation of signaling molecules. Cancer Gene Therapy, 30(4), 521-528. Available from: [Link]

  • Kumar, A., & Singh, B. (2021). A review of research progress of antitumor drugs based on tubulin targets. Translational Oncology, 14(11), 101204. Available from: [Link]

  • ResearchGate. (n.d.). Free binding energy (kcal/mol) of synthesized compounds. Retrieved from: [Link]

  • Omixium. (2024, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from: [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina Documentation. Retrieved from: [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from: [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from: [Link]

  • ResearchGate. (n.d.). Docking results in terms of binding energy (kcal mol −1 ). Retrieved from: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina Manual. The Scripps Research Institute. Retrieved from: [Link]

  • ResearchGate. (n.d.). Docking Results (Minimum/Maximum Score Values, in kcal/mol, Found for Different Conformers and % of Conformers Bound in Each Binding Site), for the Tubulin Dimer with the B9−B10 Loop (of the α-Tubulin) "Open". Retrieved from: [Link]

  • Singh, P., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 27(15), 4983. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating N-Methyl-3-indoleglyoxylic Acid as a Potential Biomarker for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Biomarkers in Parkinson's Disease and the Gut-Brain Axis

Parkinson's Disease (PD) presents a formidable diagnostic challenge. By the time cardinal motor symptoms manifest, a significant and irreversible loss of dopaminergic neurons has already occurred. This underscores a critical unmet need for biomarkers capable of detecting the disease in its earliest, or even prodromal, stages. The growing body of evidence implicating the gut-brain axis in PD pathogenesis has opened a promising new frontier for biomarker discovery[1][2][3]. Dysbiosis of the gut microbiome and resultant alterations in microbial metabolite profiles are now recognized as key features of the disease, potentially preceding central nervous system pathology[4][5][6].

Metabolites derived from the bacterial breakdown of dietary tryptophan are of particular interest due to their neuroactive properties[3]. N-Methyl-3-indoleglyoxylic acid (MIGA) is one such metabolite. While its direct role in PD has not yet been elucidated, its position within the indole metabolic pathway suggests it as a plausible, yet unvalidated, candidate biomarker. This guide provides a comprehensive framework for the rigorous analytical and clinical validation of MIGA, comparing its potential against established and emerging gut-derived biomarkers for Parkinson's Disease. Our objective is to equip researchers, scientists, and drug development professionals with the technical rationale and field-proven methodologies required to assess the clinical utility of novel biomarker candidates like MIGA.

Part 1: The Foundation of Trustworthiness: Analytical Validation of this compound

Before a biomarker can be evaluated for its clinical significance, we must be able to measure it with unimpeachable accuracy and precision. This process, known as analytical validation, ensures that any observed changes in biomarker concentration are due to true biological variation, not analytical error. For a small molecule like MIGA in a complex biological matrix such as human plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering superior sensitivity and selectivity.

The core principle of this validation is to establish a self-validating system. We are not merely following steps; we are demonstrating, with empirical data, that the assay is "fit-for-purpose" – that is, reliable for the intended context of use, as outlined in regulatory guidance from bodies like the U.S. Food and Drug Administration (FDA).

Experimental Protocol: Quantification of MIGA in Human Plasma by LC-MS/MS

This protocol is synthesized from established methods for quantifying structurally similar indole metabolites and should be optimized and validated specifically for MIGA[1][7][8].

1. Sample Preparation (Protein Precipitation & Extraction):

  • Rationale: The primary goal is to remove proteins and other macromolecules from the plasma that would interfere with the LC-MS/MS analysis, while efficiently extracting the analyte of interest.

  • Procedure:

    • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of an internal standard solution (e.g., ¹³C₆- or D₅-labeled MIGA at 1 µg/mL). The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for sample-to-sample variability.

    • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The organic solvent precipitates the proteins, and the acid helps to maintain the analyte in a protonated state for positive mode ionization.

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vial.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system and proper peak shape.

2. LC-MS/MS Conditions:

  • Rationale: Chromatographic separation is essential to resolve MIGA from other isomers and matrix components before it enters the mass spectrometer. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient starting at 5% B, increasing to 95% B over 5 minutes, holding for 1 minute, and re-equilibrating at 5% B for 2 minutes. The total run time is typically under 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: These must be empirically determined by infusing a pure standard of MIGA. For MIGA (MW: 203.19), the protonated precursor would be [M+H]⁺ at m/z 204.2. Product ions would be determined via a product ion scan (e.g., hypothetical transitions: 204.2 -> 158.1 for quantification, 204.2 -> 130.1 for confirmation).

    • Instrument Settings: Optimize parameters such as capillary voltage, source temperature, and collision energy to maximize the signal for the MIGA-specific MRM transitions.

Key Analytical Validation Parameters

The performance of the developed assay must be rigorously assessed. The following table summarizes the key parameters and typical acceptance criteria for a fully validated biomarker assay intended for regulatory decision-making.

Parameter Description Acceptance Criteria
Specificity & Selectivity The ability to detect and quantify the analyte without interference from other substances in the matrix.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range The concentration range over which the assay is accurate and precise.A calibration curve with at least 6 non-zero points. A correlation coefficient (r²) > 0.99.
Accuracy The closeness of the measured value to the true value.Back-calculated concentrations of calibration standards should be within ±15% of nominal value (±20% at LLOQ).
Precision The closeness of repeated measurements.Measured as coefficient of variation (%CV). Should be ≤15% (≤20% at LLOQ) for intra- and inter-day replicates.
Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy within ±20% and precision ≤20%.
Recovery The efficiency of the extraction process.Should be consistent and reproducible across the concentration range, though it does not need to be 100%.
Matrix Effect The influence of matrix components on the ionization of the analyte.Assessed by comparing the analyte response in post-extraction spiked samples to that in pure solution. Should be consistent.
Stability Analyte stability in the biological matrix under different storage and processing conditions (freeze-thaw, bench-top, long-term storage).Analyte concentration should remain within ±15% of the initial baseline value under the tested conditions.

Part 2: Clinical Validation & Comparative Analysis

With a robust analytical method in hand, the next critical phase is to determine the biomarker's clinical validity: how well does it distinguish individuals with Parkinson's Disease from healthy controls? This requires a well-designed clinical study and a direct comparison to alternative biomarkers.

Proposed Clinical Validation Workflow

A prospective case-control study is a common and effective design for initial clinical validation. The workflow below outlines the key stages.

G cluster_0 Phase 1: Cohort Recruitment cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Statistical Analysis & Evaluation Recruit Recruit Cohorts: - Newly Diagnosed PD Patients (n=100) - Age/Sex-Matched Healthy Controls (n=100) Consent Informed Consent & Clinical Data Collection (UPDRS, MoCA scores) Recruit->Consent Sample Standardized Biosample Collection (Plasma, Urine, Fecal) Consent->Sample MIGA_Analysis Quantify MIGA (Validated LC-MS/MS Assay) Sample->MIGA_Analysis Alt_Analysis Quantify Alternative Biomarkers (SCFAs, IPA via LC-MS/MS) Sample->Alt_Analysis Compare Compare Concentrations between PD and Control Groups MIGA_Analysis->Compare Alt_Analysis->Compare ROC Generate ROC Curves Calculate AUC, Sensitivity, Specificity Compare->ROC Correlate Correlate Biomarker Levels with Clinical Severity Scores ROC->Correlate Model Develop Multi-Biomarker Panel Model Correlate->Model Conclusion Conclusion Model->Conclusion Evaluate Clinical Utility

Caption: Proposed workflow for the clinical validation of MIGA as a PD biomarker.

Comparative Analysis: MIGA vs. Alternative Gut-Derived Biomarkers

The clinical utility of MIGA can only be understood in the context of other potential biomarkers. Here, we compare it to two prominent alternatives also linked to the gut-brain axis in PD: Short-Chain Fatty Acids (SCFAs) and Indole-3-propionic acid (IPA).

1. Short-Chain Fatty Acids (SCFAs): Acetate, Propionate, Butyrate

  • Biological Rationale: SCFAs are major metabolites produced by bacterial fermentation of dietary fiber. They play crucial roles in maintaining gut barrier integrity and modulating neuroinflammation[9]. Studies have consistently shown altered SCFA levels in the feces and plasma of PD patients[2][6]. A meta-analysis revealed significantly decreased fecal levels of acetate, butyrate, and propionate, alongside increased plasma levels of butyrate and propionate in individuals with PD[6].

  • Performance: While individual SCFAs may have modest diagnostic power, their combination shows greater promise. A study incorporating fecal acetate, propionate, and butyrate levels into a model with age and sex improved the Area Under the Curve (AUC) from 0.55 to 0.65. Further adding plasma SCFA levels increased the AUC to 0.72, indicating a fair-to-good diagnostic capability[2].

2. Indole-3-propionic acid (IPA)

  • Biological Rationale: IPA is another key tryptophan metabolite produced exclusively by gut bacteria. It is a potent antioxidant and has demonstrated significant neuroprotective effects in preclinical models of neurodegeneration[10][11]. It acts as a ligand for the pregnane X receptor (PXR), and its administration in animal models of PD has been shown to improve gut barrier function, reduce neuroinflammation, and protect dopaminergic neurons[11].

  • Performance: Clinical data shows that serum IPA levels can be 40-50% lower in PD patients compared to healthy controls[10]. While specific sensitivity and specificity data are not yet well-established from large cohorts, its strong mechanistic link to neuroprotection makes it a highly compelling candidate for further investigation as both a diagnostic and prognostic biomarker.

Comparative Performance Summary

Biomarker Matrix Change in PD Reported Performance Metric (AUC) Strengths Limitations
This compound (MIGA) Plasma / UrineHypothesized to be alteredNot Yet DeterminedTryptophan pathway metabolite; potentially reflects specific microbial activity.No direct evidence in PD yet; biological role is poorly understood.
Short-Chain Fatty Acids (SCFAs) Feces / Plasma↓ Fecal, ↑ Plasma[2][6]~0.72 (Combined Fecal & Plasma)[2]Well-researched; reflects overall gut fermentation activity; meta-analysis data available.Influenced by diet; changes can be inconsistent across studies; modest individual AUC.
Indole-3-propionic acid (IPA) Plasma / Serum↓ Serum[10]Not Yet EstablishedStrong neuroprotective mechanism; produced by specific bacteria (e.g., Clostridium sporogenes).Requires further validation in large cohorts; specific performance data is lacking.

Part 3: Mechanistic Rationale of Tryptophan Metabolism

Understanding the biochemical pathway of a biomarker candidate provides a strong rationale for its investigation. MIGA is part of the complex network of tryptophan metabolism, which is heavily influenced by the gut microbiota.

G cluster_gut Gut Microbiota Metabolism cluster_host Host Metabolism (Liver) cluster_pathways Signaling & Effects Tryptophan Dietary Tryptophan Indole Indole Tryptophan->Indole Tryptophanase IAA Indole-3-acetic acid (IAA) Tryptophan->IAA IPA Indole-3-propionic acid (IPA) (Neuroprotective) Tryptophan->IPA IGA Indole-3-glyoxylic acid IAA->IGA MIGA This compound (MIGA) (Potential Biomarker) IGA->MIGA IGA->MIGA Neuroinflammation Neuroinflammation IPA->Neuroinflammation ↓ (Reduces) Gut_Barrier Gut Barrier Integrity IPA->Gut_Barrier ↑ (Improves) MIGA->Neuroinflammation ? (Effect Unknown) Methylation N-Methylation

Caption: Simplified pathway of tryptophan metabolism by gut microbiota and host.

Dietary tryptophan can be metabolized by gut bacteria into numerous compounds, including indole-3-acetic acid (IAA) and subsequently indole-3-glyoxylic acid. It is plausible that indole-3-glyoxylic acid is then absorbed and undergoes N-methylation in the host's liver to form MIGA. Alterations in the abundance of specific gut bacteria in PD could lead to shifts in the concentrations of these metabolites, making MIGA a potential downstream indicator of this upstream dysbiosis.

Conclusion and Future Directions

The validation of a novel biomarker is a meticulous, multi-stage process that demands both analytical rigor and clinical relevance. This compound, as a metabolite situated at the crossroads of gut microbial and host metabolism, represents a logical but unproven candidate for a Parkinson's Disease biomarker. Its validation hinges on the successful development of a highly specific and sensitive LC-MS/MS assay, as detailed in this guide.

The true test of its utility will be in its clinical performance, particularly when benchmarked against more established gut-derived markers like SCFAs and the highly promising neuroprotectant, IPA. While SCFAs have shown fair diagnostic potential in combination, and IPA possesses a strong mechanistic rationale, there is ample room for new biomarkers that can improve early detection, stratify patients, or monitor disease progression. The framework presented here provides a clear, actionable roadmap for researchers to rigorously evaluate MIGA's potential and determine if it can earn a place in the clinical armamentarium for the management of Parkinson's Disease.

References

  • Metabolic modeling links gut microbiota to metabolic markers of Parkinson's disease. NPJ Parkinson's Disease. [Link]

  • Association of Fecal and Plasma Levels of Short-Chain Fatty Acids With Gut Microbiota and Clinical Severity in Patients With Parkinson Disease. Neurology. [Link]

  • Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson's Disease Using LC–MS/MS. MDPI. [Link]

  • Gut microbial metabolites in Parkinson's disease: Association with lifestyle, disease characteristics, and treatment status. PubMed Central. [Link]

  • Alterations of Gut Microbiota and Microbial Metabolites in Parkinson's Disease: A Systematic Review. ResearchGate. [Link]

  • Associations of diet-derived short chain fatty acids with Parkinson's disease: a systematic review and meta-analysis. Taylor & Francis Online. [Link]

  • Metabolic modeling links gut microbiota to metabolic markers of Parkinson's disease. NPJ Parkinson's Disease. [Link]

  • Identification of gut metabolites associated with Parkinson's disease using bioinformatic analyses. Frontiers. [Link]

  • Parkinson's Disease Is Associated with Impaired Gut–Blood Barrier for Short-Chain Fatty Acids. ResearchGate. [Link]

  • Relationship Between Short-chain Fatty Acids and Parkinson's Disease: A Review from Pathology to Clinic. ResearchGate. [Link]

  • Relationship Between Short-chain Fatty Acids and Parkinson's Disease: A Review from Pathology to Clinic. SpringerMedizin.de. [Link]

  • Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments. [Link]

  • Gut Microbiome of Patients Favors Inflammation, Study Suggests. Parkinson's News Today. [Link]

  • Extraction Protocol for untargeted LC-MS/MS - Urine. Protocols.io. [Link]

  • Characterization of LC-MS based urine metabolomics in healthy children and adults. National Institutes of Health (NIH). [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. [Link]

  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. PubMed Central. [Link]

  • Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS. Restek. [Link]

  • Biomarker Research in Parkinson's Disease Using Metabolite Profiling. PubMed Central. [Link]

  • Quantitative determination of corosolic acid in rat plasma by LC-MS/MS-ESI: Application to a pharmacokinetic study. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. PubMed Central. [Link]

  • Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. PubMed. [Link]

  • Sensitivity and specificity of biomarkers of alpha-synuclein, and other... ResearchGate. [Link]

  • Microbial metabolite 3-indolepropionic acid alleviated PD pathologies by decreasing enteric glia cell gliosis via suppressing IL-13R α 1 related signaling pathways. PubMed. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Application of LC–MS for Determination of Indole and 3-Methylindole in Porcine Adipose Tissue. ResearchGate. [Link]

Sources

Assessing the Specificity of N-Methyl-3-indoleglyoxylic Acid in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of a compound's specificity is a cornerstone of robust and reproducible research. This guide provides an in-depth, technical framework for assessing the biological specificity of N-Methyl-3-indoleglyoxylic acid (MIGA), a small molecule with potential therapeutic applications. By employing a multi-faceted experimental approach, we will dissect its on-target activity, cellular effects, and potential off-target liabilities.

This guide is structured to provide not just protocols, but the scientific rationale behind each experimental choice, ensuring a self-validating system for your investigations. We will compare MIGA's performance against its unmethylated analog, Indole-3-glyoxylic acid, and established compounds to provide a comprehensive understanding of its biological profile.

Introduction: The Indole Glyoxylic Acid Scaffold and its Therapeutic Potential

The indole-3-glyoxylic acid scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities. A significant body of research points towards the inhibition of tubulin polymerization as a primary mechanism of action for many indole-3-glyoxylamides, a class of compounds structurally related to MIGA.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape.[3] Their disruption is a clinically validated strategy in cancer chemotherapy.

This guide will focus on a systematic approach to first, confirm the hypothesized activity of MIGA as a tubulin polymerization inhibitor, and second, to comprehensively assess its specificity against other potential cellular targets.

Experimental Strategy: A Multi-tiered Approach to Specificity Assessment

Our assessment is designed as a tiered approach, starting with specific, on-target biochemical assays and progressing to broader, cellular and off-target screening. This logical progression allows for go/no-go decisions at each stage, optimizing resource allocation.

G cluster_0 Tier 1: On-Target Validation cluster_1 Tier 2: Specificity Profiling cluster_2 Tier 3: In-depth Cellular Characterization T1_A In Vitro Tubulin Polymerization Assay T1_B Cell-Based Cytotoxicity Assay T1_A->T1_B Confirm cellular activity T1_C Cell Cycle Analysis T1_B->T1_C Investigate mechanism of cytotoxicity T2_A Broad Kinase Inhibitor Profiling T1_C->T2_A Broaden specificity assessment T2_B GPCR Binding Assay Panel T2_A->T2_B T2_C Ion Channel Screening Panel T2_B->T2_C T3_A Immunofluorescence Microscopy of Microtubules T2_C->T3_A Visualize cellular effects T3_B Chemoproteomics-based Off-Target Identification T3_A->T3_B

Caption: A tiered experimental workflow for assessing MIGA's specificity.

Tier 1: On-Target Validation - Is MIGA a Tubulin Polymerization Inhibitor?

The initial tier of our investigation focuses on validating the hypothesized on-target activity of MIGA. We will directly compare its effects to its unmethylated counterpart and established tubulin inhibitors.

In Vitro Tubulin Polymerization Assay

Rationale: This biochemical assay provides the most direct evidence of a compound's ability to interfere with microtubule formation. By measuring the light scattering of a tubulin solution as it polymerizes, we can quantify the inhibitory (or stabilizing) effects of our test compounds.[4]

Experimental Protocol:

  • Reagents:

    • Lyophilized bovine brain tubulin (>99% pure)

    • GTP (Guanosine-5'-triphosphate)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • Glycerol

    • Test Compounds: this compound (MIGA), Indole-3-glyoxylic acid, Colchicine (positive control, destabilizer), Nocodazole (positive control, destabilizer), Paclitaxel (positive control, stabilizer), Indole-3-carboxylic acid (negative control)

    • DMSO (vehicle)

  • Procedure:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.

    • Prepare a master mix containing tubulin, GTP, and glycerol.

    • Aliquot the master mix into a pre-warmed 96-well plate.

    • Add test compounds or vehicle (DMSO) to the wells to achieve the desired final concentrations.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

Data Presentation (Hypothetical):

CompoundIC50 (µM)Max Polymerization (% of Vehicle)
This compound (MIGA) 5.215%
Indole-3-glyoxylic acid 12.835%
Colchicine 1.55%
Nocodazole 0.82%
Paclitaxel N/A (Stabilizer)150%
Indole-3-carboxylic acid > 10098%

Interpretation: The hypothetical data suggests that MIGA inhibits tubulin polymerization with a lower IC50 than its unmethylated counterpart, indicating that the N-methyl group may contribute to its potency. Its activity is comparable to the known tubulin destabilizer, Colchicine.

Cell-Based Cytotoxicity Assay

Rationale: To determine if the observed biochemical activity translates to a cellular effect, we will assess the cytotoxicity of MIGA in a cancer cell line known to be sensitive to tubulin inhibitors.

Experimental Protocol:

  • Cell Line: A549 (human lung carcinoma) or HeLa (human cervical cancer).

  • Reagents:

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test Compounds (as above)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)

    • DMSO (vehicle)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compounds or vehicle.

    • Incubate for 48-72 hours.

    • Add the viability reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a microplate reader.

Data Presentation (Hypothetical):

CompoundEC50 (µM)
This compound (MIGA) 8.1
Indole-3-glyoxylic acid 25.4
Colchicine 0.05
Nocodazole 0.02
Indole-3-carboxylic acid > 200

Interpretation: The hypothetical cytotoxicity data correlates with the in vitro tubulin polymerization results, with MIGA demonstrating greater potency than Indole-3-glyoxylic acid.

Cell Cycle Analysis

Rationale: Tubulin polymerization inhibitors typically cause cell cycle arrest at the G2/M phase due to the disruption of the mitotic spindle.[5] This assay will provide mechanistic insight into the observed cytotoxicity.

Experimental Protocol:

  • Cell Line: A549 or HeLa.

  • Reagents:

    • Complete cell culture medium

    • Test Compounds (at their EC50 concentrations)

    • Propidium Iodide (PI) staining solution

    • RNase A

    • Phosphate Buffered Saline (PBS)

    • Ethanol (for fixation)

  • Procedure:

    • Treat cells with the test compounds for 24 hours.

    • Harvest and fix the cells in ice-cold ethanol.

    • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

    • Analyze the DNA content of the cells by flow cytometry.

Data Presentation (Hypothetical):

Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle (DMSO) 55%20%25%
MIGA (8.1 µM) 10%5%85%
Indole-3-glyoxylic acid (25.4 µM) 20%10%70%
Nocodazole (0.02 µM) 5%2%93%
Indole-3-carboxylic acid (200 µM) 53%21%26%

Interpretation: The significant increase in the G2/M population following treatment with MIGA and Indole-3-glyoxylic acid is consistent with the mechanism of action of tubulin polymerization inhibitors.

Tier 2: Specificity Profiling - Looking Beyond Tubulin

While the on-target data may be compelling, a truly specific compound should exhibit minimal activity against a panel of unrelated targets. This tier aims to identify potential off-target interactions that could lead to unforeseen side effects.

G cluster_0 MIGA cluster_1 Off-Target Panels MIGA This compound Kinase Kinase Panel (>400 kinases) MIGA->Kinase Screen at 10 µM GPCR GPCR Panel (>150 receptors) MIGA->GPCR Screen at 10 µM IonChannel Ion Channel Panel (>50 channels) MIGA->IonChannel Screen at 10 µM

Caption: Broad off-target screening strategy for MIGA.

Broad Kinase Inhibitor Profiling

Rationale: Protein kinases are a large family of enzymes involved in numerous signaling pathways, and they are common off-targets for small molecules.[6][7] Screening MIGA against a broad panel of kinases is essential to rule out this class of off-target activity.

Recommendation: Utilize a commercial kinase profiling service that offers a large panel of active kinases (e.g., >400).[8][9] The compound should be screened at a high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

Data Presentation (Hypothetical):

Kinase Target% Inhibition at 10 µM MIGA
CDK2/cyclin A 8%
VEGFR2 12%
p38α 5%
... (and >400 other kinases) < 20%

Interpretation: Hypothetical results showing less than 20% inhibition against a large kinase panel at a high concentration would provide strong evidence for MIGA's selectivity over the kinome.

GPCR Binding Assay Panel

Rationale: G-protein coupled receptors (GPCRs) represent another major class of drug targets and potential off-targets.[5][10] A broad GPCR binding assay panel will assess MIGA's potential to interact with these receptors.

Recommendation: Engage a contract research organization (CRO) that provides a comprehensive GPCR binding panel.[1][11] A primary screen at 10 µM is recommended.

Data Presentation (Hypothetical):

GPCR Target% Displacement at 10 µM MIGA
Dopamine D2 Receptor 3%
Serotonin 5-HT2A Receptor 7%
Adrenergic α2A Receptor 11%
... (and >150 other GPCRs) < 20%

Interpretation: Similar to the kinase panel, low displacement values across a broad GPCR panel would indicate high specificity.

Ion Channel Screening Panel

Rationale: Ion channels are critical for the function of excitable cells, and off-target interactions can lead to significant safety concerns, particularly cardiotoxicity.[12][13]

Recommendation: A panel of key ion channels, including those implicated in cardiac function (e.g., hERG), should be included in the specificity assessment.[14]

Data Presentation (Hypothetical):

Ion Channel Target% Inhibition at 10 µM MIGA
hERG (KCNH2) 6%
Nav1.5 (SCN5A) 9%
Cav1.2 (CACNA1C) 4%
... (and >50 other ion channels) < 20%

Interpretation: A lack of significant inhibition of key ion channels at 10 µM would provide a favorable safety profile for MIGA.

Tier 3: In-depth Cellular Characterization

This final tier provides visual confirmation of the on-target effect and employs advanced techniques for unbiased off-target discovery.

Immunofluorescence Microscopy of Microtubules

Rationale: Visualizing the microtubule network in cells treated with MIGA provides direct evidence of its cellular mechanism of action.

Experimental Protocol:

  • Cell Line: A549 or HeLa grown on glass coverslips.

  • Reagents:

    • Test Compounds

    • Paraformaldehyde (for fixation)

    • Triton X-100 (for permeabilization)

    • Primary antibody (anti-α-tubulin)

    • Fluorescently-labeled secondary antibody

    • DAPI (for nuclear staining)

    • Mounting medium

  • Procedure:

    • Treat cells with test compounds.

    • Fix, permeabilize, and block the cells.

    • Incubate with primary and secondary antibodies.

    • Stain the nuclei with DAPI.

    • Mount the coverslips and visualize the cells using a fluorescence microscope.

Expected Results: Untreated cells will show a well-defined, filamentous microtubule network. Cells treated with MIGA or other tubulin destabilizers are expected to exhibit a diffuse, depolymerized tubulin staining pattern.

Chemoproteomics-based Off-Target Identification

Rationale: For a truly unbiased assessment of off-target interactions, chemoproteomics offers a powerful approach.[15] Techniques such as thermal proteome profiling (TPP) or affinity-based pulldowns coupled with mass spectrometry can identify direct protein binders of MIGA in a cellular context.

Recommendation: This is a specialized and resource-intensive technique. Collaboration with an academic or commercial expert in chemical proteomics is highly recommended.

Conclusion: Building a Comprehensive Specificity Profile

The systematic approach outlined in this guide provides a robust framework for assessing the specificity of this compound. By progressing from targeted biochemical assays to broad off-target screening and in-depth cellular characterization, researchers can build a comprehensive and reliable specificity profile. This rigorous evaluation is not merely an academic exercise; it is a critical step in the journey of any compound from a laboratory curiosity to a potential therapeutic agent. The data generated through these experiments will be invaluable for making informed decisions about the future development of MIGA and other novel chemical entities.

References

  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (URL: [Link])

  • Kinase Screening and Profiling Services - BPS Bioscience. (URL: [Link])

  • Kinase-Inhibitor Compound Profiling (KICP) Service - Kinexus Bioinformatics. (URL: [Link])

  • Kinase Screening & Profiling Service | Drug Discovery Support. (URL: [Link])

  • Kinase Activity Profiling Services - Pamgene. (URL: [Link])

  • GPCR Screening Services - Creative Bioarray. (URL: [Link])

  • Recent advances of tubulin inhibitors as dual acting small molecules for cancer therapy - NIH. (URL: [Link])

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC - NIH. (URL: [Link])

  • ION Channel Screening - ApconiX. (URL: [Link])

  • An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - PubMed. (URL: [Link])

  • Ion Channel Assays - Charles River Laboratories. (URL: [Link])

  • GPCR AssaysServices_GPCR Assays_GPCR-targeted Assay Service_GPCR Screening Services - GPCRs - ICE Bioscience. (URL: [Link])

  • Cell panel screening services_Ion Channel Screening_herg patch clamp assay_Ion Channel Assay Services - Ion Channels - ICE Bioscience. (URL: [Link])

  • Scientific Insight: 231-GPCR Cell-Based Assay Panel - Multispan, Inc. (URL: [Link])

  • Off-Target Screening Cell Microarray Assay - Charles River Laboratories. (URL: [Link])

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (URL: [Link])

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH. (URL: [Link])

  • Tubulin Polymerization Assay Kit. (URL: [Link])

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. (URL: [Link])

Sources

Safety Operating Guide

Mastering the Safe Handling of N-Methyl-3-indoleglyoxylic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of N-Methyl-3-indoleglyoxylic acid. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes safety protocols from closely related indole derivatives to establish a robust framework for its safe management. The core principle is to treat this compound with a high degree of caution, assuming potential hazards based on its chemical family.

Hazard Assessment: Understanding the Risks of Indole Derivatives

Indole and its derivatives are a class of compounds that can present various health risks. Based on data from related molecules, this compound should be presumed to be hazardous.[1] Potential hazards include:

  • Skin and Eye Irritation: Direct contact can lead to irritation.[2][3]

  • Harmful if Swallowed or in Contact with Skin: Systemic toxicity is a potential risk.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][3]

Given these potential risks, a comprehensive approach to personal protective equipment (PPE) is not just recommended, but essential.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are the final and most critical lines of defense against chemical exposure.[1] The following PPE is mandatory when handling this compound.

Eye and Face Protection

Due to the risk of splashes, chemical splash goggles that meet ANSI Z87.1 standards are required.[1] In situations with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to goggles.[1]

Skin and Body Protection

A flame-resistant lab coat is necessary to protect against splashes and spills.[1] All exposed skin should be covered by wearing long pants and closed-toe shoes.[1] It is advisable to wear clothing made from natural fibers rather than synthetic ones.[1]

Hand Protection

Chemically resistant gloves are crucial. Nitrile gloves are a common and effective choice for handling many chemicals.[1] Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to prevent skin contamination.[1] For tasks with a higher risk of exposure or when handling the compound for extended periods, consider double gloving.

Glove TypeCommon MaterialsKey Considerations
Standard Use Nitrile, NeopreneGood for general handling and protection against splashes.
Extended Use/High Risk Thicker Nitrile, Butyl RubberRecommended for prolonged handling or when there is a significant risk of immersion.
Respiratory Protection

Work with this compound should ideally be conducted within a certified chemical fume hood to minimize the inhalation of dust or aerosols.[1] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator may be necessary. For particulates, an N95 or higher-rated respirator is recommended.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ensures safety at every stage.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to control exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Minimize Quantities: Use the smallest amount of the chemical necessary for your experiment to reduce the potential for a significant spill.[1]

Donning and Doffing PPE Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Workflow for donning and doffing Personal Protective Equipment.

Handling the Compound
  • Avoid Dust and Aerosols: Handle the solid material carefully to avoid generating dust.[1] If the compound is a powder, weigh it out in a fume hood or a ventilated balance enclosure.

  • Cleanliness: Maintain a clean and organized workspace to prevent accidental spills and contamination.[1]

  • Immediate Cleanup: Clean up any spills immediately, following the spill response procedures outlined below.

Spill and Emergency Procedures

Prompt and correct response to a spill is crucial to mitigate exposure.

Small Spills (within a fume hood)
  • Containment: Absorb the spill with an inert material such as vermiculite or sand.[1]

  • Collection: Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Large Spills (outside a fume hood)
  • Evacuation: Evacuate the immediate area.

  • Alerting Authorities: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Ventilation: If it is safe to do so, increase ventilation to the area.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Chemical Waste: All solid this compound waste and solutions containing the compound must be collected in a designated hazardous waste container.[4] The container must be clearly labeled with the chemical name and the words "Hazardous Waste".

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and weighing paper, should be disposed of as solid hazardous waste.[4]

  • Empty Containers: "RCRA empty" containers (those that have been triple-rinsed with a suitable solvent) may be disposed of in the regular trash after the label has been defaced. The rinsate from the cleaning process must be collected as hazardous waste.

Disposal Workflow

Disposal_Workflow Start Generate Waste Solid_Waste Solid this compound Start->Solid_Waste Liquid_Waste Solutions containing the compound Start->Liquid_Waste Contaminated_PPE Contaminated Gloves, etc. Start->Contaminated_PPE Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid Contaminated_PPE->Collect_Solid EHS_Pickup Arrange for EHS Hazardous Waste Pickup Collect_Solid->EHS_Pickup Collect_Liquid->EHS_Pickup

Caption: Decision tree for the proper disposal of this compound waste.

Institutional Protocols

Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.[4] They will provide the appropriate containers, labels, and procedures for waste pickup. Do not dispose of this compound or its solutions down the drain.[4]

By adhering to these rigorous safety and disposal protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment.

References

  • Benchchem. Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Spectrum Chemical. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • PubChem. Methyl 3-indoleglyoxylate.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy.
  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • Cornell University. Chapter 7 - Management Procedures For Specific Waste Types.
  • Benchchem. Navigating the Safe Disposal of N-Methyl Gatifloxacin-d3: A Procedural Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-3-indoleglyoxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-Methyl-3-indoleglyoxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.